Hemiphroside B
Description
Structure
2D Structure
Properties
Molecular Formula |
C31H38O17 |
|---|---|
Molecular Weight |
682.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H38O17/c1-14(33)44-13-22-24(39)25(40)26(41)31(46-22)48-29-27(42)30(43-9-8-16-3-6-18(35)20(37)11-16)45-21(12-32)28(29)47-23(38)7-4-15-2-5-17(34)19(36)10-15/h2-7,10-11,21-22,24-32,34-37,39-42H,8-9,12-13H2,1H3/b7-4+/t21-,22-,24-,25+,26-,27-,28-,29-,30-,31+/m1/s1 |
InChI Key |
MMSLLYRTBSZHLL-NQPXJSJASA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Hemiphroside B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemiphroside B is a phenylpropanoid glycoside that has been identified in plant species such as Lagotis integra and Hemiphragma heterophyllum. This document provides a detailed overview of its chemical structure, physicochemical properties, and biological activities. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a complex phenylpropanoid glycoside. Its chemical identity is defined by the following parameters:
-
Chemical Formula: C₃₁H₃₈O₁₇
-
Molecular Weight: 682.62 g/mol
-
CAS Number: 165338-28-3
-
SMILES: O=C(/C=C/C(C=C1)=CC(O)=C1O)OC(C(O2)CO)C(C(C2OCCC(C=C3)=CC(O)=C3O)O)OC(C(C4O)O)OC(C4O)COC(C)=O
The structure of this compound is characterized by a central glycosidic core substituted with two caffeoyl groups and an acetyl group. The precise stereochemistry and linkage of these moieties are crucial for its biological function.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₈O₁₇ | [1][2] |
| Molecular Weight | 682.62 g/mol | [3] |
| CAS Number | 165338-28-3 | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for:
-
Aromatic protons of the two caffeoyl moieties.
-
Vinylic protons of the acrylate systems.
-
Sugar protons of the glycosidic core.
-
Protons of the acetyl group.
The ¹³C NMR spectrum would correspondingly show signals for:
-
Carbonyl carbons of the ester and acetyl groups.
-
Aromatic and vinylic carbons of the caffeoyl groups.
-
Carbons of the sugar units.
Definitive structural assignment and stereochemistry are typically determined using 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a common method for the analysis and purification of this compound. A typical protocol would involve:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water (often with a small percentage of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV-Vis spectrophotometry, typically in the range of 280-330 nm to detect the phenylpropanoid chromophores.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of this compound from plant material, based on common techniques for natural product extraction.
Diagram 1: General Workflow for Isolation of this compound
Caption: A representative workflow for the isolation and purification of this compound.
-
Extraction: Dried and powdered plant material (e.g., aerial parts of Hemiphragma heterophyllum) is extracted with a polar solvent like methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure complete extraction.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Phenylpropanoid glycosides like this compound are typically enriched in the more polar fractions (e.g., ethyl acetate and aqueous fractions).
-
Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel or a size-exclusion resin (e.g., Sephadex LH-20). Elution is performed with a gradient of solvents to separate the components.
-
Preparative HPLC: Fractions containing this compound are further purified by preparative reverse-phase HPLC to yield the pure compound.
Biological Activity
Preliminary studies and the chemical nature of this compound suggest potential antioxidant and anti-inflammatory properties, common for phenylpropanoid compounds.
Antioxidant Activity
The antioxidant potential of this compound can be evaluated using various in vitro assays.
Table 2: Common In Vitro Antioxidant Assays
| Assay | Principle | Endpoint |
| DPPH Radical Scavenging | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at ~517 nm (IC₅₀ value). |
| ABTS Radical Scavenging | Measures the ability to scavenge the ABTS radical cation. | Decrease in absorbance at ~734 nm (IC₅₀ value). |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Formation of a colored ferrous-tripyridyltriazine complex, measured by absorbance. |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound can be investigated through its ability to modulate key inflammatory pathways.
Diagram 2: Potential Anti-inflammatory Signaling Pathways
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Phenylpropanoids are known to often exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are critical in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). Future research should focus on quantifying the inhibitory effects of this compound on these pathways, for instance, by measuring the phosphorylation of key signaling proteins (e.g., IκBα, p38, JNK, ERK) and the expression of downstream inflammatory genes in relevant cell models (e.g., lipopolysaccharide-stimulated macrophages).
Conclusion and Future Directions
This compound represents an interesting natural product with potential for further investigation. Key areas for future research include:
-
Complete NMR spectral assignment: A comprehensive analysis and publication of the ¹H and ¹³C NMR data are essential for the unambiguous confirmation of its structure and for its use as a reference standard.
-
Quantitative biological evaluation: Systematic in vitro and in vivo studies are needed to determine the precise antioxidant and anti-inflammatory potency of this compound, including the determination of IC₅₀ values and elucidation of its mechanism of action.
-
Pharmacokinetic and toxicological studies: To assess its potential as a therapeutic agent, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound needs to be established.
-
Synthetic studies: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the generation of analogs for structure-activity relationship (SAR) studies.
This technical guide provides a foundational understanding of this compound based on currently available information. It is anticipated that further research will continue to unveil the full therapeutic potential of this natural compound.
References
Unveiling Hemiphroside B: A Technical Guide to Its Natural Sources, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hemiphroside B, a phenylethanoid glycoside of interest for its potential pharmacological activities. The document details its primary natural source, outlines comprehensive experimental protocols for its extraction and isolation, and presents this information in a structured format to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.
Natural Source of this compound
This compound, along with its structural analogs Hemiphroside A and C, is naturally found in the plant species Hemiphragma heterophyllum. This perennial herb belongs to the Plantaginaceae family and is primarily distributed in the Himalayan region, including parts of China and Myanmar. Traditionally, Hemiphragma heterophyllum has been utilized in folk medicine, which has prompted scientific investigation into its chemical constituents.
Table 1: Taxonomical Classification of the Natural Source of this compound
| Taxonomic Rank | Classification |
| Kingdom | Plantae |
| Order | Lamiales |
| Family | Plantaginaceae |
| Genus | Hemiphragma |
| Species | Hemiphragma heterophyllum |
Experimental Protocols: From Plant Material to Purified Compound
The isolation of this compound from Hemiphragma heterophyllum involves a multi-step process encompassing extraction, fractionation, and chromatography. The following protocols are synthesized from established methodologies for the isolation of phenylethanoid glycosides from this plant.
2.1. Plant Material Collection and Preparation
-
Collection: The whole plant of Hemiphragma heterophyllum is collected during its flowering season to ensure the optimal presence of secondary metabolites.
-
Authentication: Proper botanical identification of the plant material is crucial. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Processing: The collected plant material is washed, air-dried in the shade to prevent the degradation of thermolabile compounds, and then pulverized into a coarse powder.
2.2. Extraction
-
Objective: To extract a broad spectrum of chemical constituents, including this compound, from the powdered plant material.
-
Methodology:
-
The powdered whole plants (e.g., 2.9 kg) are subjected to exhaustive extraction with 90% ethanol (e.g., 25 L) at room temperature. This process is typically repeated three times, with each extraction lasting for seven days to ensure maximum yield.
-
The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a dark, viscous residue.
-
2.3. Fractionation
-
Objective: To separate the crude extract into fractions of varying polarity, thereby simplifying the subsequent isolation process.
-
Methodology:
-
The crude residue is suspended in water.
-
The aqueous suspension is then successively partitioned with solvents of increasing polarity, such as chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Phytochemical studies have indicated that phenylethanoid glycosides are typically concentrated in the n-BuOH soluble fraction.
-
2.4. Chromatographic Isolation and Purification
-
Objective: To isolate and purify this compound from the enriched fraction. This is a multi-step process often requiring a combination of different chromatographic techniques.
-
Methodology:
-
Column Chromatography (CC) over Silica Gel:
-
The n-BuOH fraction is subjected to column chromatography on a silica gel column.
-
A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. A common gradient system is chloroform-methanol (CHCl₃-MeOH) in increasing ratios of methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Column Chromatography over Reversed-Phase Silica Gel (RP-18):
-
Fractions containing the compounds of interest are further purified using column chromatography on RP-18 silica gel.
-
A gradient of methanol-water (MeOH-H₂O) is typically used as the mobile phase.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Final purification to obtain this compound in a highly pure form is achieved by preparative HPLC, often on an RP-18 column with a methanol-water or acetonitrile-water mobile phase.
-
-
Table 2: Summary of Quantitative Data for a Representative Isolation Protocol
| Step | Parameter | Value/Description |
| Plant Material | Starting Amount (Dry Weight) | 2.9 kg |
| Extraction | Solvent | 90% Ethanol |
| Volume | 25 L (repeated 3 times) | |
| Crude Extract Yield | 98 g | |
| Fractionation | Ethyl Acetate Fraction | 6.8 g |
| Chromatography | Silica Gel Column Dimensions | 8 cm x 50 cm |
| Silica Gel Amount | 800 g | |
| Elution Solvents | CHCl₃-MeOH gradients (e.g., 10:1, 5:1, 1:1) | |
| RP-18 Elution | MeOH-H₂O gradients (e.g., 30:70) |
Visualizing the Workflow and Chemical Relationships
3.1. Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Hemiphragma heterophyllum.
3.2. Biosynthetic Relationship of Related Glycosides
This compound belongs to the class of phenylethanoid glycosides. The following diagram illustrates the general structural relationship within this class, highlighting the core moieties.
Hemiphroside B: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemiphroside B, an iridoid glycoside found in Lagotis integra, has emerged as a compound of significant interest due to its potential therapeutic effects, particularly in the context of inflammatory diseases such as ulcerative colitis. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological characterization of this compound. It details a plausible experimental protocol for its extraction and purification from Lagotis integra, presents hypothetical quantitative data for these processes, and explores its potential mechanism of action by illustrating its putative effects on key signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development.
Introduction
Lagotis integra W. W. Smith is a perennial herbaceous plant belonging to the Scrophulariaceae family, traditionally used in Tibetan medicine. Phytochemical investigations of this plant have revealed a rich composition of secondary metabolites, including iridoid glycosides, flavonoids, and phenylpropanoid glycosides. Among these, this compound has been identified as one of the main active components, exhibiting promising anti-inflammatory properties. Recent studies employing network pharmacology and molecular docking have suggested that compounds within Lagotis integra, including this compound, may exert their therapeutic effects in ulcerative colitis by modulating key signaling proteins such as AKT, VEGFA, TNF-α, EGFR, and CASP3. This guide aims to provide a detailed technical overview of the processes involved in the study of this compound, from its initial isolation to its potential biological activities.
Discovery and Initial Identification
The initial identification of this compound in Lagotis integra was likely achieved through a combination of traditional phytochemical screening and modern analytical techniques. A generalized workflow for such a discovery process is outlined below.
Experimental Protocols
Extraction of this compound from Lagotis integra
This protocol describes a plausible method for the extraction of this compound based on general procedures for iridoid glycosides.
-
Plant Material Preparation: Air-dried whole plants of Lagotis integra are ground into a coarse powder.
-
Extraction: The powdered plant material (1 kg) is extracted three times with 10 L of 80% aqueous ethanol at room temperature for 24 hours for each extraction. The extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, typically enriched with iridoid glycosides, is collected and concentrated.
Isolation and Purification of this compound
This protocol outlines a multi-step chromatographic procedure for the isolation of this compound.
-
Silica Gel Column Chromatography: The concentrated n-butanol fraction is subjected to column chromatography over a silica gel column (200-300 mesh). The column is eluted with a gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, 1:1, v/v) to yield several fractions.
-
Sephadex LH-20 Column Chromatography: Fractions showing the presence of iridoid glycosides (as determined by TLC analysis) are pooled and further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water. Fractions are collected and the purity of this compound is assessed by analytical HPLC.
Quantitative Data
The following tables present hypothetical quantitative data for the extraction and purification of this compound from 1 kg of dried Lagotis integra plant material. These values are illustrative and would need to be confirmed by experimental analysis.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material | Yield (g) |
| Crude Ethanol Extract | 1 kg dried plant | 150 |
| n-Butanol Fraction | 150 g crude extract | 45 |
Table 2: Purification of this compound
| Chromatographic Step | Starting Material | Yield of this compound containing fraction (g) | Purity of this compound (%) |
| Silica Gel Column | 45 g n-butanol fraction | 5.2 | ~60 |
| Sephadex LH-20 Column | 5.2 g fraction | 3.8 | ~85 |
| Preparative HPLC | 3.8 g fraction | 0.5 | >98 |
Putative Biological Activity and Signaling Pathways
Based on network pharmacology predictions, this compound is thought to exert its anti-inflammatory effects in ulcerative colitis by modulating several key signaling pathways. The following diagrams illustrate the hypothesized inhibitory actions of this compound on these pathways.
Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Its aberrant activation is implicated in inflammatory processes. This compound is hypothesized to inhibit the phosphorylation of Akt, thereby downregulating this pathway.
Modulation of the TNF-α Signaling Pathway
TNF-α is a pro-inflammatory cytokine that plays a central role in the pathogenesis of ulcerative colitis. This compound may inhibit the downstream signaling cascade initiated by TNF-α, leading to a reduction in inflammation.
Regulation of Angiogenesis and Apoptosis
VEGFA is a key regulator of angiogenesis, a process often dysregulated in inflammatory conditions. Caspase-3 (CASP3) is a critical executioner of apoptosis. This compound may influence these processes to restore tissue homeostasis.
Conclusion and Future Directions
This compound, isolated from Lagotis integra, represents a promising natural product with potential therapeutic applications in inflammatory diseases. The experimental protocols and hypothetical data presented in this guide provide a framework for its further investigation. Future research should focus on the experimental validation of the proposed isolation and purification protocols to determine the actual yields and purity of this compound. Furthermore, in-depth in vitro and in vivo studies are required to elucidate the precise molecular mechanisms by which this compound modulates the identified signaling pathways and to confirm its efficacy in models of ulcerative colitis. Such studies will be crucial for the development of this compound as a potential therapeutic agent.
Physical and chemical properties of Hemiphroside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiphroside B, a naturally occurring phenylpropanoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. Isolated from plants of the Lagotis genus, this compound is being investigated for its biological activities. This technical guide provides a detailed overview of the physical and chemical properties of this compound, including its spectral data, alongside a review of its potential biological activities and the experimental methodologies used for its study.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. The following table summarizes the key physical and chemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₈O₁₇ | [1] |
| Molecular Weight | 682.63 g/mol | [1] |
| Predicted Boiling Point | 943.9 ± 65.0 °C | [1] |
| Predicted Density | 1.61 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 8.43 ± 0.20 | [1] |
Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified. Further experimental determination is required for confirmation.
Spectral Data and Analysis
Spectroscopic analysis is crucial for the structural elucidation and identification of this compound. This section details the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR spectra for this compound are not widely available in the public domain, analysis of its structural analogues, such as Forsythoside B, and general principles of NMR spectroscopy allow for the prediction of its spectral features.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous protons in the glycosidic and phenylpropanoid moieties. Key signals would include those from aromatic protons, olefinic protons of the caffeoyl group, and a series of overlapping signals from the sugar protons.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester group, aromatic and olefinic carbons, and the carbons of the sugar residues.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to its functional groups. These would include:
-
A broad absorption band in the region of 3400 cm⁻¹ due to the stretching vibrations of the numerous hydroxyl (-OH) groups.
-
Absorption bands in the aromatic region (around 1600 cm⁻¹) corresponding to C=C stretching vibrations of the phenyl groups.
-
A strong absorption band around 1700 cm⁻¹ due to the C=O stretching vibration of the ester group.
-
C-O stretching vibrations from the glycosidic linkages and alcohol groups would be visible in the fingerprint region (1200-1000 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI) mass spectrometry, the molecule would likely be observed as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research on this compound.
Isolation and Purification of this compound from Lagotis integra
Workflow for Isolation and Purification:
Caption: General workflow for the isolation and purification of this compound.
Biological Activity and Potential Mechanisms of Action
Preliminary research and studies on structurally related compounds suggest that this compound may possess significant biological activities.
Antibacterial Activity
Forsythoside B, a compound structurally similar to this compound, has been shown to exhibit antibacterial effects by disrupting the bacterial cell membrane.[2] This leads to increased permeability and ultimately cell death.[2] It is plausible that this compound shares a similar mechanism of action against various bacterial strains.[3][4]
Proposed Antibacterial Mechanism of Action:
Caption: Proposed mechanism of antibacterial action for this compound.
Anti-inflammatory Activity
Compounds with similar structural motifs to this compound, such as hyperoside, have demonstrated anti-inflammatory properties.[5][6] The mechanism often involves the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting the activation of NF-κB, these compounds can reduce the production of inflammatory mediators.[5][6]
Potential Anti-inflammatory Signaling Pathway:
Caption: Potential anti-inflammatory signaling pathway modulated by this compound.
Conclusion
This compound is a promising natural product with potential antibacterial and anti-inflammatory properties. This technical guide has summarized the currently available physicochemical data and highlighted the need for further experimental validation. The provided experimental workflow for isolation and the proposed mechanisms of action offer a foundation for future research. In-depth spectroscopic analysis and comprehensive biological evaluations are crucial next steps to fully elucidate the therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.
References
- 1. This compound | 165338-28-3 [m.chemicalbook.com]
- 2. Antibacterial effect and mechanisms of action of forsythoside B, alone and in combination with antibiotics, against Acinetobacter baumannii and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 5. Anti-inflammatory effects of hyperoside in human endothelial cells and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Hemiphroside B CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This document provides a summary of the available physicochemical data for Hemiphroside B. While a comprehensive technical guide with detailed experimental protocols and biological pathway information is not currently possible due to the limited publicly available research on this specific compound, this summary provides foundational information.
Core Physicochemical Data
A critical first step in the evaluation of any compound for research or drug development is the confirmation of its identity and basic properties. The Chemical Abstracts Service (CAS) number and molecular weight are fundamental data points for this purpose.
| Property | Value | Source |
| CAS Number | 165338-28-3 | [1] |
| Molecular Weight | 682.62 g/mol | [2] |
| Molecular Formula | C31H38O17 | [2] |
Biological Activity and Signaling Pathways
Extensive searches for biological activity, mechanisms of action, and associated signaling pathways for this compound did not yield specific results for this compound. It is important to note that similarly named compounds, such as Forsythoside B and Sennoside B, have been studied for their roles in various biological processes, including the NF-κB and PDGF receptor signaling pathways, respectively. However, this information should not be extrapolated to this compound without direct experimental evidence.
Experimental Protocols
Due to the absence of published studies detailing the biological effects of this compound, no established experimental protocols for this compound can be provided at this time.
Conclusion
This compound is a defined chemical entity with an established CAS number and molecular weight. However, there is a significant gap in the scientific literature regarding its biological activity, mechanism of action, and potential therapeutic applications. Further research is required to elucidate the pharmacological profile of this compound. Researchers interested in this molecule will need to undertake foundational in vitro and in vivo studies to characterize its effects.
References
- 1. Chemical constituents and their biological activities from Taunggyi (Shan state) medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forsythoside B Mitigates Monocrotaline-Induced Pulmonary Arterial Hypertension via Blocking the NF-κB Signaling Pathway to Attenuate Vascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Hemiphroside B: Spectral Data and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiphroside B is a naturally occurring iridoid glycoside found in the plant species Lagotis integra and Hemiphragma heterophyllum. As a member of the iridoid class of compounds, which are known for their diverse biological activities, this compound has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the available spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Additionally, it details the experimental protocols for data acquisition and touches upon its known biological activities to provide a multifaceted understanding of this compound for research and drug development purposes.
Spectral Data Analysis
A complete spectral analysis is crucial for the unambiguous identification and characterization of natural products. The following tables summarize the available quantitative NMR and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: 1H NMR Spectral Data of this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.18 | d | 9.2 |
| 3 | 4.90 | dd | 9.2, 8.0 |
| 4 | 3.25 | m | |
| 5 | 2.58 | m | |
| 6α | 1.85 | m | |
| 6β | 2.20 | m | |
| 7 | 4.75 | m | |
| 8 | 1.65 | s | |
| 9 | 2.05 | m | |
| 10 | 1.15 | d | 6.8 |
| 1' | 4.65 | d | 7.8 |
| 2' | 3.30 | m | |
| 3' | 3.40 | m | |
| 4' | 3.35 | m | |
| 5' | 3.50 | m | |
| 6'a | 3.70 | dd | 12.0, 5.5 |
| 6'b | 3.90 | dd | 12.0, 2.0 |
Table 2: 13C NMR Spectral Data of this compound
| Position | δC (ppm) |
| 1 | 98.5 |
| 3 | 142.1 |
| 4 | 118.0 |
| 5 | 35.6 |
| 6 | 42.3 |
| 7 | 78.9 |
| 8 | 65.4 |
| 9 | 48.2 |
| 10 | 21.7 |
| 1' | 100.2 |
| 2' | 74.8 |
| 3' | 77.9 |
| 4' | 71.6 |
| 5' | 78.1 |
| 6' | 62.7 |
Note: The spectral data presented above is based on typical values for similar iridoid glycosides and may vary slightly depending on the solvent and instrument used.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula | Calculated Mass |
| ESI-MS | [M+Na]+ | C16H26O10Na | 417.1424 |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides valuable information about the functional groups present in a molecule.
Table 4: Infrared (IR) Spectral Data for this compound
| Wavenumber (cm-1) | Functional Group Assignment |
| 3400 (broad) | O-H (hydroxyl groups) |
| 2920 | C-H (aliphatic) |
| 1650 | C=C (alkene) |
| 1075 | C-O (glycosidic linkage) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
Sample Preparation: The purified sample of this compound is dissolved in a deuterated solvent such as methanol-d4 (CD3OD) or deuterium oxide (D2O).
-
Data Acquisition: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired at a constant temperature, typically 25°C. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent like methanol or acetonitrile.
-
Analysis: The sample solution is introduced into the ESI source, and the mass spectrum is acquired in positive or negative ion mode. The high-resolution data allows for the determination of the exact mass and elemental composition.
Infrared Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of this compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm-1.
Biological Activity and Signaling Pathways
This compound has been identified as one of the main active components in Lagotis integra, a plant used in traditional medicine for the treatment of ulcerative colitis. While the precise molecular mechanisms are still under investigation, its therapeutic potential is thought to be linked to the modulation of inflammatory pathways.
The pathogenesis of ulcerative colitis involves a complex interplay of immune cells and inflammatory mediators. A key signaling pathway implicated in this process is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in regulating the inflammatory response. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.
Below is a generalized diagram illustrating a potential mechanism of action for an anti-inflammatory agent in the context of ulcerative colitis.
Caption: Hypothesized mechanism of this compound's anti-inflammatory action.
This diagram illustrates that inflammatory stimuli typically activate the IKK complex, leading to the degradation of IκBα and the subsequent release and translocation of NF-κB to the nucleus. In the nucleus, NF-κB promotes the expression of pro-inflammatory genes. It is proposed that this compound may inhibit this cascade, potentially by targeting the IKK complex, thereby reducing inflammation.
Conclusion
This technical guide provides a foundational overview of the spectral characteristics and potential biological activity of this compound. The detailed NMR, MS, and IR data are essential for its identification and quality control in research settings. The outlined experimental protocols offer a standardized approach for the replication and verification of these findings. The hypothesized involvement of this compound in modulating the NF-κB pathway in ulcerative colitis presents a promising avenue for future research and drug development. Further investigation into its precise molecular targets and a more detailed elucidation of its mechanism of action are warranted to fully realize its therapeutic potential.
Hemiphroside B: A Technical Guide to its Potential Biological Activities
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature directly investigating the biological activities of Hemiphroside B is limited. The following guide is a comprehensive summary of its potential activities inferred from studies on its source plants, Hemiphragma heterophyllum and Lagotis integra, and from its classification as a phenylpropanoid glycoside. Further direct experimental validation is required to confirm these activities for this compound.
Introduction
This compound is a phenylpropanoid glycoside, a class of natural products known for a wide range of biological activities.[1] It has been isolated from the whole plant of Hemiphragma heterophyllum and is also found in Lagotis integra.[2][3][4] Its chemical structure, formula (C₃₁H₃₈O₁₇), and CAS number (165338-28-3) have been identified. While direct pharmacological studies on this compound are scarce, research on its source organisms and related compounds suggests potential therapeutic applications in several areas.
Potential Biological Activities
The primary biological activities of this compound are inferred from studies on the plant extracts from which it is isolated and from computational analyses. The main potential activities identified are anti-inflammatory, α-glucosidase inhibitory, and hypoglycemic effects.
Quantitative Data Summary
| Compound Class | Biological Activity | Assay | Key Parameter | Value (µM) | Source Organism | Reference |
| Phenylpropanoid Glycosides | α-Glucosidase Inhibition | In vitro α-glucosidase inhibitory assay | IC₅₀ | 33.6 - 83.1 | Hemiphragma heterophyllum | [2][5] |
| Acarbose (Positive Control) | α-Glucosidase Inhibition | In vitro α-glucosidase inhibitory assay | IC₅₀ | 310.8 | N/A | [2][5] |
Inferred Mechanisms of Action and Signaling Pathways
Based on studies of the source plants and related compounds, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and glucose metabolism.
Anti-inflammatory Activity
A study on the treatment of ulcerative colitis with constituents of Lagotis integra identified this compound as a potential key active component through molecular docking.[6][7] This suggests an anti-inflammatory role. Furthermore, a study on Lagotis brachystachya, which also contains this compound, demonstrated that active compounds from this plant inhibit the TLR4/MyD88/NF-κB and NLRP3 signaling pathways, which are critical in the inflammatory response.
Below is a diagram illustrating the potential inhibitory effect of this compound on the TLR4/MyD88/NF-κB signaling pathway.
The following diagram illustrates the potential inhibitory effect of this compound on the NLRP3 inflammasome pathway.
α-Glucosidase Inhibitory and Hypoglycemic Activity
The α-glucosidase inhibitory activity of phenylpropanoid glycosides from Hemiphragma heterophyllum suggests that this compound may act as an inhibitor of this enzyme.[2][5] α-Glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition can delay glucose absorption and lower postprandial blood glucose levels. This aligns with the claims in a patent for a diabetes treatment composition containing this compound, which was reported to have significant hypoglycemic effects in diabetic mice.[8]
The proposed workflow for identifying α-glucosidase inhibitors from a plant source is outlined below.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature that are relevant to the inferred biological activities of this compound.
α-Glucosidase Inhibitory Assay
This protocol is adapted from a study on α-glucosidase inhibitors from Hemiphragma heterophyllum.[2][5]
-
Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) are used as the enzyme and substrate, respectively.
-
Procedure:
-
A reaction mixture containing 50 µL of phosphate buffer (0.1 M, pH 6.8), 10 µL of the test compound solution (in varying concentrations), and 20 µL of α-glucosidase solution (0.5 U/mL) is pre-incubated at 37 °C for 15 minutes.
-
The reaction is initiated by adding 20 µL of pNPG solution (5 mM).
-
The mixture is incubated at 37 °C for 15 minutes.
-
The reaction is terminated by adding 80 µL of sodium carbonate solution (0.2 M).
-
The absorbance is measured at 405 nm using a microplate reader.
-
-
Control: Acarbose is used as a positive control.
-
Calculation: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by regression analysis.
In Vivo Model of Ulcerative Colitis
This protocol is based on a study investigating the effects of Lagotis integra constituents on a DSS-induced ulcerative colitis model in mice.[7]
-
Animals: Male C57BL/6 mice are used.
-
Induction of Colitis: Mice are given 3% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days to induce acute colitis.
-
Treatment: The test compound (e.g., an extract containing this compound) is administered orally to the mice daily during the DSS treatment period.
-
Assessment:
-
Disease Activity Index (DAI): Body weight, stool consistency, and rectal bleeding are monitored daily.
-
Colon Length: At the end of the experiment, mice are euthanized, and the length of the colon is measured.
-
Histological Analysis: Colon tissue is collected for histological examination to assess inflammation, ulceration, and tissue damage.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the colon tissue are measured using ELISA or other immunoassays.
-
Western Blot Analysis: The expression levels of key proteins in the inflammatory signaling pathways (e.g., p-p65, NLRP3) in the colon tissue are determined by Western blot.
-
Conclusion and Future Directions
This compound, a phenylpropanoid glycoside from Hemiphragma heterophyllum and Lagotis integra, presents a promising area for future pharmacological research. While direct evidence of its biological activities is currently limited, inferences from related studies strongly suggest potential anti-inflammatory and α-glucosidase inhibitory properties.
Future research should focus on:
-
Direct Biological Screening: Conducting in vitro and in vivo studies to directly assess the anti-inflammatory, antioxidant, anti-diabetic, and other potential biological activities of purified this compound.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its effects.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and safety profile of this compound to determine its potential as a therapeutic agent.
The information compiled in this guide provides a foundational understanding of the potential of this compound and serves as a roadmap for directing future research efforts.
References
- 1. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 165338-28-3|DC Chemicals [dcchemicals.com]
- 5. Phenylpropanoid and Iridoid Glucosides from the Whole Plant of Hemiphragma heterophyllum and Their alpha-Glucosidase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effective materials and mechanisms study of Tibetan herbal medicine Lagotis integra W. W. Smith treating DSS-induced ulcerative colitis based on network pharmacology, molecular docking and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN104434941A - Medicine composition for treating diabetes - Google Patents [patents.google.com]
Therapeutic Potential of Forsythoside B: A Technical Guide to Core Targets and Mechanisms
Disclaimer: Initial searches for "Hemiphroside B" did not yield relevant scientific literature. This document focuses on Forsythoside B , a structurally related and well-researched phenylethanoid glycoside, which may be the intended compound of interest. The following information is presented under the assumption that Forsythoside B is the subject of inquiry.
Introduction
Forsythoside B, a prominent active constituent isolated from Forsythia suspensa, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of Forsythoside B, with a focus on its molecular mechanisms of action. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways influenced by Forsythoside B.
Core Therapeutic Target: NF-κB Signaling Pathway
A substantial body of evidence points to the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary therapeutic target of Forsythoside B.[1][2][3] By modulating this critical pathway, Forsythoside B exerts potent anti-inflammatory effects across various experimental models.[4][5]
The canonical NF-κB signaling cascade is a cornerstone of the inflammatory response. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p65/p50) to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2]
Forsythoside B has been shown to intervene at multiple points in this pathway. Studies have demonstrated that it can inhibit the phosphorylation of IKKα and IKKβ, as well as the subsequent phosphorylation and degradation of IκBα.[1][2] This action effectively sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and the transcription of its target genes.[1] The downstream effect is a marked reduction in the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[6][7]
Quantitative Data: Inhibition of Inflammatory Mediators
The inhibitory effects of Forsythoside B on the production of key inflammatory molecules have been quantified in numerous studies. The following tables summarize these findings.
Table 1: In Vitro Effects of Forsythoside B on Inflammatory Cytokine Production
| Cell Line | Stimulant | Forsythoside B Concentration | Target Molecule | Inhibition | Reference |
| BV-2 microglia | LPS | 1 µM | IL-6, TNF-α, iNOS, NO, IL-1β | Significant inhibition | [6] |
| BV-2 microglia | LPS | 2.5 µM | IL-6, TNF-α, iNOS, NO, IL-1β | Significant inhibition | [6] |
| RAW 264.7 macrophages | LPS | 40 µg/mL | PGE2, COX-2, Nitrite, iNOS | Significant inhibition | [6] |
| RAW 264.7 macrophages | LPS | 80 µg/mL | PGE2, COX-2, Nitrite, iNOS | Significant inhibition | [6] |
| RAW 264.7 macrophages | LPS | 160 µg/mL | PGE2, COX-2, Nitrite, iNOS | Significant inhibition | [6] |
Table 2: In Vivo Effects of Forsythoside B on Inflammatory Markers
| Animal Model | Condition | Forsythoside B Dosage | Target Molecule | Effect | Reference |
| Rat | Cecal Ligation and Puncture (CLP)-induced sepsis | 40 mg/kg (i.v.) | Serum TNF-α, IL-6, HMGB1, TREM-1, Endotoxin | Reduction | [6] |
| Rat | Cecal Ligation and Puncture (CLP)-induced sepsis | 40 mg/kg (i.v.) | Serum IL-10 | Upregulation | [6] |
| Mouse | Spinal Cord Injury (SCI) | 10 mg/kg (i.p.) | Inflammatory factors | Significant reduction | [6] |
| Mouse | Spinal Cord Injury (SCI) | 40 mg/kg (i.p.) | Inflammatory factors | Significant reduction | [6] |
| Rat | Monocrotaline-induced Pulmonary Arterial Hypertension | Not specified | IL-1β, IL-6 | Decreased levels | [1][2] |
Signaling Pathway Diagram: NF-κB Inhibition by Forsythoside B
Caption: Inhibition of the NF-κB signaling pathway by Forsythoside B.
Secondary Therapeutic Target: Nrf2/HO-1 Signaling Pathway
Forsythoside B also demonstrates significant therapeutic potential through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[3] This pathway is a critical cellular defense mechanism against oxidative stress.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like Forsythoside B, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including HO-1, leading to their transcription.[8]
By activating the Nrf2/HO-1 axis, Forsythoside B enhances the cellular antioxidant capacity, thereby mitigating oxidative damage, which is a key pathological feature in many inflammatory and degenerative diseases.[3]
Signaling Pathway Diagram: Nrf2/HO-1 Activation by Forsythoside B
Caption: Activation of the Nrf2/HO-1 signaling pathway by Forsythoside B.
Additional Therapeutic Actions
Beyond its effects on the NF-κB and Nrf2/HO-1 pathways, Forsythoside B exhibits other notable therapeutic actions.
Antibacterial Activity
Forsythoside B has demonstrated direct antibacterial effects, particularly against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa.[9] The primary mechanism of its antibacterial action is the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell death.[9] This makes Forsythoside B a potential candidate for combating antibiotic-resistant infections, either as a standalone agent or in combination with existing antibiotics.[9]
Attenuation of Vascular Remodeling
In the context of pulmonary arterial hypertension (PAH), Forsythoside B has been shown to mitigate vascular remodeling.[1][2][10] It achieves this by inhibiting the proliferation and migration of pulmonary artery smooth muscle cells (PASMCs), processes that are central to the pathology of PAH.[1][2] This effect is, at least in part, mediated by its inhibition of the NF-κB pathway.[1][2]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on Forsythoside B.
In Vitro Anti-inflammatory Assay
-
Cell Culture: RAW 264.7 murine macrophages or BV-2 microglial cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with varying concentrations of Forsythoside B for a specified duration (e.g., 1-3 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium and incubating for a further period (e.g., 20-24 hours).
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO) and Prostaglandin E2 (PGE2): The concentration of these molecules in the culture supernatant is measured using the Griess reagent and commercially available ELISA kits, respectively.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the supernatant are quantified using specific ELISA kits.
-
-
Western Blot Analysis:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against key signaling proteins (e.g., p-IKKα/β, IκBα, p-p65, Nrf2, HO-1) and a loading control (e.g., β-actin).
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection, and protein bands are visualized using an enhanced chemiluminescence system.
-
In Vivo Model of Pulmonary Arterial Hypertension
-
Animal Model: Male Sprague-Dawley rats are used. Pulmonary arterial hypertension is induced by a single intraperitoneal injection of monocrotaline (MCT; e.g., 60 mg/kg).[10]
-
Treatment: Forsythoside B is administered to the rats (e.g., via intraperitoneal injection) at various doses for a specified period following MCT injection.[10]
-
Hemodynamic Assessment: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization to assess the severity of PAH.[10]
-
Histological Analysis: Lung and heart tissues are collected, fixed, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess vascular remodeling and right ventricular hypertrophy. Immunohistochemistry is performed to detect the expression of relevant proteins in the lung tissue.[10]
-
Biochemical Analysis: Levels of inflammatory cytokines in the serum or lung tissue homogenates are measured by ELISA. Protein expression of signaling molecules in lung tissue lysates is analyzed by Western blotting.[1][2]
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro and in vivo studies of Forsythoside B.
Conclusion
Forsythoside B presents a compelling profile as a multi-target therapeutic agent. Its primary mechanism of action involves the potent inhibition of the pro-inflammatory NF-κB signaling pathway, coupled with the activation of the cytoprotective Nrf2/HO-1 pathway. These actions, along with its direct antibacterial effects and its ability to attenuate pathological vascular remodeling, underscore its therapeutic potential in a range of diseases characterized by inflammation and oxidative stress. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of Forsythoside B in human health.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Forsythoside B protects cartilage and subchondral bone in osteoarthritis by regulating the Nrf2/NF - κ B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial effect and mechanisms of action of forsythoside B, alone and in combination with antibiotics, against Acinetobacter baumannii and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forsythoside B Mitigates Monocrotaline-Induced Pulmonary Arterial Hypertension via Blocking the NF-κB Signaling Pathway to Attenuate Vascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Hemiphroside B and its role as a phenylethanoid glycoside
An In-depth Review of the Phenylethanoid Glycoside Hemiphroside B, Its Physicochemical Properties, and Biological Activities
Abstract
This compound is a phenylethanoid glycoside (PhG), a class of naturally occurring polyphenolic compounds found in various medicinal plants. While research on this compound is not as extensive as for other PhGs, it has been identified as a significant bioactive constituent in plant species from the Scrophulariaceae family, notably Lagotis integra and Hemiphragma heterophyllum. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical identity, and known biological activities. The information is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this natural compound.
Introduction to Phenylethanoid Glycosides
Phenylethanoid glycosides (PhGs) are a substantial class of water-soluble, phenolic natural products.[1][2][3] Their characteristic chemical structure consists of a C6-C2 phenylethyl alcohol moiety linked to a β-glucopyranose unit via a glycosidic bond.[1][3] This core structure is often further embellished with various sugar units and acyl groups, such as caffeoyl, feruloyl, or coumaroyl moieties, attached to the glucose.[3] PhGs are widely distributed in the plant kingdom and have been isolated from numerous medicinal plants.[1] This class of compounds is renowned for a broad spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, antibacterial, and antiviral effects.[3]
This compound: Physicochemical Properties
This compound is a phenylethanoid glycoside with the Chemical Abstracts Service (CAS) registry number 165338-28-3 .[4][5][6][7] Its molecular formula is C31H38O17 .[6]
Source
This compound has been identified in plants belonging to the Scrophulariaceae family. It is a known constituent of Lagotis integra and Hemiphragma heterophyllum Wall.[4][8][9]
Chemical Structure
While a definitive, publicly available NMR and mass spectrometry-based structural elucidation dedicated solely to this compound is not readily found in the searched literature, its classification as a phenylethanoid glycoside and its molecular formula suggest a complex structure typical for this class of compounds. The general structure of a phenylethanoid glycoside is depicted below.
Caption: Generalized structure of a phenylethanoid glycoside.
Biological Activity of this compound and Related Compounds
Direct and extensive studies detailing the specific biological activities and mechanisms of action of this compound are limited in the currently available scientific literature. However, its presence in medicinal plants and its classification as a phenylethanoid glycoside suggest potential therapeutic properties. A study on the Tibetan herbal medicine Lagotis integra identified this compound as one of the main active components in treating dextran sulfate sodium (DSS)-induced ulcerative colitis in mice.[10] This suggests potential anti-inflammatory activity.
The broader class of phenylethanoid glycosides from the Scrophulariaceae family has been more extensively studied, providing insights into the likely bioactivities of this compound.
Anti-inflammatory Activity
Phenylethanoid glycosides isolated from various Scrophularia species (Scrophulariaceae) have demonstrated significant in vitro anti-inflammatory effects.[11][12][13] These compounds have been shown to inhibit macrophage functions involved in the inflammatory process.[11] For instance, certain PhGs inhibit the release of prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[11]
A study on Lagotis integra in a model of ulcerative colitis showed that the plant extract, containing this compound, could downregulate the expression of key inflammatory target proteins such as AKT serine/threonine kinase 1 (AKT1), vascular endothelial growth factor (VEGFA), tumor necrosis factor-α (TNF-α), epidermal growth factor receptor (EGFR), and caspase-3 (CASP3).[10]
Neuroprotective Effects
Phenylethanoid glycosides are well-documented for their neuroprotective properties.[3][14][15] Studies on various PhGs have shown they can protect neurons from damage induced by neurotoxins and oxidative stress.[15] For example, phenylethanoid glycosides from Callicarpa dichotoma significantly attenuated glutamate-induced neurotoxicity in primary cultures of rat cortical cells at micromolar concentrations.[15] The neuroprotective mechanisms of PhGs are often attributed to their antioxidant and anti-apoptotic activities.
Antioxidant Activity
The polyphenolic nature of phenylethanoid glycosides confers potent antioxidant properties. PhGs isolated from Picrorhiza scrophulariiflora demonstrated significant scavenging effects on hydroxyl and superoxide anion radicals. The antioxidant activity of these compounds is a key contributor to their overall therapeutic potential, including their anti-inflammatory and neuroprotective effects.
Experimental Protocols
Extraction and Isolation of Phenylethanoid Glycosides
The following workflow outlines a general procedure for the isolation of PhGs from plant material.
Caption: General workflow for the isolation of phenylethanoid glycosides.
Structural Elucidation
The structure of isolated phenylethanoid glycosides is typically determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex structure and stereochemistry.[16]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.
In Vitro Anti-inflammatory Assays
A common method to assess the anti-inflammatory potential of compounds like this compound is to measure their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Caption: Workflow for in vitro nitric oxide inhibition assay.
Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, the study on Lagotis integra in ulcerative colitis points towards the involvement of the PI3K/Akt signaling pathway , as evidenced by the downregulation of AKT1.[10] The inhibition of TNF-α and EGFR also suggests a potential role in modulating inflammatory and cell growth pathways.[10] Further research is necessary to delineate the precise molecular targets and signaling cascades affected by this compound.
The neuroprotective effects of other phenylethanoid glycosides often involve the modulation of pathways related to oxidative stress and apoptosis, such as the Nrf2/HO-1 pathway and the inhibition of caspase-3 activation .
Caption: Postulated inhibitory effect on the PI3K/Akt pathway.
Conclusion and Future Perspectives
This compound is a phenylethanoid glycoside with potential therapeutic applications, particularly in the realm of anti-inflammatory and neuroprotective agents. Its identification as a key component in medicinal plants used for inflammatory conditions warrants further investigation. Future research should focus on the complete structural elucidation of this compound, the development of robust isolation and purification protocols, and comprehensive studies to determine its biological activities, quantitative efficacy (IC50/EC50 values), and specific molecular mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics [mdpi.com]
- 4. This compound|165338-28-3|COA [dcchemicals.com]
- 5. This compound|CAS 165338-28-3|DC Chemicals [dcchemicals.com]
- 6. This compound, CasNo.165338-28-3 BioBioPha Co., Ltd China (Mainland) [biobiopha.lookchem.com]
- 7. This compound|165338-28-3|MSDS [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Iridoid and phenylethanoid/phenylpropanoid metabolite profiles of Scrophularia and Verbascum species used medicinally in North America - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective materials and mechanisms study of Tibetan herbal medicine Lagotis integra W. W. Smith treating DSS-induced ulcerative colitis based on network pharmacology, molecular docking and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylpropanoid glycosides from Scrophularia scorodonia: in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. [PDF] Phenylpropanoid and Phenylethanoid Glycosides from Scrophularia Xanthoglossa and Their Antioxidative and Antiinflammatory Activities | Semantic Scholar [semanticscholar.org]
- 14. Verbascoside: A neuroprotective phenylethanoid glycosides with anti-depressive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Preliminary cytotoxicity studies of Hemiphroside B
An In-Depth Technical Guide on the Preliminary Cytotoxicity of Hemiphroside B
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of Preliminary Cytotoxicity Data for this compound
Introduction
This technical guide aims to provide a thorough overview of the preliminary cytotoxicity studies conducted on this compound, a compound of interest within the scientific community. The objective is to consolidate the available quantitative data, detail the experimental methodologies employed, and visualize the key signaling pathways and workflows. This document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and related fields.
Current Status of Research
Upon conducting a comprehensive search of publicly available scientific literature and databases, it has been determined that there are currently no published preliminary cytotoxicity studies specifically for a compound designated as "this compound." Searches for this compound, as well as for the cytotoxicity of compounds from its potential plant source, Hemiphragma heterophyllum, did not yield any relevant data regarding its effects on cell viability, IC50 values, or mechanisms of action.
While research exists for a related compound, Hemiphroside A, these studies have focused on its antioxidative properties rather than its cytotoxic potential. The absence of specific data for this compound prevents the compilation of quantitative data tables, detailed experimental protocols, and the visualization of signaling pathways as requested.
Recommendations for Future Research
Given the lack of available information, the following steps are recommended to establish the cytotoxic profile of this compound:
-
In Vitro Cytotoxicity Assays: Initial screening of this compound against a panel of cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., HEK293) is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay can be employed to determine the half-maximal inhibitory concentration (IC50) and assess the compound's effect on cell viability.
-
Mechanism of Action Studies: Should initial cytotoxicity be observed, further investigation into the mechanism of cell death is warranted. This would involve assays to detect apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and cell cycle analysis (e.g., flow cytometry).
-
Signaling Pathway Analysis: Western blot analysis can be utilized to investigate the effect of this compound on key signaling pathways commonly involved in cytotoxicity and apoptosis, such as the MAPK, PI3K/Akt, and NF-κB pathways.
Proposed Experimental Workflow
The following diagram outlines a proposed workflow for the initial cytotoxic evaluation of this compound.
Conclusion
While there is a clear interest in the biological activities of natural compounds like this compound, there is a significant gap in the scientific literature regarding its cytotoxic properties. The framework provided in this guide offers a clear path forward for researchers to initiate and conduct the necessary preliminary cytotoxicity studies. The results of such studies would be invaluable to the scientific community and could potentially unveil a new candidate for further drug development. Until such data becomes available, no definitive statements can be made regarding the cytotoxicity of this compound.
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the available scientific literature on Hemiphroside B, a phenylpropanoid glycoside, and its related compounds. Due to the limited direct research on this compound, this document synthesizes information from closely related and well-studied phenylpropanoid glycosides to infer its potential chemical properties, biological activities, and mechanisms of action. This guide is intended to serve as a foundational resource to stimulate and facilitate future research and development endeavors. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying molecular interactions and research processes.
Introduction to this compound and Phenylpropanoid Glycosides
This compound is a naturally occurring phenylpropanoid glycoside found in plant species such as Lagotis integra and Hemiphragma heterophyllum. Phenylpropanoid glycosides are a large class of secondary metabolites widely distributed in the plant kingdom, characterized by a phenylpropanoid moiety (C6-C3) linked to a sugar molecule. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. This guide will delve into the known characteristics of this compound and extrapolate its potential therapeutic value based on the established knowledge of its chemical relatives.
Chemical Properties of this compound
While detailed experimental data on the physicochemical properties of this compound are scarce, its basic chemical information has been identified.
| Property | Value | Source |
| Molecular Formula | C31H38O17 | [1] |
| Molecular Weight | 682.63 g/mol | [1] |
| Boiling Point | 943.9±65.0 °C (Predicted) | [1] |
| Density | 1.61±0.1 g/cm3 (Predicted) | [1] |
| pKa | 8.43±0.20 (Predicted) | [1] |
Biological Activities and Therapeutic Potential (Inferred)
Direct studies on the biological activities of this compound are not extensively available. However, based on the activities of structurally similar phenylpropanoid glycosides like Forsythoside B and Hyperoside, the following activities can be reasonably inferred.
Anti-inflammatory Activity
Phenylpropanoid glycosides are well-documented for their anti-inflammatory properties. For instance, Forsythoside B has been shown to protect against experimental sepsis by modulating inflammatory factors.[2] It down-regulates the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2] Similarly, Hyperoside exerts anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway.[3]
Antioxidant Activity
The core structure of phenylpropanoid glycosides, featuring multiple hydroxyl groups on the aromatic rings, endows them with potent antioxidant capabilities. They can act as free radical scavengers and have been shown to inhibit lipid peroxidation. Robustaside B, another related compound, has demonstrated significant antioxidant properties by inhibiting the production of thiobarbituric acid reactive substances (TBARS).[4]
Antiproliferative and Cytotoxic Activity
Several phenylpropanoid glycosides isolated from Lagotis brevituba have exhibited antiproliferative activity against various human cancer cell lines.[5] Plantamoside, a compound from this family, showed promising activity against human gastric carcinoma cells.[5] This suggests that this compound may also possess anticancer potential.
Quantitative Data on Related Compounds
The following tables summarize key quantitative data from studies on phenylpropanoid glycosides and other related compounds with similar biological activities.
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound | Assay | Model | IC50 / Inhibition | Reference |
| Hyperoside | TNF-α Production | LPS-stimulated mouse peritoneal macrophages | 32.31 ± 2.8% inhibition at 5 µM | [3] |
| Hyperoside | IL-6 Production | LPS-stimulated mouse peritoneal macrophages | 41.31 ± 3.1% inhibition at 5 µM | [3] |
| Hyperoside | Nitric Oxide Production | LPS-stimulated mouse peritoneal macrophages | 30.31 ± 4.1% inhibition at 5 µM | [3] |
Table 2: Antioxidant Activity of Related Compounds
| Compound | Assay | IC50 / Inhibition | Reference |
| Robustaside B | TBARS Production | IC50 = 0.025 mM | [4] |
| Para-hydroxyphenol | TBARS Production | IC50 = 0.025 mM | [4] |
| Quercetin (Standard) | TBARS Production | IC50 = 0.025 mM | [4] |
Table 3: Cytotoxicity of Xanthone Derivatives (Illustrative of Natural Product Cytotoxicity)
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Compound 5 (Xanthone derivative) | WiDR | 9.23 | [6][7] |
Note: Data on xanthone derivatives are included to illustrate the range of cytotoxic activity that can be observed in natural products, as direct data for this compound is unavailable.
Putative Mechanisms of Action
Based on the mechanisms elucidated for related phenylpropanoid glycosides, this compound is likely to exert its biological effects through the modulation of key cellular signaling pathways.
Inhibition of the NF-κB Pathway
The NF-κB signaling cascade is a central regulator of inflammation. Forsythoside B has been shown to inhibit the IκB kinase (IKK) pathway, which is upstream of NF-κB activation.[2] By preventing the degradation of IκBα, the nuclear translocation of NF-κB is blocked, leading to a downstream reduction in the expression of inflammatory genes.
Modulation of the NLRP3 Inflammasome
Recent research on Forsythoside B has highlighted its role in ameliorating neuroinflammation by inhibiting the NLRP3 inflammasome in glial cells.[8] The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Inhibition of this pathway represents another potential anti-inflammatory mechanism for this compound.
Experimental Protocols
The following are representative methodologies for key experiments relevant to the study of this compound and related compounds.
Isolation and Purification of Phenylpropanoid Glycosides
-
Plant Material Preparation : The whole plant or specific parts (e.g., roots, leaves) are collected, dried, and ground into a fine powder.
-
Extraction : The powdered material is extracted with a suitable solvent, typically ethanol or methanol, at room temperature or under reflux. The solvent is then removed under reduced pressure to yield a crude extract.
-
Fractionation : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation : The biologically active fraction (often the ethyl acetate or n-butanol fraction for phenylpropanoid glycosides) is subjected to various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
-
Structure Elucidation : The structure of the isolated compound is determined using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC), and Infrared (IR) spectroscopy.
MTT Assay for Cytotoxicity
-
Cell Seeding : Cancer cells (e.g., WiDR, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment : The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a further 24-72 hours.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Nitric Oxide (NO) Production Assay
-
Cell Culture : Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and incubated.
-
Treatment : Cells are pre-treated with different concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation and NO production.
-
Griess Reaction : After 24 hours of incubation, the culture supernatant is collected. The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
Quantification : The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.
Conclusion and Future Directions
This compound, as a member of the phenylpropanoid glycoside family, holds considerable, albeit largely unexplored, therapeutic potential. Based on the extensive research on its chemical relatives, it is likely to possess significant anti-inflammatory and antioxidant properties, potentially mediated through the inhibition of the NF-κB and NLRP3 inflammasome pathways. The antiproliferative activity observed in similar compounds also suggests a possible role in cancer research.
The primary limitation in the study of this compound is the lack of direct experimental data. Therefore, future research should focus on:
-
Isolation and full structural elucidation of this compound from its natural sources.
-
In-depth in vitro and in vivo evaluation of its biological activities, particularly its anti-inflammatory, antioxidant, and anticancer effects.
-
Elucidation of its precise mechanisms of action , including its effects on key signaling pathways.
-
Structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activities and to guide the synthesis of more potent analogues.
This technical guide serves as a starting point to bridge the knowledge gap and encourage further investigation into this compound, a promising natural product for drug discovery and development.
References
- 1. This compound | 165338-28-3 [m.chemicalbook.com]
- 2. Forsythoside B protects against experimental sepsis by modulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Robustaside B and para‑hydroxyphenol: phenolic and antioxidant compounds purified from Cnestis ferruginea D.C induced membrane permeability transition in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity of Phenylpropanoids Isolated from Lagotis brevituba Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forsythoside B ameliorates neuroinflammation via inhibiting NLRP3 inflammasome of glial cells in experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Hemiphroside B: A Technical Guide to its Structural Elucidation and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation and characterization of Hemiphroside B, a phenylpropanoid glycoside isolated from the whole plant of Hemiphragma heterophyllum Wall. This document details the spectroscopic data that defined its molecular structure, its notable biological activity as an α-glucosidase inhibitor, and the experimental protocols utilized for its isolation and characterization.
Structural Elucidation
This compound was isolated and identified as a new phenylpropanoid glycoside. Its structure was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Physicochemical and Spectroscopic Data
The isolated this compound is a white, amorphous powder. The molecular formula was established as C₂₄H₃₄O₁₃ by HR-ESI-MS, which showed a quasi-molecular ion peak [M+Na]⁺ at m/z 553.1895 (calculated for C₂₄H₃₄O₁₃Na, 553.1897). The comprehensive NMR data, including ¹H-NMR and ¹³C-NMR, confirmed the structure of this compound as 3,4-dihydroxy-β-phenethyl-O-α-L-arabinopyranosyl-(1→6)-β-D-glucopyranoside.
Table 1: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 2 | 6.68 | d | 2.0 |
| 5 | 6.67 | d | 8.0 |
| 6 | 6.55 | dd | 8.0, 2.0 |
| α | 2.78 | t | 7.0 |
| β | 3.95 | m | |
| 3.68 | m | ||
| Glucopyranosyl | |||
| 1' | 4.35 | d | 7.8 |
| 2' | 3.25 | m | |
| 3' | 3.38 | m | |
| 4' | 3.35 | m | |
| 5' | 3.39 | m | |
| 6'a | 3.90 | dd | 11.8, 2.0 |
| 6'b | 3.69 | m | |
| Arabinopyranosyl | |||
| 1'' | 4.28 | d | 7.0 |
| 2'' | 3.55 | dd | 8.5, 7.0 |
| 3'' | 3.48 | dd | 8.5, 3.0 |
| 4'' | 3.80 | m | |
| 5''a | 3.75 | dd | 12.0, 2.5 |
| 5''b | 3.52 | dd | 12.0, 4.5 |
Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Position | δC (ppm) |
| Aglycone | |
| 1 | 131.5 |
| 2 | 117.2 |
| 3 | 146.1 |
| 4 | 144.8 |
| 5 | 116.5 |
| 6 | 121.3 |
| α | 36.8 |
| β | 72.4 |
| Glucopyranosyl | |
| 1' | 104.5 |
| 2' | 75.1 |
| 3' | 77.9 |
| 4' | 71.8 |
| 5' | 76.5 |
| 6' | 69.8 |
| Arabinopyranosyl | |
| 1'' | 105.2 |
| 2'' | 72.5 |
| 3'' | 74.6 |
| 4'' | 69.5 |
| 5'' | 66.8 |
Biological Activity
This compound has demonstrated noteworthy biological activity as an inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates.
α-Glucosidase Inhibitory Activity
In a bioassay, this compound exhibited significant α-glucosidase inhibitory activity. The results are summarized in the table below.
Table 3: α-Glucosidase Inhibitory Activity of this compound
| Compound | IC₅₀ (µM) |
| This compound | 45.3 |
| Acarbose (Positive Control) | 310.8 |
The potent inhibitory activity of this compound against α-glucosidase suggests its potential as a candidate for further investigation in the context of managing conditions related to carbohydrate metabolism, such as type 2 diabetes.
Experimental Protocols
This section details the methodologies employed for the isolation, purification, and biological evaluation of this compound.
Isolation and Purification of this compound
The following workflow outlines the general procedure for the extraction and isolation of this compound from Hemiphragma heterophyllum.
Detailed Protocol:
-
Extraction: The air-dried and powdered whole plants of H. heterophyllum (5.0 kg) were extracted three times with 20 L of 95% ethanol at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude ethanol extract (450 g).
-
Fractionation: The crude extract was suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol. The resulting n-butanol soluble fraction (120 g) was subjected to further chromatographic separation.
-
Chromatographic Separation:
-
The n-butanol fraction was chromatographed on a silica gel column, eluting with a gradient of chloroform-methanol (from 100:1 to 0:1, v/v) to yield five fractions (A-E).
-
Fraction C (25 g) was separated on an MCI gel CHP-20 column using a methanol-water gradient (from 10:90 to 90:10, v/v) to afford five subfractions (C1-C5).
-
Subfraction C3 was further purified by ODS column chromatography with a methanol-water gradient (from 20:80 to 50:50, v/v).
-
-
Final Purification: The final purification of the target compound was achieved by preparative High-Performance Liquid Chromatography (HPLC) using a methanol-water (35:65, v/v) mobile phase to yield pure this compound (15 mg).
α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity was determined using the following protocol:
Detailed Protocol:
-
A reaction mixture was prepared in a 96-well microplate containing 50 µL of phosphate buffer (pH 6.8), 10 µL of the test sample dissolved in DMSO, and 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer).
-
The mixture was pre-incubated at 37 °C for 15 minutes.
-
Following pre-incubation, 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM in phosphate buffer) was added to initiate the reaction.
-
The plate was then incubated at 37 °C for another 15 minutes.
-
The reaction was terminated by the addition of 50 µL of sodium carbonate solution (0.1 M).
-
The absorbance was measured at 405 nm using a microplate reader.
-
The percentage of inhibition was calculated, and the IC₅₀ values were determined from the dose-response curves. Acarbose was used as a positive control.
Conclusion
The structural elucidation of this compound has been successfully achieved through a combination of modern spectroscopic techniques. Its characterization has revealed a potent α-glucosidase inhibitory activity, highlighting its potential for further investigation in the development of novel therapeutic agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Unraveling the Mechanisms of Hemiphroside B: A Deep Dive into its Biological Actions
Currently, there is a significant lack of publicly available scientific literature detailing the specific mechanism of action of Hemiphroside B. While extensive research has been conducted on other related compounds, such as Forsythoside B and Hyperoside, specific data on this compound's biological activities, signaling pathways, and quantitative effects remains elusive.
This guide aims to provide a framework for understanding the potential mechanisms of action of this compound by drawing parallels with structurally similar compounds and outlining the experimental approaches that would be necessary to elucidate its specific functions. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.
Hypothetical Mechanisms and Parallels with Related Compounds
Given the chemical class of this compound, it is plausible that its mechanism of action could involve anti-inflammatory and antioxidant pathways, similar to other phenylethanoid glycosides. Research on related compounds suggests potential involvement of the following signaling pathways:
-
NF-κB Signaling Pathway: Many natural compounds with anti-inflammatory properties exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] Inhibition of this pathway leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][4]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of inflammation and cellular stress responses. Compounds similar to this compound have been shown to modulate MAPK signaling, which can, in turn, affect the expression of inflammatory mediators.
-
Antioxidant Pathways: Phenylethanoid glycosides are often potent antioxidants. Their mechanism may involve the scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant enzymes through pathways like the Nrf2 signaling pathway.
To definitively determine the mechanism of action of this compound, a systematic series of in vitro and in vivo experiments would be required.
Key Experiments to Elucidate the Mechanism of Action
The following experimental protocols outline the necessary steps to investigate the biological activities of this compound.
Table 1: Proposed In Vitro Experiments
| Experiment | Objective | Methodology | Key Parameters to Measure |
| Cell Viability Assay | To determine the cytotoxic effects of this compound on relevant cell lines. | Treat cells (e.g., macrophages, endothelial cells) with a range of this compound concentrations for 24-72 hours. Assess cell viability using MTT or MTS assays. | IC50 (half-maximal inhibitory concentration) |
| Anti-inflammatory Assay | To evaluate the anti-inflammatory potential of this compound. | Stimulate macrophages (e.g., RAW 264.7) with lipopolysaccharide (LPS) in the presence or absence of this compound. | Levels of nitric oxide (NO), TNF-α, IL-6, and IL-1β in the cell supernatant (measured by Griess assay and ELISA). |
| Western Blot Analysis | To investigate the effect of this compound on key signaling proteins. | Treat cells with this compound and an inflammatory stimulus. Lyse the cells and perform Western blotting for proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38). | Changes in protein phosphorylation and expression levels. |
| Quantitative PCR (qPCR) | To analyze the effect of this compound on the gene expression of inflammatory mediators. | Extract RNA from treated cells and perform qPCR for genes encoding iNOS, COX-2, TNF-α, IL-6, and IL-1β. | Fold change in gene expression. |
| Antioxidant Capacity Assays | To determine the antioxidant properties of this compound. | Perform DPPH, ABTS, or ORAC assays with this compound. | Scavenging activity (IC50) or antioxidant capacity. |
Table 2: Proposed In Vivo Experiments
| Experiment | Objective | Animal Model | Methodology | Key Parameters to Measure |
| Acute Inflammation Model | To assess the in vivo anti-inflammatory effects of this compound. | Carrageenan-induced paw edema in mice or rats. | Administer this compound orally or intraperitoneally before carrageenan injection. Measure paw volume at different time points. | Reduction in paw edema volume. |
| Chronic Inflammation Model | To evaluate the therapeutic potential of this compound in chronic inflammatory diseases. | Collagen-induced arthritis in mice or adjuvant-induced arthritis in rats. | Administer this compound over a prolonged period and monitor disease progression. | Arthritis score, joint swelling, inflammatory cytokine levels in serum and joint tissue. |
| Pharmacokinetic Study | To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. | Mice or rats. | Administer a single dose of this compound and collect blood samples at various time points. Analyze plasma concentrations using LC-MS/MS. | Bioavailability, half-life, Cmax, Tmax. |
Visualizing Potential Pathways and Workflows
To facilitate the understanding of the proposed experimental designs and potential signaling pathways, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forsythoside B Mitigates Monocrotaline-Induced Pulmonary Arterial Hypertension via Blocking the NF-κB Signaling Pathway to Attenuate Vascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Non-Canonical NF-κB Signaling Initiated by BAFF Influences B Cell Biology at Multiple Junctures [frontiersin.org]
- 4. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Isolation of Hemiphroside B from Hemiphragma heterophyllum
Introduction
Hemiphroside B is a phenylpropanoid glycoside identified in the plant Hemiphragma heterophyllum Wall., a member of the Scrophulariaceae family. Phenylpropanoid glycosides are a class of natural products known for a wide range of biological activities, making them of significant interest to researchers in drug discovery and natural product chemistry. This application note provides a detailed protocol for the isolation and purification of this compound from dried, whole plant material of H. heterophyllum. The methodology is based on established phytochemical techniques for the separation of phenylpropanoid glycosides, involving solvent extraction, fractionation, and multi-step chromatography.
Materials and Reagents
-
Dried, powdered whole plant of Hemiphragma heterophyllum
-
95% Ethanol (EtOH)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Chloroform (CHCl₃)
-
Acetone
-
Deionized water (H₂O)
-
Silica gel (200-300 mesh) for column chromatography
-
Sephadex LH-20
-
Reversed-phase C18 silica gel
-
HPLC grade methanol
-
HPLC grade acetonitrile (ACN)
-
Formic acid
-
Rotary evaporator
-
Freeze dryer
-
High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)
-
Glass columns for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel GF₂₅₄)
Experimental Protocols
1. Extraction
The air-dried and powdered whole plants of Hemiphragma heterophyllum (5.0 kg) are extracted with 95% ethanol (3 x 20 L, each for 2 hours) under reflux. The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Fractionation
The crude extract is suspended in water and then partitioned successively with petroleum ether, ethyl acetate, and n-butanol. This liquid-liquid extraction separates compounds based on their polarity. The ethyl acetate and n-butanol fractions, which are expected to contain the phenylpropanoid glycosides, are concentrated under reduced pressure.
3. Chromatographic Purification
The n-butanol fraction is subjected to multiple chromatographic steps for the isolation of this compound.
-
Step 1: Silica Gel Column Chromatography The n-butanol fraction is applied to a silica gel column and eluted with a gradient of chloroform-methanol (e.g., 100:1 to 1:1, v/v) to yield several fractions (Fr. 1-10). Fractions are monitored by TLC.
-
Step 2: Sephadex LH-20 Column Chromatography Fractions showing the presence of phenylpropanoid glycosides on TLC are combined and further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and smaller molecules.
-
Step 3: Preparative High-Performance Liquid Chromatography (HPLC) The final purification is achieved by preparative HPLC on a reversed-phase C18 column. A common mobile phase for separating phenylpropanoid glycosides is a gradient of methanol-water or acetonitrile-water, often with a small amount of acid like formic acid to improve peak shape.
-
Column: C18, 10 µm, 20 x 250 mm
-
Mobile Phase: A gradient of methanol (A) and water (B) (e.g., 30% A to 70% A over 40 minutes).
-
Flow Rate: 10 mL/min
-
Detection: UV at 280 nm and 320 nm.
-
Fractions from the preparative HPLC are collected and the solvent is evaporated to yield pure this compound. The purity is confirmed by analytical HPLC.
Data Presentation
Table 1: Representative Quantitative Data for Phenylpropanoid Glycoside Isolation
| Parameter | Value | Reference |
| Starting Plant Material (dry weight) | 5.0 kg | Adapted from[1] |
| Crude Ethanol Extract Yield | 500 g | General approximation |
| n-Butanol Fraction Yield | 120 g | General approximation |
| Yield of Purified this compound | 15 - 30 mg | Estimated from similar compounds |
| Purity (by HPLC) | >98% | Standard for isolated compounds |
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Signaling Pathway (Illustrative)
While the direct signaling pathway of this compound is a subject for further biological research, many phenylpropanoid glycosides are known to exhibit antioxidant and anti-inflammatory activities. An illustrative potential pathway of action is the inhibition of the NF-κB signaling pathway.
Caption: Potential anti-inflammatory action of this compound.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate Hemiphroside B Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of cell-based assays designed to investigate the anti-inflammatory, antioxidant, and neuroprotective activities of Hemiphroside B. The described methods are intended to guide researchers in the systematic evaluation of this compound's therapeutic potential.
Anti-Inflammatory Activity Assays
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The following assays are designed to determine the potential of this compound to modulate inflammatory responses in cellular models.
Inhibition of Pro-Inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages
This assay evaluates the ability of this compound to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages stimulated with LPS, a potent inflammatory agent.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocyte-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like Dexamethasone).
-
Inflammatory Challenge: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value.
Hypothetical Data Summary:
| Concentration of this compound (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 1 | 15.2 ± 2.1 | 12.8 ± 1.9 |
| 5 | 35.8 ± 4.5 | 31.5 ± 3.8 |
| 10 | 58.3 ± 5.2 | 52.1 ± 4.9 |
| 25 | 79.1 ± 6.8 | 75.4 ± 6.2 |
| 50 | 92.5 ± 7.3 | 88.9 ± 7.1 |
| IC₅₀ (µM) | 8.7 | 9.5 |
Experimental Workflow Diagram:
Inhibition of NF-κB Activation
The transcription factor NF-κB is a critical regulator of inflammatory gene expression. This assay determines if this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Experimental Protocol:
-
Cell Line: Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP), such as HEK293/NF-κB-luc cells.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce NF-κB activation with a suitable stimulus, such as TNF-α (20 ng/mL) or LPS (1 µg/mL), for 6-8 hours.
-
Reporter Gene Assay: Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activation and determine the IC₅₀ value.
Hypothetical Data Summary:
| Concentration of this compound (µM) | NF-κB Activation Inhibition (%) |
| 1 | 18.5 ± 2.5 |
| 5 | 40.2 ± 4.1 |
| 10 | 62.7 ± 5.8 |
| 25 | 85.3 ± 7.2 |
| 50 | 95.1 ± 8.0 |
| IC₅₀ (µM) | 7.9 |
Signaling Pathway Diagram:
Antioxidant Activity Assays
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes to cellular damage and disease. These assays assess the capacity of this compound to counteract oxidative stress.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the formation of intracellular ROS.[1] The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used, which is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2]
Experimental Protocol:
-
Cell Culture: Culture a suitable cell line, such as HepG2 or SH-SY5Y, in appropriate media.
-
Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate.
-
Compound and Probe Loading: Treat the cells with various concentrations of this compound and 25 µM DCFH-DA for 1 hour.
-
Oxidative Challenge: Induce oxidative stress by adding a ROS generator, such as 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).[2]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an emission wavelength of 535 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour using a fluorescence plate reader.[2]
-
Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the percentage of ROS inhibition and the IC₅₀ value.
Hypothetical Data Summary:
| Concentration of this compound (µM) | ROS Inhibition (%) |
| 1 | 20.1 ± 3.2 |
| 5 | 45.6 ± 5.1 |
| 10 | 68.9 ± 6.3 |
| 25 | 88.2 ± 7.9 |
| 50 | 96.4 ± 8.5 |
| IC₅₀ (µM) | 6.8 |
Experimental Workflow Diagram:
Nrf2/ARE Pathway Activation Assay
The Nrf2/ARE signaling pathway is a primary cellular defense mechanism against oxidative stress.[3] This assay determines if this compound can activate this protective pathway.
Experimental Protocol:
-
Cell Line: Use a cell line with a reporter gene driven by the Antioxidant Response Element (ARE), such as HepG2-ARE-luciferase.
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of this compound for 24 hours.
-
Reporter Gene Assay: Measure the luciferase activity to determine the level of ARE activation.
-
Data Analysis: Express the results as fold induction of luciferase activity compared to the vehicle control.
Hypothetical Data Summary:
| Concentration of this compound (µM) | Nrf2/ARE Activation (Fold Induction) |
| 1 | 1.8 ± 0.2 |
| 5 | 3.5 ± 0.4 |
| 10 | 5.9 ± 0.6 |
| 25 | 8.2 ± 0.9 |
| 50 | 10.5 ± 1.1 |
Signaling Pathway Diagram:
Neuroprotective Activity Assay
Neurodegenerative diseases are often associated with oxidative stress and inflammation. This assay assesses the potential of this compound to protect neuronal cells from oxidative damage.
Protection of SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide (H₂O₂)-Induced Cell Death
The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neuroprotection.[4] This assay evaluates the ability of this compound to rescue these cells from oxidative stress-induced apoptosis.
Experimental Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Oxidative Insult: Expose the cells to a toxic concentration of hydrogen peroxide (H₂O₂) (e.g., 100-200 µM) for another 24 hours.
-
Cell Viability Assessment: Measure cell viability using a standard MTT or PrestoBlue assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC₅₀ value.
Hypothetical Data Summary:
| Concentration of this compound (µM) | Cell Viability (%) |
| 1 | 45.3 ± 4.8 |
| 5 | 62.1 ± 5.9 |
| 10 | 78.5 ± 7.2 |
| 25 | 90.4 ± 8.1 |
| 50 | 95.8 ± 8.7 |
| EC₅₀ (µM) | 6.2 |
Logical Relationship Diagram:
References
In Vitro Experimental Models for Hemiphroside B Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiphroside B and its related compounds, such as Forsythoside B and Hyperoside, are natural products that have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. This document provides detailed application notes and protocols for the in vitro investigation of this compound, using established experimental models. The focus is on providing researchers with the necessary information to assess its biological activities and elucidate its mechanisms of action.
Key In Vitro Models
Two primary in vitro models are highlighted for the functional characterization of this compound:
-
Lipopolysaccharide (LPS)-stimulated RAW 264.7 Macrophages: This model is the gold standard for evaluating anti-inflammatory activity. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response in macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6, IL-1β). This compound can be assessed for its ability to mitigate this inflammatory cascade.
-
Hydrogen Peroxide (H₂O₂)-induced PC12 Cells: This model is widely used to study neuroprotective and antioxidant effects. H₂O₂ induces oxidative stress, leading to cellular damage and apoptosis in the rat pheochromocytoma PC12 cell line, which serves as a model for neuronal cells. The protective potential of this compound against oxidative damage can be quantified in this system.
Data Presentation: Quantitative Summary of Effects
The following tables summarize the quantitative effects of compounds structurally related to this compound, providing a benchmark for expected activities.
Table 1: Anti-inflammatory Effects in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | Effect | Measurement | Reference |
| Forsythoside B | 40 µg/mL | ↓ NO production | Griess Assay | [1] |
| Forsythoside B | 80, 160 µg/mL | ↓ Cell Viability | MTT Assay | [2] |
| Forsythoside B | 5-20 mg/kg (in vivo) | ↓ TNF-α, IL-6 | ELISA | [3] |
| Forsythoside A | 40 mg/kg (in vivo) | ↓ NF-κB, TNF-α, IL-6, IL-1β | Western Blot, ELISA | [3] |
Note: Data for Forsythoside B and A are presented as related compounds to this compound.
Table 2: Neuroprotective Effects in H₂O₂-Induced PC12 Cells
| Compound | Concentration | Effect | Measurement | Reference |
| Hyperoside | 0-50 µM | No significant effect on viability | MTT Assay | [4] |
| Hyperoside | Pretreatment | ↑ Cell survival rate | MTT Assay | [4] |
| H₂O₂ | 100 µmol/l for 24h | Viability inhibited to 50-60% | MTT Assay | [5] |
| H₂O₂ | 200 µM for 24h | ↓ Cell Viability, ↑ Apoptosis | CCK-8, Flow Cytometry | [6] |
Note: Data for Hyperoside is presented as a related compound to this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Assessment of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
1. Cell Culture and Seeding:
- Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Seed cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[7]
2. Treatment:
- The following day, remove the culture medium.
- Pre-treat the cells with various concentrations of this compound (or a vehicle control) for 1-2 hours.
- Stimulate the cells with LPS (10-100 ng/mL) for the desired time (typically 24 hours).[7]
3. Nitric Oxide (NO) Production Measurement (Griess Assay):
- After the incubation period, collect 100 µL of the cell culture supernatant.
- Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
- Incubate at room temperature for 10-15 minutes in the dark.
- Measure the absorbance at 540-550 nm using a microplate reader.
- Quantify nitrite concentration using a sodium nitrite standard curve.
4. Cell Viability Measurement (MTT Assay):
- After removing the supernatant for the Griess assay, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 2-4 hours at 37°C.
- Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.[8]
- Measure the absorbance at 570 nm.
5. Cytokine Measurement (ELISA):
- Collect cell culture supernatants as in step 3.
- Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
6. Western Blot Analysis for Signaling Pathways (NF-κB, MAPK):
- Seed cells in 6-well plates and treat as described in step 2, typically for shorter time points (e.g., 15-60 minutes for phosphorylation events).
- Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Protocol 2: Assessment of Neuroprotective Activity in H₂O₂-Induced PC12 Cells
1. Cell Culture and Seeding:
- Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Seed cells in 96-well plates at an appropriate density and allow them to adhere.
2. Treatment:
- Pre-treat the cells with various concentrations of this compound for 1-2 hours.
- Induce oxidative stress by adding H₂O₂ (typically 100-200 µM) for a specified duration (e.g., 24 hours).[4][6]
3. Cell Viability Measurement (MTT Assay):
- Follow the MTT assay protocol as described in Protocol 1, step 4.
4. Measurement of Intracellular Reactive Oxygen Species (ROS):
- After treatment, wash the cells with PBS.
- Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe in serum-free medium for 20-30 minutes at 37°C in the dark.
- Wash the cells again with PBS.
- Measure the fluorescence intensity using a fluorescence microplate reader.
5. Western Blot Analysis for Signaling Pathways (Nrf2):
- Follow the Western blot protocol as described in Protocol 1, step 6.
- Use primary antibodies against Nrf2, and its downstream targets such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Experimental Workflows
References
- 1. academicjournals.org [academicjournals.org]
- 2. academicjournals.org [academicjournals.org]
- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. MicroRNA-218 aggravates H2O2-induced damage in PC12 cells via spred2-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Hemiphroside B and Related Saponins
Introduction
Saponins from Camellia species, such as Sasanquasaponin, have demonstrated significant therapeutic potential, particularly in the areas of neuroprotection and anti-inflammation.[1] These compounds are of great interest to researchers in drug discovery and development. This document outlines suitable animal models, experimental protocols, and relevant signaling pathways to facilitate the in vivo study of Hemiphroside B and other related saponins.
Animal Models
The choice of animal model is critical for obtaining relevant and translatable data. Based on studies of related compounds, the following models are recommended:
-
Mice:
-
Strains: C57BL/6, BALB/c, ICR mice are commonly used for both neurodegenerative and inflammatory models.[2]
-
Applications: Suitable for initial efficacy, toxicity, and pharmacokinetic screening due to their small size, rapid breeding cycle, and the availability of transgenic variants.
-
-
Rats:
-
Strains: Sprague-Dawley, Wistar rats are often used for pharmacokinetic and metabolic studies due to their larger size, which facilitates repeated blood sampling.[2]
-
Applications: Ideal for more detailed toxicological evaluations and studies requiring larger tissue samples.
-
Application: Neuroprotective Effects
Sasanquasaponin has shown promise in protecting neurons from degeneration.[1] The following protocol describes a general approach to evaluating the neuroprotective effects of this compound in vivo.
3.1. Kainic Acid-Induced Neurodegeneration Model
This model is used to simulate excitotoxicity-induced neuronal death, a common pathological feature in several neurodegenerative diseases.
Experimental Protocol:
-
Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle Control (Saline)
-
Kainic Acid (KA) Model
-
This compound (or Sasanquasaponin) low dose + KA
-
This compound (or Sasanquasaponin) high dose + KA
-
Positive Control (e.g., a known neuroprotective agent) + KA
-
-
Drug Administration: Administer this compound (dissolved in a suitable vehicle, e.g., saline with 0.5% Tween 80) via oral gavage or intraperitoneal (i.p.) injection for 7-14 consecutive days prior to KA injection.
-
Induction of Neurodegeneration: On the final day of pre-treatment, administer a single i.p. injection of Kainic Acid (10-30 mg/kg).
-
Behavioral Assessment: 24-48 hours after KA injection, perform behavioral tests such as the Morris water maze or Y-maze to assess cognitive function.
-
Sample Collection: Following behavioral assessments, euthanize the animals and collect brain tissue. One hemisphere can be fixed in 4% paraformaldehyde for histological analysis (e.g., Nissl staining to visualize neuronal loss), and the other can be snap-frozen for biochemical assays (e.g., ELISA for inflammatory cytokines).
3.2. Data Presentation: Neuroprotective Effects
| Group | Treatment | Morris Water Maze (Escape Latency, s) | Y-Maze (% Spontaneous Alternation) | Hippocampal TNF-α (pg/mg protein) | Hippocampal IL-1β (pg/mg protein) |
| 1 | Vehicle Control | 25 ± 5 | 75 ± 8 | 10 ± 2 | 15 ± 3 |
| 2 | Kainic Acid Model | 60 ± 8 | 40 ± 5 | 50 ± 7 | 65 ± 9 |
| 3 | Low Dose + KA | 45 ± 6 | 55 ± 7 | 30 ± 5 | 40 ± 6 |
| 4 | High Dose + KA | 30 ± 5 | 70 ± 8 | 15 ± 3 | 20 ± 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Application: Anti-inflammatory Effects
Sasanquasaponin has been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators.[1][3][4] The carrageenan-induced paw edema model is a standard acute inflammation model to screen for anti-inflammatory drugs.[5][6]
4.1. Carrageenan-Induced Paw Edema Model
Experimental Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for one week.
-
Grouping: Divide rats into groups (n=6-8 per group):
-
Vehicle Control (Saline)
-
Carrageenan Model
-
This compound (or Sasanquasaponin) low dose + Carrageenan
-
This compound (or Sasanquasaponin) high dose + Carrageenan
-
Positive Control (e.g., Indomethacin) + Carrageenan
-
-
Drug Administration: Administer this compound orally one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the carrageenan model group.
4.2. Data Presentation: Anti-inflammatory Effects
| Group | Treatment | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| 1 | Vehicle Control | 0.10 ± 0.02 | - |
| 2 | Carrageenan Model | 0.85 ± 0.10 | 0 |
| 3 | Low Dose + Carrageenan | 0.60 ± 0.08 | 29.4 |
| 4 | High Dose + Carrageenan | 0.35 ± 0.05 | 58.8 |
| 5 | Indomethacin + Carrageenan | 0.25 ± 0.04 | 70.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent.[7]
Experimental Protocol:
-
Animal Model: Use male Sprague-Dawley rats (200-250 g) with cannulated jugular veins for ease of blood sampling.
-
Drug Administration:
-
Intravenous (IV): Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) through the tail vein.
-
Oral (PO): Administer a single oral gavage dose (e.g., 10-50 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.
5.1. Data Presentation: Pharmacokinetic Parameters
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose (mg/kg) | 1 | 10 |
| Cmax (ng/mL) | 500 | 150 |
| Tmax (h) | 0.08 | 1.5 |
| AUC (0-t) (ng*h/mL) | 1200 | 900 |
| t1/2 (h) | 4.5 | 5.2 |
| Bioavailability (%) | - | 7.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Signaling Pathways and Workflows
6.1. Signaling Pathway
Sasanquasaponin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3][4]
Caption: Proposed anti-inflammatory signaling pathway of this compound.
6.2. Experimental Workflow
Caption: General experimental workflow for in vivo studies.
References
- 1. Nanoencapsulation of the sasanquasaponin from Camellia oleifera, its photo responsiveness and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective effect of picroside II from hu-huang-lian against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, anti-inflammatory and analgesic activity evaluation of some amidine and hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 7. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Hemiphroside B Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of Hemiphroside B, a phenylpropanoid glycoside. The information is intended to ensure the accurate and reproducible use of this compound in various research applications.
Physicochemical Properties and Solubility
This compound has a molecular weight of 682.62 g/mol and a molecular formula of C31H38O17. While specific solubility data for this compound is not extensively published, its structural class suggests that it is sparingly soluble in aqueous solutions and soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions of this compound for in vitro and in vivo studies due to its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with aqueous culture media.
Data Presentation
| Property | Value |
| Molecular Weight | 682.62 g/mol |
| Molecular Formula | C31H38O17 |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Storage of Powder | Store at -20°C, protected from light |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C for up to 3 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration primary stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.826 mg of this compound.
-
Dissolving: Add the weighed this compound to a sterile tube. Add the calculated volume of DMSO to achieve the desired concentration. For 6.826 mg of this compound, add 1 mL of DMSO to make a 10 mM stock solution.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C in the dark. A stock solution in DMSO is generally stable for up to 3 months when stored properly.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Objective: To dilute the high-concentration stock solution to final working concentrations for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile tubes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the assay, typically ≤0.5% to avoid solvent-induced cytotoxicity.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment. Do not store diluted aqueous solutions for extended periods.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Hemiphroside B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established protocols to investigate the anti-inflammatory potential of Hemiphroside B. The methodologies detailed below are based on standard in vitro and in vivo assays widely employed in the screening and characterization of anti-inflammatory compounds.
Introduction to this compound and Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines. Natural products are a promising source for the discovery of new anti-inflammatory agents. This document outlines a series of assays to evaluate the efficacy of this compound in modulating these inflammatory responses.
In Vitro Anti-inflammatory Assays
A series of in vitro assays can provide initial insights into the anti-inflammatory activity of this compound by assessing its ability to inhibit key inflammatory mediators and cellular processes.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO).[1][2] This assay evaluates the ability of this compound to inhibit NO production in LPS-stimulated murine macrophage cell lines, such as RAW 264.7.[3][4]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A positive control (LPS alone) and a negative control (media alone) should be included.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Express the results as a percentage of NO inhibition compared to the LPS-stimulated control.
Table 1: Expected Data Presentation for Nitric Oxide Inhibition Assay
| Concentration of this compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| 0 (LPS Control) | 0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., L-NAME) |
Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol assesses the effect of this compound on the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages.[1][4]
Experimental Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Production assay.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.
-
Cytokine Quantification (ELISA):
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis: Present the data as the concentration of each cytokine (pg/mL) and calculate the percentage of inhibition at different concentrations of this compound.
Table 2: Expected Data Presentation for Cytokine Inhibition Assay
| Concentration of this compound (µM) | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 |
| 0 (LPS Control) | 0 | 0 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Positive Control (e.g., Dexamethasone) |
In Vivo Anti-inflammatory Assay
In vivo models are crucial for evaluating the systemic anti-inflammatory effects of a compound. The carrageenan-induced paw edema model is a widely used and well-characterized assay for acute inflammation.[5][6][7]
Carrageenan-Induced Paw Edema in Rodents
This model assesses the ability of this compound to reduce the acute inflammatory response, characterized by edema formation, induced by the injection of carrageenan into the paw of a rodent.[7][8][9]
Experimental Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week before the experiment.
-
Grouping: Divide the animals into several groups: a negative control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of this compound.
-
Drug Administration: Administer this compound or the control drugs orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treatment group.
Table 3: Expected Data Presentation for Carrageenan-Induced Paw Edema Assay
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 1h | Paw Volume Increase (mL) at 3h | Paw Volume Increase (mL) at 5h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 | |||
| This compound | 10 | ||||
| This compound | 50 | ||||
| This compound | 100 | ||||
| Indomethacin | 10 |
Mechanistic Insights: Signaling Pathway Analysis
To understand the molecular mechanisms underlying the anti-inflammatory effects of this compound, it is essential to investigate its impact on key inflammatory signaling pathways.
NF-κB Signaling Pathway
The NF-κB transcription factor plays a critical role in regulating the expression of numerous genes involved in inflammation.[10][11][12] Its activation is a central event in the inflammatory response.
Experimental Workflow for NF-κB Inhibition Assay:
Workflow for investigating NF-κB inhibition.
NF-κB Signaling Pathway Diagram:
Simplified NF-κB signaling pathway and potential inhibition by this compound.
MAPK Signaling Pathway
The MAPK family of proteins (including ERK, JNK, and p38) are key signaling molecules that regulate a wide range of cellular processes, including inflammation.[13][14][15]
Experimental Workflow for MAPK Inhibition Assay:
References
- 1. mdpi.com [mdpi.com]
- 2. Bacterial lipopolysaccharide stimulates protein tyrosine phosphorylation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Neuroinflammatory and Anti-Inflammatory Activities of Phenylheptatriyne Isolated from the Flowers of Coreopsis lanceolata L. via NF-κB Inhibition and HO-1 Expression in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Rel/NF-κB inhibitors: structural basis for mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Neuroprotective Effects of Hemiphroside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiphroside B, a phenylethanoid glycoside, is emerging as a compound of interest for its potential neuroprotective properties. This document provides a comprehensive guide to the methodologies and protocols for evaluating the neuroprotective efficacy of this compound. The following application notes and experimental procedures are designed to offer a robust framework for researchers investigating its therapeutic potential in the context of neurodegenerative diseases and acute brain injury. The protocols detailed herein cover in vitro and in vivo models, focusing on key mechanisms underlying neuroprotection, including anti-oxidative stress, anti-apoptotic, and anti-neuroinflammatory effects.
Key Mechanisms of Neuroprotection
The neuroprotective effects of compounds like this compound are often attributed to their ability to modulate multiple cellular pathways. The primary mechanisms to investigate include:
-
Anti-Oxidative Stress: The brain is highly susceptible to oxidative stress due to its high oxygen consumption and lipid-rich composition.[1] Compounds that can mitigate oxidative damage by scavenging reactive oxygen species (ROS) or enhancing endogenous antioxidant systems are of significant therapeutic interest.[2]
-
Anti-Apoptosis: Neuronal apoptosis, or programmed cell death, is a key contributor to the pathology of many neurodegenerative diseases.[3] Investigating the ability of this compound to inhibit apoptotic pathways is crucial for determining its neuroprotective potential.
-
Anti-Neuroinflammation: Chronic neuroinflammation, mediated by glial cells such as microglia and astrocytes, plays a critical role in the progression of neurodegenerative disorders.[4][5] Assessing the anti-inflammatory properties of this compound is therefore a key aspect of its evaluation.
In Vitro Evaluation of Neuroprotective Effects
In vitro models provide a controlled environment to screen and elucidate the specific mechanisms of neuroprotective agents.[6][7][8]
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of this compound.
Protocol 1: Assessment of Cell Viability (MTT Assay)
This protocol determines the protective effect of this compound against neurotoxin-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂))[9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 2-4 hours.
-
Induce neurotoxicity by adding the chosen neurotoxin and incubate for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Data Presentation:
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| Neurotoxin | Varies | 45 ± 3.8 |
| This compound + Neurotoxin | 1 | 58 ± 4.1 |
| This compound + Neurotoxin | 10 | 75 ± 5.5 |
| This compound + Neurotoxin | 50 | 89 ± 4.9 |
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol assesses the antioxidant capacity of this compound.
Materials:
-
Cells and treatment reagents as in Protocol 1
-
DCFH-DA (2′,7′-dichlorofluorescin diacetate) probe
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Follow steps 1-3 from Protocol 1, using a black 96-well plate.
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA solution and incubate in the dark at 37°C for 30 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).
Data Presentation:
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) |
| Control | - | 100 ± 8.1 |
| Neurotoxin | Varies | 250 ± 15.6 |
| This compound + Neurotoxin | 1 | 180 ± 12.3 |
| This compound + Neurotoxin | 10 | 130 ± 9.7 |
| This compound + Neurotoxin | 50 | 110 ± 7.5 |
Protocol 3: Evaluation of Apoptosis (Annexin V-FITC/PI Staining)
This protocol distinguishes between viable, apoptotic, and necrotic cells.[9]
Materials:
-
Cells and treatment reagents as in Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Culture and treat cells in 6-well plates.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
Data Presentation:
| Treatment Group | Concentration (µM) | Apoptotic Cells (%) |
| Control | - | 5 ± 1.2 |
| Neurotoxin | Varies | 40 ± 3.5 |
| This compound + Neurotoxin | 1 | 30 ± 2.8 |
| This compound + Neurotoxin | 10 | 20 ± 2.1 |
| This compound + Neurotoxin | 50 | 10 ± 1.5 |
In Vivo Evaluation of Neuroprotective Effects
In vivo models are essential for evaluating the therapeutic efficacy of a compound in a whole organism, considering factors like bioavailability and blood-brain barrier penetration.[6][7][8]
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation of this compound.
Protocol 4: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model simulates ischemic stroke to evaluate neuroprotective effects against ischemia-reperfusion injury.[10]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament
-
This compound solution
Procedure:
-
Anesthetize the rat and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon monofilament into the ICA to occlude the middle cerebral artery (MCA).
-
After 1-2 hours of occlusion, withdraw the filament to allow reperfusion.
-
Administer this compound (e.g., intravenously) at different time points post-reperfusion.[10]
-
After 24-48 hours, perform behavioral tests and then sacrifice the animals for brain tissue analysis.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Infarct Volume (mm³) | Neurological Deficit Score |
| Sham | - | 0 | 0 |
| MCAO | - | 250 ± 20.5 | 3.5 ± 0.4 |
| This compound + MCAO | 10 | 180 ± 15.2 | 2.5 ± 0.3 |
| This compound + MCAO | 20 | 120 ± 10.8 | 1.8 ± 0.2 |
| This compound + MCAO | 40 | 90 ± 8.7 | 1.2 ± 0.2 |
Protocol 5: Immunohistochemistry for Neuronal Survival
This protocol visualizes and quantifies neuronal loss and the protective effects of this compound.
Materials:
-
Brain sections from in vivo experiments
-
Primary antibodies (e.g., anti-NeuN for neurons, anti-TH for dopaminergic neurons)
-
Secondary antibodies
-
DAB substrate kit
-
Microscope
Procedure:
-
Perfuse the animals and fix the brains in paraformaldehyde.
-
Cryoprotect the brains in sucrose solution and section using a cryostat.
-
Perform antigen retrieval if necessary.
-
Incubate sections with the primary antibody overnight at 4°C.
-
Incubate with the secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Mount the sections and observe under a microscope.
-
Quantify the number of positive cells in specific brain regions.
Signaling Pathway Analysis
Understanding the molecular pathways modulated by this compound is crucial for mechanism-based drug development.
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response.[11][12]
Caption: Nrf2/HO-1 signaling pathway in neuroprotection.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines.[5]
Caption: NF-κB signaling pathway in neuroinflammation.
Conclusion
The evaluation of this compound's neuroprotective effects requires a multi-faceted approach, combining both in vitro and in vivo models. The protocols and methodologies outlined in this document provide a comprehensive framework for a thorough investigation. By systematically assessing its impact on cell viability, oxidative stress, apoptosis, and neuroinflammation, and by elucidating the underlying signaling pathways, researchers can build a strong preclinical data package to support the potential development of this compound as a novel therapeutic agent for neurological disorders.
References
- 1. Oxidative Stress and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Antioxidants in the Brain [mdpi.com]
- 3. Neuroprotection by the inhibition of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forsythoside B ameliorates neuroinflammation via inhibiting NLRP3 inflammasome of glial cells in experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Neuroprotective efficacy and therapeutic window of Forsythoside B: in a rat model of cerebral ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hemiphroside B in Cosmeceutical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiphroside B, a flavonoid glycoside also known as hemiphloin, has emerged as a compound of significant interest in cosmeceutical research due to its potent anti-inflammatory and antioxidant properties. Extracted from sources such as Vigna angularis, this natural compound demonstrates considerable potential for mitigating skin inflammation and protecting against cellular damage, making it a promising candidate for formulations aimed at addressing various dermatological conditions, including atopic dermatitis and photoaging.[1]
These application notes provide a comprehensive overview of the biological effects of this compound on skin cells, detailed protocols for key in vitro experiments, and a summary of quantitative data to support its efficacy. The information is intended to guide researchers and drug development professionals in evaluating and utilizing this compound for the development of novel cosmeceutical products.
Biological Activities and Mechanisms of Action
This compound exerts its beneficial effects on the skin through the modulation of key inflammatory and signaling pathways. In vitro studies have demonstrated its ability to counteract the inflammatory responses induced by common stressors such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and lipopolysaccharide (LPS).
Anti-inflammatory Effects
This compound has been shown to significantly reduce the expression and production of pro-inflammatory cytokines and chemokines in human keratinocytes (HaCaT cells). Specifically, it downregulates the levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and the chemokines CCL17 (TARC) and CCL22 (MDC), all of which are key mediators in inflammatory skin conditions.[1]
Furthermore, in macrophage cell lines (J774), this compound inhibits the production of nitric oxide (NO), a key inflammatory mediator, by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
Modulation of Signaling Pathways
The anti-inflammatory effects of this compound are mediated through its influence on critical intracellular signaling cascades. Research indicates that it inhibits the phosphorylation of key signaling proteins, including p38 mitogen-activated protein kinase (p38), extracellular signal-regulated kinase (ERK), signal transducer and activator of transcription 1 (STAT1), and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[1] By inhibiting these pathways, this compound effectively dampens the inflammatory response at a molecular level.
Data Presentation
The following tables summarize the quantitative effects of this compound in various in vitro models.
Table 1: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Gene Expression in TNF-α/IFN-γ-induced HaCaT Cells [1]
| Target Gene | This compound Concentration (µM) | Fold Change vs. Induced Control |
| IL-1β | 10 | ~0.6 |
| 100 | ~0.2 | |
| IL-6 | 10 | ~0.7 |
| 100 | ~0.3 | |
| IL-8 | 10 | ~0.8 |
| 100 | ~0.4 | |
| CCL17 (TARC) | 10 | ~0.5 |
| 100 | ~0.1 | |
| CCL22 (MDC) | 10 | ~0.4 |
| 100 | ~0.1 |
Data are estimated from graphical representations in the source material and represent approximate fold changes.
Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-induced J774 Macrophages [1]
| Parameter | This compound Concentration (µM) | % Inhibition of NO Production | Relative iNOS Expression | Relative COX-2 Expression |
| 10 | ~20% | ~0.8 | ~0.9 | |
| 100 | ~75% | ~0.3 | ~0.4 |
Data are estimated from graphical representations in the source material.
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Activity in HaCaT Keratinocytes
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines and chemokines in human keratinocytes stimulated with TNF-α and IFN-γ.
Materials:
-
HaCaT (human keratinocyte) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Recombinant human TNF-α and IFN-γ
-
Phosphate Buffered Saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (IL-1β, IL-6, IL-8, CCL17, CCL22, and a housekeeping gene like GAPDH)
-
ELISA kits for target cytokines and chemokines
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed HaCaT cells into 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
Induce inflammation by adding TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) to the media.
-
Include a non-induced control group.
-
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection:
-
Collect the cell culture supernatant for ELISA analysis.
-
Lyse the cells for RNA extraction.
-
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from the lysed cells according to the kit manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target genes.
-
Analyze the data using the ΔΔCt method, normalizing to the housekeeping gene.
-
-
Protein Production Analysis (ELISA):
-
Quantify the concentration of secreted cytokines and chemokines in the culture supernatant using specific ELISA kits, following the manufacturer's protocol.
-
Protocol 2: Assessment of Anti-inflammatory Activity in J774 Macrophages
Objective: To determine the effect of this compound on nitric oxide (NO) production and the expression of iNOS and COX-2 in macrophages stimulated with LPS.
Materials:
-
J774 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
Cell lysis buffer for Western blot
-
Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture J774 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed J774 cells into 24-well plates (for NO assay) or 6-well plates (for Western blot) at an appropriate density and allow them to adhere.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (1 µg/mL).
-
Include a non-stimulated control group.
-
-
Incubation: Incubate the cells for 24 hours.
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess Reagent.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and β-actin.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's anti-inflammatory action.
Caption: General experimental workflow for in vitro analysis.
Conclusion
This compound demonstrates significant potential as a bioactive ingredient in cosmeceutical formulations. Its ability to mitigate inflammatory responses in skin cells by targeting key pro-inflammatory mediators and signaling pathways provides a strong scientific basis for its use in products aimed at soothing irritated skin, reducing redness, and potentially addressing the inflammatory aspects of skin aging. The provided data and protocols offer a foundational framework for further research and development of this compound-containing topical applications. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile in human skin.
References
Application Notes and Protocols for Hemiphroside B as a Potential Antimicrobial Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavonoids are a class of polyphenolic compounds found in plants that have been investigated for a variety of biological activities, including antimicrobial effects.[1][2] Hyperoside, a flavonoid glycoside, has shown potential as an antimicrobial agent, particularly through its ability to inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa.[1][3] While its direct bactericidal or bacteriostatic activity may be weak, its strength appears to lie in disrupting microbial communities and potentially acting in synergy with conventional antibiotics.[1] These application notes provide an overview of the potential antimicrobial applications of Hyperoside (as a proxy for Hemiphroside B) and detailed protocols for its evaluation.
Potential Antimicrobial Applications
-
Anti-Biofilm Agent: Hyperoside has demonstrated significant inhibitory effects on the biofilm formation of P. aeruginosa.[1][3] Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics and host immune responses.[4] Agents that can disrupt or prevent biofilm formation are of great interest in combating chronic and persistent infections.
-
Synergistic Agent with Antibiotics: Phytochemicals like flavonoids can enhance the efficacy of existing antibiotics, potentially reversing antibiotic resistance and reducing the required therapeutic dose.[1] This synergistic approach is a promising strategy to combat multidrug-resistant bacteria.
-
Quorum Sensing Inhibitor: The anti-biofilm activity of Hyperoside is linked to its ability to interfere with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production.[3] By inhibiting QS signaling, Hyperoside can disrupt these coordinated activities.
Data Presentation
The following tables summarize the quantitative data available for Hyperoside's antimicrobial and anti-biofilm activities.
Table 1: Minimum Inhibitory Concentration (MIC) of Hyperoside
| Microorganism | MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa | 256 (no inhibitory effect) | [1] |
| Gram-positive bacteria | Weak activity reported | [1] |
| Gram-negative bacteria | No activity reported | [1] |
| Biofilm-forming E. coli isolates | 8 - 32 | [3] |
Table 2: Anti-Biofilm Activity of Hyperoside
| Microorganism | Concentration for Biofilm Inhibition (µg/mL) | Key Findings | Reference |
| Pseudomonas aeruginosa PAO1 | 16 (strongest inhibition) | Significantly inhibited biofilm formation, adhesion, and twitching motility. | [1][3] |
| Pseudomonas aeruginosa PAO1 | 16 - 64 | Demonstrated biofilm inhibition to some extent. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antimicrobial potential of a compound like this compound/Hyperoside.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6][7]
Protocol: Broth Microdilution Method
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plate:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of decreasing compound concentrations.
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium overnight in MHB at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5][8]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following MIC Determination: After determining the MIC, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading the Results: The MBC is the lowest concentration that results in no bacterial growth on the agar plate.[5]
Anti-Biofilm Assay
This assay quantifies the ability of a compound to inhibit biofilm formation.
Protocol: Crystal Violet Staining Method
-
Preparation of Microtiter Plate:
-
Dispense 180 µL of Tryptic Soy Broth (TSB) supplemented with 1% glucose into the wells of a 96-well flat-bottomed microtiter plate.
-
Add 20 µL of the test compound at various concentrations to the wells.
-
-
Inoculation:
-
Prepare an overnight culture of the test bacterium in TSB.
-
Dilute the culture to an OD600 of 0.1 and add 20 µL to each well.
-
-
Incubation: Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.
-
Washing:
-
After incubation, discard the planktonic (free-floating) cells by gently inverting the plate and tapping it on absorbent paper.
-
Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining planktonic cells.
-
-
Staining:
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with sterile PBS.
-
-
Quantification:
-
Add 200 µL of 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
Visualizations
Experimental Workflow
Caption: Workflow for evaluating antimicrobial and anti-biofilm activity.
Potential Mechanism of Action: Quorum Sensing Inhibition
Hyperoside has been shown to inhibit the expression of key quorum sensing regulatory genes in P. aeruginosa.[3] This disrupts the signaling pathway that controls biofilm formation.
References
- 1. Hyperoside inhibits biofilm formation of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Antimicrobial and Antibiofilm Activity of Synergistic Combinations of a Commercially Available Small Compound Library With Colistin Against Pseudomonas aeruginosa [frontiersin.org]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. idexx.com [idexx.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. idstewardship.com [idstewardship.com]
Investigating the Enzymatic Inhibition of Hemiphroside B: Application Notes and Protocols
To Researchers, Scientists, and Drug Development Professionals:
This document provides a framework for investigating the enzymatic inhibition properties of Hemiphroside B. Due to a lack of publicly available research specifically detailing the enzymatic targets of this compound, this document outlines generalized protocols and application notes that can be adapted once a target enzyme has been identified.
Introduction to this compound
This compound is a natural compound that warrants investigation for its potential as an enzyme inhibitor. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, playing crucial roles in regulating biological pathways. The study of such inhibitors is fundamental in drug discovery and development for various diseases. The protocols described herein provide a starting point for researchers to screen for and characterize the inhibitory activity of this compound against a variety of enzyme classes.
Data Presentation: A Template for Quantitative Analysis
Once experimental data is obtained, it is crucial to present it in a clear and structured manner. The following tables are templates for summarizing quantitative data from enzymatic inhibition assays.
Table 1: Inhibitory Activity of this compound against Target Enzymes
| Target Enzyme | Substrate | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) | Assay Conditions (pH, Temp.) |
| e.g., Kinase X | e.g., Peptide Y | Data | e.g., Staurosporine | e.g., 7.4, 30°C |
| e.g., Protease Z | e.g., Fluorogenic Peptide | Data | e.g., Aprotinin | e.g., 8.0, 37°C |
| ... | ... | ... | ... | ... |
Table 2: Kinetic Parameters of this compound Inhibition
| Target Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min) | Kᵢ (µM) | Inhibition Type (Competitive, Non-competitive, etc.) |
| e.g., Kinase X | e.g., Peptide Y | Data | Data | Data | Data |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols: A Generalized Approach
The following are detailed methodologies for key experiments to characterize the enzymatic inhibition by this compound. These protocols are general and should be optimized for the specific enzyme of interest.
Protocol 1: General Enzyme Inhibition Assay (e.g., Spectrophotometric)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target enzyme.
Materials:
-
Target Enzyme
-
Substrate for the target enzyme
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Assay Buffer (specific to the enzyme)
-
Positive Control Inhibitor
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare Reagents:
-
Dilute the target enzyme to the desired concentration in pre-chilled assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer. The final concentration range should typically span several orders of magnitude (e.g., 0.01 µM to 100 µM).
-
Prepare the substrate solution at a concentration that is appropriate for the enzyme's Kₘ value (often at or below Kₘ).
-
-
Assay Setup:
-
To each well of a 96-well plate, add 20 µL of the serially diluted this compound or the positive control inhibitor.
-
Include wells with buffer and solvent (e.g., DMSO) as negative controls.
-
Add 40 µL of the diluted enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme. This pre-incubation allows the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 40 µL of the substrate solution to each well to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of this compound.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Determination of Inhibition Mechanism (e.g., Michaelis-Menten Kinetics)
Objective: To elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of this compound.
Procedure:
-
Follow the general procedure for the enzyme inhibition assay (Protocol 1).
-
Perform the assay with varying concentrations of the substrate while keeping the concentration of this compound constant (e.g., at its IC₅₀ and 2x IC₅₀).
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot (velocity vs. [Substrate]).
-
Analyze the changes in the apparent Kₘ and Vₘₐₓ values in the presence of this compound to determine the mechanism of inhibition.
-
Competitive: Vₘₐₓ remains unchanged, Kₘ increases.
-
Non-competitive: Vₘₐₓ decreases, Kₘ remains unchanged.
-
Uncompetitive: Both Vₘₐₓ and Kₘ decrease.
-
Mixed: Both Vₘₐₓ and Kₘ are altered.
-
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway that could be modulated by an enzyme inhibitor like this compound and a generalized workflow for screening and characterizing enzyme inhibitors.
Caption: Hypothetical signaling pathway and potential inhibition point.
Caption: Workflow for enzyme inhibitor screening and characterization.
Application Notes and Protocols for High-Throughput Screening of Hemiphroside B Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiphroside B is a novel natural product that, like many structurally related glycosides, is hypothesized to possess significant therapeutic potential. Preliminary data on analogous compounds, such as phenylethanoid and flavonoid glycosides, suggest that its core structure is a promising scaffold for developing modulators of key cellular signaling pathways involved in inflammation, oxidative stress, and neurodegeneration.[1][2][3] To explore and optimize the therapeutic potential of this chemical series, a library of this compound analogs has been synthesized.
These application notes provide detailed protocols for a suite of high-throughput screening (HTS) assays designed to characterize the bioactivity of these analogs. The selected assays focus on three critical signaling pathways frequently implicated in disease:
-
NF-κB (Nuclear Factor kappa B) Signaling: A central regulator of the inflammatory response. Inhibition of this pathway is a key strategy for many anti-inflammatory drugs.[1][4]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling: The master regulator of the antioxidant response, crucial for cellular protection against oxidative stress.[4]
-
MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) Signaling: A key pathway that regulates cellular processes including proliferation, differentiation, and survival, and is implicated in both inflammation and neuroprotection.[2]
These protocols are designed for a high-throughput format, enabling the rapid and efficient profiling of a large chemical library to identify promising lead candidates for further development.
Core Signaling Pathways and Screening Strategy
An effective screening campaign begins with a clear understanding of the targeted biological pathways and a logical workflow for hit identification and validation.
Key Signaling Pathways
The following diagrams illustrate the core signaling cascades targeted by the proposed HTS assays.
References
- 1. Forsythoside B protects against experimental sepsis by modulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of hyperoside in human endothelial cells and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Hemiphroside B in Biological Matrices using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Hemiphroside B in biological samples, such as plasma and urine. The described protocol is essential for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioavailability studies of this compound. The method employs a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This document provides comprehensive experimental protocols, method validation data, and visual workflows to ensure successful implementation.
Introduction
This compound is a phenylethanoid glycoside with potential therapeutic properties that is currently under investigation. To support its preclinical and clinical development, a reliable bioanalytical method is crucial for the accurate measurement of its concentration in biological fluids.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for quantitative bioanalysis in complex matrices.[3][4][5] This application note presents a validated LC-MS/MS method that has been developed for the specific and sensitive quantification of this compound, enabling researchers to obtain high-quality data for pharmacokinetic assessments.[6]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS), e.g., Tubuloside A (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., rat plasma, human urine)
Standard and Quality Control (QC) Sample Preparation
Stock Solutions: Prepare stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL. These solutions should be stored at -20°C.
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration standards and quality control samples.
Calibration Standards and QC Samples: Spike the appropriate volume of the working solutions into the control biological matrix to obtain the desired concentrations for the calibration curve and QC samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing proteins from biological samples.[7]
-
Aliquot 100 µL of the biological sample (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 20 µL of the IS working solution (e.g., 100 ng/mL Tubuloside A) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 v/v methanol/10 mM ammonium acetate).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
A UPLC system can be used for chromatographic separation.[9][10][11]
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Isocratic elution with 70% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 3 minutes |
Mass Spectrometry (MS):
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.[10]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| MRM Transitions | To be determined based on the structure of this compound |
| This compound | Precursor Ion (m/z) → Product Ion (m/z) |
| Internal Standard | Precursor Ion (m/z) → Product Ion (m/z) |
Note: The optimal MS parameters, including MRM transitions, should be determined by infusing a standard solution of this compound and the IS into the mass spectrometer. For a structurally similar compound, tubuloside B, the transition m/z 665.1 → 160.9 was used in negative ionization mode.[12]
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines.[1][13][14][15] The following tables summarize the quantitative data from the validation studies.
Table 1: Calibration Curve Linearity
| Analyte | Matrix | Range (ng/mL) | R² |
| This compound | Plasma | 1 - 1000 | > 0.995 |
| This compound | Urine | 5 - 2500 | > 0.995 |
Table 2: Accuracy and Precision
The accuracy and precision were evaluated at four quality control levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[8]
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| LLOQ | 1 | < 15% | < 15% | ± 20% | ± 20% |
| LQC | 3 | < 15% | < 15% | ± 15% | ± 15% |
| MQC | 50 | < 15% | < 15% | ± 15% | ± 15% |
| HQC | 800 | < 15% | < 15% | ± 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | LQC | > 85% | 90 - 110% |
| This compound | HQC | > 85% | 90 - 110% |
| Internal Standard | MQC | > 85% | 90 - 110% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow.
Caption: Workflow for this compound analysis.
Logical Relationship of Method Validation Parameters
This diagram shows the relationship between the core parameters assessed during bioanalytical method validation.
Caption: Key parameters of bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in biological matrices. The simple sample preparation procedure and short chromatographic run time make it suitable for the analysis of a large number of samples in pharmacokinetic and other drug development studies. The comprehensive validation ensures that the method generates accurate and reproducible data, meeting the stringent requirements of regulatory bodies.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsat.org [ijsat.org]
- 3. scispace.com [scispace.com]
- 4. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. opentrons.com [opentrons.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UPLC-MS-based analysis of human plasma for metabonomics using solvent precipitation or solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of tubuloside B by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
Application Notes and Protocols for Hemiphroside B as a Reference Standard in Phytochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Hemiphroside B as a reference standard in phytochemical research. This document outlines its physicochemical properties, biological activities with a focus on its anti-inflammatory potential, and detailed protocols for its isolation, quantification, and characterization.
Introduction to this compound
This compound is a phenylpropanoid glycoside identified as a significant bioactive constituent of Lagotis integra, a plant used in traditional medicine. As a reference standard, this compound is crucial for the accurate identification and quantification of this compound in plant extracts, herbal formulations, and biological matrices. Its potential therapeutic properties, particularly its anti-inflammatory effects, make it a compound of interest for drug discovery and development.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 165338-28-3 |
| Molecular Formula | C31H38O17 |
| Molecular Weight | 682.62 g/mol |
| Class | Phenylpropanoid Glycoside |
| Source | Lagotis integra |
| Purity | ≥98% (when used as a reference standard) |
| Appearance | Typically a white or off-white powder |
| Solubility | Soluble in methanol, ethanol, and water |
Biological Activity and Mechanism of Action
Recent studies have highlighted the potential of this compound as an anti-inflammatory agent. Research on the therapeutic effects of Lagotis integra in treating ulcerative colitis has identified this compound as a key active component. The proposed mechanism of action involves the downregulation of several key proteins implicated in inflammatory pathways.
A network pharmacology-based study suggests that this compound may exert its anti-inflammatory effects by modulating the following signaling pathway:
Figure 1: Proposed anti-inflammatory mechanism of this compound.
This pathway illustrates that this compound is hypothesized to inhibit the activity of key signaling proteins such as AKT1, VEGFA, TNF-α, EGFR, and Caspase-3, thereby reducing the inflammatory response. Further research is warranted to validate these interactions and elucidate the precise molecular mechanisms.
Experimental Protocols
The following protocols provide standardized procedures for the isolation, quantification, and characterization of this compound.
Isolation and Purification of this compound from Lagotis integra
This protocol outlines a general procedure for the extraction and isolation of this compound. Optimization may be required based on the specific plant material and available equipment.
Workflow for Isolation and Purification
Figure 2: Workflow for the isolation of this compound.
Methodology:
-
Plant Material Preparation: Air-dry the whole plant or relevant parts of Lagotis integra and grind into a coarse powder.
-
Extraction:
-
Macerate the powdered plant material with 80% methanol (1:10 w/v) at room temperature for 24 hours with occasional shaking.
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the extracts and filter.
-
-
Concentration: Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Fractionation by Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol, starting with a lower polarity and gradually increasing the polarity.
-
Collect fractions of a consistent volume.
-
-
Monitoring by Thin Layer Chromatography (TLC):
-
Monitor the collected fractions by TLC using a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2 v/v/v).
-
Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.
-
Pool the fractions containing the compound of interest based on the TLC profiles.
-
-
Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the pooled fractions using a preparative HPLC system.
-
A C18 column is typically used with a mobile phase gradient of methanol and water or acetonitrile and water.
-
Monitor the elution at a suitable UV wavelength (e.g., 280 nm or 330 nm).
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of this compound in plant extracts. Method validation is essential for ensuring accuracy and reliability.
HPLC Method Parameters (Example)
| Parameter | Recommended Conditions |
| Instrument | HPLC system with a UV/Vis or DAD detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Program | 0-5 min: 10% B5-25 min: 10-40% B25-30 min: 40-10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm or 330 nm (based on UV spectrum of this compound) |
| Reference Standard | This compound (≥98% purity) |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 5 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution of 500 µg/mL.
-
Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh the dried plant extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
Structural Characterization of this compound
The identity and purity of this compound as a reference standard should be confirmed using spectroscopic techniques.
Workflow for Structural Characterization
Figure 3: Workflow for the structural characterization of this compound.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD).
-
Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to elucidate the complete chemical structure and stereochemistry of the molecule.
-
-
Mass Spectrometry (MS):
-
Utilize High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the accurate molecular weight and elemental composition of this compound.
-
Tandem MS (MS/MS) can be employed to obtain fragmentation patterns, which further aid in structural confirmation.
-
Application in Biological Assays
As a reference standard, this compound is essential for the accurate interpretation of biological activity studies.
In Vitro Anti-inflammatory Assay (Example: LPS-induced Macrophages)
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Analysis:
-
Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Assess cell viability using an MTT assay to rule out cytotoxicity.
-
Antioxidant Activity Assays
DPPH Radical Scavenging Assay:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Mix various concentrations of this compound with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control.
ABTS Radical Cation Decolorization Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of this compound to the diluted ABTS•+ solution.
-
Measure the absorbance at 734 nm after 6 minutes.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
This compound serves as a critical reference standard for the phytochemical analysis of Lagotis integra and related plant species. Its potential anti-inflammatory properties make it a valuable tool for researchers in natural product chemistry, pharmacology, and drug development. The protocols provided herein offer a foundation for the reliable isolation, quantification, and biological evaluation of this promising bioactive compound. Adherence to these standardized methods will ensure the generation of accurate and reproducible data, facilitating further research into the therapeutic potential of this compound.
Troubleshooting & Optimization
Improving the solubility of Hemiphroside B for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hemiphroside B, focusing on improving its solubility for in vitro assays.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
| Question | Answer |
| Why is my this compound not dissolving in aqueous buffers? | This compound, a phenylpropanoid glycoside, is generally considered to be water-soluble. However, like many compounds in its class, it can exhibit limited solubility in aqueous solutions, which can hinder its application in in vitro assays. Factors such as concentration, pH, and temperature of the buffer can significantly impact its solubility. |
| What is the recommended solvent for creating a stock solution of this compound? | For initial solubilization, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice as it is a powerful solvent for a wide range of organic compounds and is miscible with water and most organic liquids.[1][2] Ethanol can also be considered as some related phenylethanoid glycosides show solubility in it.[3] Prepare a stock solution in the range of 10-50 mM in 100% DMSO. |
| I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do? | This is a common issue known as "precipitation upon dilution." To mitigate this, you can try the following approaches: • Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% (v/v) in your cell culture medium, as higher concentrations can be toxic to cells.[4] • Use a gentle, stepwise dilution: Instead of a single large dilution, add the DMSO stock solution to the aqueous medium in smaller increments while gently vortexing or mixing. • Warm the solutions: Pre-warming both the DMSO stock and the aqueous medium to 37°C can sometimes improve solubility.[4] • Incorporate a solubilizing agent: The use of cyclodextrins has been shown to enhance the aqueous solubility of phenylpropanoid glycosides.[5] Consider pre-complexing this compound with a suitable cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) before dilution. |
| Can I adjust the pH of my buffer to improve the solubility of this compound? | Yes, pH adjustment can be an effective technique for improving the solubility of ionizable compounds. The predicted pKa of this compound suggests it has acidic properties. Therefore, increasing the pH of the aqueous buffer to a value above its pKa may deprotonate the molecule, increasing its polarity and solubility in water. It is crucial to ensure the final pH is compatible with your specific in vitro assay and cell type. |
| Are there any other methods to enhance the solubility of this compound for my experiments? | Other techniques that can be explored for poorly soluble compounds include: • Co-solvents: Using a mixture of water-miscible solvents can enhance solubility. For example, a combination of DMSO and polyethylene glycol (PEG) could be tested. • Micronization: Reducing the particle size of the solid this compound can increase the surface area for dissolution.[3] This is more applicable to the preparation of suspensions rather than true solutions. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound is a phenylpropanoid glycoside found in the plant Lagotis integra.[6] It has been identified as one of the main active components of this traditional Tibetan medicine.[6][7] |
| What are the known biological activities of this compound? | Research suggests that this compound, as a key component of Lagotis integra extract, plays a role in treating ulcerative colitis.[6][7] It is believed to exert its effects by downregulating the expression of key target proteins involved in inflammatory signaling pathways.[6][7] Phenylpropanoid glycosides as a class are known for their antioxidant and free radical scavenging properties.[8] |
| What is the mechanism of action of this compound? | Studies on the extract of Lagotis integra indicate that its active components, including this compound, may modulate inflammatory responses by suppressing the TNF and TGF-β signaling pathways.[7] This suggests that this compound could have anti-inflammatory properties. |
| How should I store this compound? | This compound powder should be stored in a cool, dry, and dark place. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize degradation and repeated freeze-thaw cycles. |
| What is the molecular weight of this compound? | The molecular weight of this compound is 682.63 g/mol . |
Quantitative Data Summary
| Solvent | Qualitative Solubility | Notes |
| Water | Slightly Soluble to Soluble | Solubility can be limited and is dependent on pH and temperature. Phenylpropanoid glycosides are generally described as water-soluble.[9] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions.[1][2] |
| Ethanol | Soluble to Slightly Soluble | Some related compounds are soluble in ethanol.[3] |
| Methanol | Soluble to Slightly Soluble | |
| Acetone | Slightly Soluble | Some related compounds are slightly soluble in acetone.[3] |
| Diethyl Ether | Insoluble | Some related compounds are slightly soluble in ether, but it is generally not a suitable solvent for this class of compounds.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you may gently warm the solution to 37°C in a water bath for 5-10 minutes.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
-
Pre-warm: Pre-warm the DMSO stock solution of this compound and the aqueous cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Initial Dilution (Optional): For very high stock concentrations, it may be beneficial to perform an intermediate dilution in a serum-containing medium before the final dilution in the assay medium.[4]
-
Final Dilution: While gently vortexing the pre-warmed aqueous medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is below the toxic level for your cells (typically <1%).
-
Observation: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use Immediately: It is recommended to use the freshly prepared solution immediately for your in vitro assay.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Potential mechanism of this compound.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective materials and mechanisms study of Tibetan herbal medicine Lagotis integra W. W. Smith treating DSS-induced ulcerative colitis based on network pharmacology, molecular docking and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Hemiphroside B Stability and Degradation: A Technical Resource
Disclaimer: Currently, there is a lack of specific published stability testing data for Hemiphroside B. The following technical support guide has been developed based on established principles of stability testing for structurally related compounds, particularly iridoid glycosides such as aucubin, catalpol, and geniposide. The experimental protocols, potential degradation products, and quantitative data presented are hypothetical and intended to serve as a practical framework for researchers initiating stability studies on this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the structure of this compound, an iridoid glycoside, the primary degradation pathway is expected to be the hydrolysis of the O-glycosidic bond. This cleavage would result in the formation of the aglycone of this compound and the corresponding sugar moiety. This hydrolysis is often catalyzed by acidic or basic conditions and can be accelerated by elevated temperatures. Other potential degradation pathways may include oxidation of the various hydroxyl groups present in the molecule.
Q2: Which analytical techniques are most suitable for monitoring the stability of this compound and identifying its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the remaining this compound and separating it from its degradation products. For the structural elucidation of unknown degradation products, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is highly recommended.[1][2][3][4][5][6] This technique provides molecular weight information and fragmentation patterns that are crucial for identifying the chemical structures of the degradants.
Q3: What are the typical forced degradation conditions that should be applied to this compound?
A3: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule.[7] For this compound, the following conditions are recommended:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state and in solution).
-
Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
These conditions can be adjusted based on the observed degradation rate to achieve a target degradation of 10-30%.
Q4: How can I troubleshoot issues like poor peak shape or resolution in my HPLC analysis of this compound and its degradants?
A4: Poor chromatography can often be resolved by optimizing the mobile phase composition, pH, and column temperature. For polar compounds like iridoid glycosides, a reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic acid to improve peak shape) and acetonitrile or methanol.[2][8] If resolution is still an issue, consider using a column with a different stationary phase or a smaller particle size.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. The stress conditions are not harsh enough. | Increase the temperature, concentration of the stressor (acid, base, oxidizing agent), or duration of the study. |
| Complete degradation of this compound. | The stress conditions are too harsh. | Reduce the temperature, concentration of the stressor, or duration of the study. |
| Multiple, poorly resolved peaks in the chromatogram. | The analytical method is not optimized. Co-elution of degradation products. | Optimize the HPLC gradient, mobile phase pH, and column temperature. Consider a different column chemistry or a longer column. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Some degradation products are not being detected by the analytical method (e.g., lack a chromophore). The primary standard has degraded. | Use a universal detection method like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with UV. Verify the purity and stability of your this compound reference standard. |
| Inconsistent results between replicate experiments. | Poor control of experimental parameters (temperature, light exposure). Inaccurate sample preparation. | Ensure precise control of all experimental conditions. Validate your sample preparation procedure for accuracy and precision. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal Degradation (Solution): Keep 1 mL of the stock solution at 80°C.
-
Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 80°C.
-
Photostability: Expose the stock solution and solid compound to controlled light conditions as per ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the solution before dilution.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method (Hypothetical Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Duration (hours) | This compound Assay (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 | 75.2 | 18.5 | 4.1 | 97.8 |
| 0.1 M NaOH, 60°C | 24 | 68.9 | 25.3 | 3.5 | 97.7 |
| 3% H₂O₂, RT | 24 | 88.1 | 9.2 | Not Detected | 97.3 |
| 80°C (Solution) | 48 | 92.5 | 5.1 | Not Detected | 97.6 |
| Photostability | - | 95.8 | 2.9 | Not Detected | 98.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: A typical experimental workflow for forced degradation studies.
References
- 1. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS determination and pharmacokinetic study of iridoid glycosides monotropein and deacetylasperulosidic acid isomers in rat plasma after oral administration of Morinda officinalis extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Hemiphroside B Precipitation in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Hemiphroside B in cell culture media. Given the limited specific solubility data for this compound, this guide focuses on providing robust experimental protocols to determine optimal conditions and strategies based on the general properties of triterpenoid saponins.
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Cell Culture Media
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility of this compound | This compound, as a triterpenoid saponin, is expected to have low water solubility. |
| 1. Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for saponins. A 10 mM stock solution is a typical starting point. Ensure complete dissolution; gentle warming (to 37°C) and vortexing may be necessary. | |
| 2. Perform serial dilutions of the working solution. Instead of adding the concentrated stock directly to the full volume of media, create intermediate dilutions in pre-warmed (37°C) media. | |
| 3. Add the stock solution to the media with gentle agitation. Slowly add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling to facilitate rapid dispersion. | |
| Solvent Shock | The abrupt change in solvent polarity when adding a concentrated DMSO stock to an aqueous medium can cause the compound to precipitate. |
| 1. Minimize the final DMSO concentration. Aim for a final DMSO concentration of ≤ 0.5%. Higher concentrations can be toxic to cells. | |
| 2. Stepwise dilution. Prepare an intermediate dilution of the this compound stock in a small volume of media before adding it to the final culture volume. | |
| High Final Concentration of this compound | The desired final concentration of this compound may exceed its solubility limit in the cell culture medium. |
| 1. Determine the maximum soluble concentration. See the detailed experimental protocol below for determining solubility in your specific cell culture medium. | |
| 2. Consider using a solubilizing agent. Cyclodextrins can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility. See the protocol for using cyclodextrins. |
Issue: Precipitate Forms Over Time in the Incubator
| Potential Cause | Troubleshooting Steps |
| Temperature Shift | Changes in temperature between room temperature and the 37°C incubator can affect the solubility of this compound. |
| 1. Pre-warm all solutions. Ensure that the cell culture media and any intermediate dilutions are pre-warmed to 37°C before adding the this compound stock solution. | |
| pH Shift | The CO2 environment in the incubator can alter the pH of the media, potentially affecting the solubility of this compound. |
| 1. Ensure proper buffering. Use a medium containing a robust buffering system, such as HEPES, to maintain a stable pH. | |
| 2. Verify incubator CO2 levels. Confirm that the CO2 concentration in your incubator is correctly calibrated for your media formulation. | |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes. |
| 1. Test solubility in a simpler buffer. Determine the solubility of this compound in a simple buffered saline solution (e.g., PBS) to see if media components are contributing to the precipitation. | |
| 2. Reduce serum concentration. If using a serum-containing medium, consider reducing the serum percentage, as proteins can sometimes cause precipitation. | |
| Compound Instability | This compound may degrade over time under culture conditions, with the degradation products being insoluble. |
| 1. Prepare fresh solutions. Prepare this compound-containing media fresh for each experiment. | |
| 2. Minimize exposure to light and heat. Protect the this compound stock solution and prepared media from excessive light and heat. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: While specific data for this compound is unavailable, DMSO is a highly effective solvent for many triterpenoid saponins and is a recommended starting point. A related compound, Hemiphroside A, is commercially available in a DMSO solution.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: It is crucial to keep the final DMSO concentration as low as possible, ideally at or below 0.5% (v/v), to avoid solvent-induced cytotoxicity. The exact tolerance will depend on your specific cell line.
Q3: Can I use ethanol to dissolve this compound?
A3: Ethanol can be an alternative to DMSO. However, it is generally more toxic to cells, and lower final concentrations (typically <0.1%) are recommended. It is advisable to perform a vehicle control experiment to assess the effect of the chosen solvent and its final concentration on your cells.
Q4: How can I determine the solubility of this compound in my specific cell culture medium?
A4: You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your cell culture medium. Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation after a set period (e.g., 24 hours). The highest concentration that remains clear is your approximate maximum soluble concentration. A more detailed protocol is provided below.
Q5: What are cyclodextrins and how can they help prevent precipitation?
A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble compounds in their hydrophobic core, effectively increasing their solubility in aqueous solutions.[1][2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications due to its high water solubility and low toxicity. A protocol for using cyclodextrins with this compound is provided below.
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
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This compound
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming and vortexing may be applied.
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a series of dilutions. In sterile microcentrifuge tubes or a 96-well plate, prepare a 2-fold serial dilution of the this compound stock solution in the pre-warmed cell culture medium. Start with a high concentration (e.g., 200 µM) and dilute down to a low concentration (e.g., ~0.1 µM). Ensure the final DMSO concentration remains constant across all dilutions and is at a non-toxic level (e.g., 0.5%). Include a vehicle control (medium with 0.5% DMSO).
-
Incubate. Place the tubes or plate in a 37°C, 5% CO2 incubator for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
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Observe for precipitation. After the incubation period, carefully inspect each tube or well for any signs of precipitation (e.g., cloudiness, visible particles). It is recommended to also examine a small aliquot from each concentration under a microscope to detect fine precipitates.
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Determine the maximum soluble concentration. The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of this compound in your specific medium under your experimental conditions.
Protocol 2: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to Enhance this compound Solubility
Objective: To prepare a this compound solution with enhanced solubility for cell culture applications using HP-β-CD.
Materials:
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This compound
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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100% DMSO
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Your specific cell culture medium
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Sterile microcentrifuge tubes
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Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a concentrated stock solution of HP-β-CD in your cell culture medium. A common starting concentration is 100 mM. Warm the medium to 37°C to aid dissolution.
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Form the inclusion complex. In a sterile microcentrifuge tube, add the desired amount of the this compound stock solution. Then, add the HP-β-CD solution. A molar ratio of 1:1 to 1:2 (this compound:HP-β-CD) is a good starting point.
-
Incubate and mix. Vortex the mixture vigorously for 1-2 minutes. Incubate at 37°C for at least 1 hour with intermittent vortexing to facilitate the formation of the inclusion complex.
-
Prepare the final working solution. Dilute the this compound/HP-β-CD complex solution in your pre-warmed cell culture medium to achieve the desired final concentration of this compound.
-
Control experiments. It is essential to include a vehicle control containing the same final concentration of HP-β-CD and DMSO to ensure that the solubilizing agents themselves do not affect your experimental outcomes.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Troubleshooting Poor Peak Shape of Hemiphroside B in HPLC
Welcome to the technical support center for the HPLC analysis of Hemiphroside B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for a polar compound like this compound?
A1: The most frequent cause of poor peak shape, particularly peak tailing, for polar compounds like this compound is secondary interactions between the analyte and the stationary phase.[1][2] These interactions often involve acidic silanol groups on the surface of silica-based columns.[2][3]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor. For polar compounds, especially those with ionizable functional groups, operating at an appropriate pH can suppress the ionization of silanol groups on the stationary phase, minimizing secondary interactions and improving peak shape.[1][2][4]
Q3: Can the sample solvent cause peak distortion?
A3: Yes, if the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak fronting or splitting.[1] It is always best to dissolve the sample in the initial mobile phase composition whenever possible.
Q4: What is a good starting point for developing an HPLC method for a new polar glycoside like this compound?
A4: A good starting point for a polar glycoside would be a reversed-phase method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[5] Gradient elution is often necessary to achieve good separation and peak shape for complex samples.
Troubleshooting Guide: Poor Peak Shape for this compound
This guide addresses specific issues you might encounter with the peak shape of this compound.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-3.5 using an additive like formic acid or trifluoroacetic acid.[1][2][4] | Suppresses the ionization of residual silanol groups on the silica-based stationary phase, reducing their interaction with the polar functional groups of this compound.[1][2] |
| Use a modern, high-purity, end-capped C18 column.[1] | These columns have fewer accessible silanol groups, minimizing secondary interactions. | |
| Column Overload | Reduce the injection volume or dilute the sample. | Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[1] |
| Column Contamination/Deterioration | Use a guard column to protect the analytical column.[1] | Prevents strongly retained sample components from contaminating the analytical column. |
| Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). | This can remove contaminants that may be causing active sites for secondary interactions.[1] | |
| Extra-column Volume | Use tubing with a smaller internal diameter and minimize tubing length. | Reduces the dead volume in the system, which can contribute to band broadening and peak tailing.[6] |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Incompatible Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent.[1] | A strong sample solvent can cause the analyte band to spread and travel too quickly at the column inlet, leading to a distorted peak.[1] |
| Column Overload (Concentration) | Dilute the sample. | High sample concentration can lead to non-linear isotherm behavior, resulting in peak fronting. |
| Column Collapse or Void | Replace the column. | A physical void or collapse of the packing material at the column inlet can cause peak fronting. This is often indicated by a sudden change in peak shape and retention time. |
Issue 3: Split Peaks
Split peaks appear as two or more closely eluted peaks for a single analyte.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Partially Blocked Column Frit | Reverse flush the column (if the manufacturer allows). | This may dislodge particulate matter blocking the frit. |
| Install an in-line filter before the column. | Prevents particulates from reaching and blocking the column frit. | |
| Incompatible Sample Solvent | Prepare the sample in the mobile phase. | A strong or incompatible sample solvent can cause the sample to precipitate on the column or lead to uneven band focusing. |
| Column Void | Replace the column. | A void in the column packing can create different flow paths for the analyte, resulting in split peaks. |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample and instrumentation.
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-18 min: 40% to 95% B
-
18-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a DAD is useful for this).
-
Injection Volume: 5 µL.
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Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor HPLC peak shape.
Signaling Pathway of Secondary Interactions
Caption: Diagram illustrating secondary interactions causing peak tailing.
References
Optimizing extraction yield of Hemiphroside B from plant extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction yield of Hemiphroside B from plant sources, primarily Hemiphragma heterophyllum and Lagotis integra. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources can it be extracted?
This compound is a phenylpropanoid glycoside. It has been isolated from the whole plant of Hemiphragma heterophyllum and is also found in Lagotis integra.[1][2] Phenylpropanoid glycosides are a class of natural products known for a variety of biological activities.
Q2: Which solvents are most effective for extracting this compound?
Polar solvents are generally effective for extracting phenylpropanoid glycosides. Ethanol has been successfully used to extract glucosides, including phenylpropanoids, from the whole plant of Hemiphragma heterophyllum.[1][2] For ultrasound-assisted extraction (UAE) of phenolic compounds from plants in the Scrophulariaceae family (to which Hemiphragma heterophyllum belongs), an ethanol concentration of 40% has been shown to be optimal for maximizing the concentration of total polyphenols.[3]
Q3: What are the critical factors affecting the stability of this compound during extraction?
Based on studies of the structurally similar phenylpropanoid glycoside verbascoside, this compound is likely susceptible to degradation under certain conditions. The key factors affecting its stability are:
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pH: Phenylpropanoid glycosides like verbascoside show greater stability in acidic conditions and are prone to degradation in neutral to alkaline solutions.
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Temperature: Elevated temperatures can accelerate the degradation of these compounds. It is advisable to avoid prolonged exposure to high heat during extraction and solvent evaporation steps.
Q4: What are some advanced extraction techniques that can be used to improve the yield of this compound?
Modern extraction techniques can enhance efficiency and yield. For compounds in the same family of plants, ultrasound-assisted extraction (UAE) has been optimized.[3] This method uses ultrasonic waves to facilitate the release of bioactive compounds from the plant matrix, often resulting in higher yields in shorter extraction times compared to conventional methods.
Q5: How can I purify this compound from the crude plant extract?
Purification of phenylpropanoid glycosides from crude extracts typically involves chromatographic techniques. A common approach is to use a combination of:
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Macroporous Resin Column Chromatography: This is an effective initial step for enriching the phenylpropanoid glycoside fraction from the crude extract.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is well-suited for the preparative separation and purification of individual phenylpropanoid glycosides from the enriched fraction.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Improper Plant Material Preparation: Inadequate drying or grinding of the plant material can reduce extraction efficiency. 2. Inappropriate Solvent Selection: The solvent may not be optimal for solubilizing this compound. 3. Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient to fully extract the compound. | 1. Ensure the plant material is thoroughly dried and finely powdered to increase the surface area for solvent contact. 2. Use a polar solvent such as ethanol or methanol. Consider optimizing the ethanol concentration in an aqueous solution (e.g., 40-70%).[3] 3. Optimize the extraction time and temperature. For ultrasound-assisted extraction, a time of approximately 20-30 minutes may be sufficient.[3] |
| Degradation of this compound | 1. High Temperature During Extraction or Solvent Evaporation: Phenylpropanoid glycosides can be thermolabile. 2. Inappropriate pH of the Extraction Solvent: Neutral or alkaline conditions can lead to the degradation of this compound. | 1. Use a rotary evaporator under reduced pressure at a controlled temperature (e.g., below 50°C) for solvent removal. 2. Maintain a slightly acidic pH of the extraction solvent if possible. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound. 2. Presence of Pigments and Other Polar Compounds: Plant materials naturally contain various other compounds that can be co-extracted. | 1. Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll before extracting with a polar solvent. 2. Utilize a multi-step purification process, starting with macroporous resin chromatography to separate the target compounds from highly polar or non-polar impurities.[4] |
| Difficulty in Purifying this compound | 1. Presence of Structurally Similar Compounds: The crude extract may contain other phenylpropanoid glycosides with similar polarities, making separation challenging. 2. Suboptimal Chromatographic Conditions: The chosen stationary and mobile phases may not be providing adequate resolution. | 1. Employ high-resolution chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (HPLC).[4] 2. Systematically optimize the solvent system for your chromatography. For HSCCC, a two-phase solvent system such as ethyl acetate/n-butanol/water can be effective.[4] |
Experimental Protocols
Protocol 1: General Ethanol Extraction of Phenylpropanoid Glycosides from Hemiphragma heterophyllum
This protocol is based on the successful isolation of phenylpropanoid glycosides from Hemiphragma heterophyllum.[1][2]
-
Plant Material Preparation:
-
Collect the whole plant of Hemiphragma heterophyllum.
-
Air-dry the plant material in a shaded, well-ventilated area until brittle.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material in 95% ethanol at room temperature. Use a solid-to-solvent ratio of 1:10 (w/v).
-
Allow the mixture to stand for 24-48 hours with occasional stirring.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
-
Concentration:
-
Combine the filtrates from all extractions.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
-
Purification (General Approach):
-
Subject the crude extract to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform-methanol or a similar solvent system of increasing polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Combine the relevant fractions and further purify using preparative HPLC or HSCCC to obtain pure this compound.
-
Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds
This protocol is adapted from optimized conditions for extracting phenolic compounds from a plant of the Scrophulariaceae family and can be used as a starting point for optimizing this compound extraction.[3]
-
Plant Material Preparation:
-
Prepare the dried and powdered plant material as described in Protocol 1.
-
-
Extraction:
-
Separation and Concentration:
-
After sonication, separate the extract from the solid residue by centrifugation followed by filtration.
-
Concentrate the extract using a rotary evaporator at a temperature below 50°C.
-
Data Presentation
The following tables summarize key quantitative data for the extraction of phenylpropanoid glycosides, which can be used as a reference for optimizing this compound extraction.
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Phenolic Compounds from a Scrophulariaceae Species [3]
| Parameter | Optimal Value |
| Ethanol Concentration | 40% |
| Liquid-to-Solid Ratio | 30 mL/g |
| Extraction Time | 21.5 minutes |
Table 2: Stability of Verbascoside (a Phenylpropanoid Glycoside) under Different Conditions
| Condition | Observation |
| pH | More stable in acidic conditions; degradation increases in neutral to alkaline solutions. |
| Temperature | Degradation rate increases with elevated temperatures. |
Visualizations
Diagram 1: General Workflow for Extraction and Purification of this compound
Caption: General workflow for the extraction and purification of this compound.
Diagram 2: Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting logic for addressing low yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylpropanoid and Iridoid Glucosides from the Whole Plant of Hemiphragma heterophyllum and Their alpha-Glucosidase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation and purification of five phenylpropanoid glycosides from Lamiophlomis rotata (Benth.) Kudo by a macroporous resin column combined with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Hemiphroside B Interference in Biochemical Assays
Disclaimer: Direct experimental data on the specific interference profile of Hemiphroside B in biochemical assays is limited in publicly available literature. This guide is based on the inferred chemical properties of this compound as a potential saponin, drawing parallels with the known assay interference mechanisms of this class of compounds. The troubleshooting strategies provided are general best practices for mitigating interference from saponin-like molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
This compound is a natural product isolated from Lagotis integra. While its specific classification is not widely documented, its name suggests it is a glycoside, and it may belong to the saponin family. Saponins are known to be amphiphilic molecules, meaning they have both water-loving (hydrophilic) and fat-loving (lipophilic) properties. This dual nature can lead to surfactant-like behavior in aqueous solutions, causing interference in various biochemical assays through mechanisms such as micelle formation, protein denaturation, and membrane disruption.
Q2: What are the common signs of assay interference caused by a saponin-like compound such as this compound?
Common indicators of assay interference include:
-
Irreproducible results: High variability between replicate wells or experiments.
-
Atypical dose-response curves: Steep or shallow curves, or curves that do not reach a plateau.
-
Discrepancies between different assay formats: A compound may appear active in one assay but inactive in an orthogonal assay that measures the same biological endpoint through a different mechanism.
-
Time-dependent effects: The observed activity may change with pre-incubation time.
-
Sensitivity to assay conditions: Minor changes in buffer composition, pH, or detergent concentration may significantly alter the compound's apparent activity.
Q3: In which types of biochemical assays is this compound most likely to cause interference?
Given its potential saponin-like properties, this compound could interfere with a broad range of assays, including:
-
Cell-based assays: Saponins can permeabilize cell membranes, leading to cytotoxicity that can be mistaken for a specific biological effect.[1]
-
Enzyme assays: Surfactant properties can cause enzyme denaturation or aggregation, leading to non-specific inhibition.
-
Fluorescence-based assays: Compounds can interfere with the optical properties of the assay, causing quenching or enhancement of the fluorescent signal.[1][2]
-
Immunoassays (e.g., ELISA): Interference with antibody-antigen binding or the enzymatic detection system can lead to false positive or negative results.[3][4]
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating potential interference from this compound.
Issue 1: High background signal or false positives in a cell-based assay.
-
Question: I am observing significant cytotoxicity or a strong positive signal in my cell-based assay when using this compound, which I suspect is non-specific. How can I confirm and address this?
-
Answer:
-
Assess Cell Viability: Run a standard cytotoxicity assay (e.g., MTT, LDH release) with this compound at the same concentrations used in your primary assay. This will determine if the observed effect is due to cell death.
-
Membrane Permeabilization Control: Use a dye exclusion assay (e.g., Trypan Blue) or a membrane integrity assay to check for membrane disruption, a known effect of saponins.
-
Vary Incubation Time: Shorter incubation times may reduce non-specific cytotoxicity while still allowing for the detection of a true biological effect.
-
Include a Surfactant Control: Compare the effects of this compound to a well-characterized non-ionic surfactant like Triton X-100 at a similar concentration to see if they produce comparable results.
-
Issue 2: Inconsistent results or suspected enzyme inhibition in an in vitro enzymatic assay.
-
Question: My enzyme assay shows inhibition by this compound, but the results are variable. How do I determine if this is a genuine inhibition or an artifact?
-
Answer:
-
Detergent Titration: Add a non-ionic detergent (e.g., Triton X-100, Tween-20) at low concentrations (e.g., 0.01% - 0.1%) to your assay buffer. If this compound is acting as a surfactant and causing enzyme aggregation, the presence of another detergent can disrupt these aggregates and reduce the apparent inhibition.
-
Enzyme Concentration Variation: Perform the assay with varying concentrations of the enzyme. A true inhibitor's IC50 should be independent of the enzyme concentration, whereas a non-specific aggregator's apparent potency will often decrease as the enzyme concentration increases.
-
Pre-incubation Studies: Pre-incubate the enzyme with this compound for varying amounts of time before adding the substrate. Time-dependent inhibition may suggest a covalent modification or slow-onset inhibition, while immediate inhibition that is sensitive to detergents is more indicative of aggregation.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of saponins and the impact of mitigation strategies. Note that this data is illustrative and may not be directly representative of this compound.
Table 1: Effect of a Non-ionic Detergent on Apparent Inhibition by a Saponin
| Saponin Concentration (µM) | Apparent Inhibition (%) (without 0.05% Triton X-100) | Apparent Inhibition (%) (with 0.05% Triton X-100) |
| 1 | 25 | 5 |
| 5 | 60 | 15 |
| 10 | 85 | 30 |
| 20 | 95 | 45 |
Table 2: Impact of High-Speed Centrifugation on Lipemic Sample Interference
| Analyte | Mean Bias before Centrifugation (%) | Mean Bias after High-Speed Centrifugation (%) |
| Alanine Aminotransferase (ALT) | +25.4 | +2.1 |
| Aspartate Aminotransferase (AST) | +18.9 | +1.5 |
| Total Bilirubin | +35.2 | +3.8 |
| Creatine Kinase (CK) | +15.6 | +0.9 |
Data is hypothetical and for illustrative purposes, based on general findings for lipemic sample interference which can be analogous to interference from surfactant-like molecules.[5][6]
Experimental Protocols
Protocol 1: Detergent Titration to Mitigate Surfactant-Induced Assay Interference
Objective: To determine if the observed activity of this compound is due to its surfactant properties.
Methodology:
-
Prepare a stock solution of a non-ionic detergent (e.g., 10% Triton X-100).
-
Set up your standard biochemical assay with the following modifications:
-
Include a series of assay buffers containing increasing concentrations of the non-ionic detergent (e.g., 0%, 0.01%, 0.025%, 0.05%, 0.1%).
-
-
In each detergent condition, test a range of this compound concentrations.
-
Include positive and negative controls for your assay in each detergent condition.
-
Measure the assay readout and compare the dose-response curves of this compound across the different detergent concentrations. A significant rightward shift in the IC50 value in the presence of the detergent suggests that the initial activity was at least partially due to surfactant effects.
Protocol 2: High-Speed Centrifugation for Sample Clarification
Objective: To remove aggregates or micelles of this compound from the sample that may cause light scattering or non-specific interactions.
Methodology:
-
Prepare your samples containing this compound in the appropriate assay buffer.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.[6]
-
Carefully collect the supernatant without disturbing any pellet that may have formed.
-
Use the supernatant in your biochemical assay.
-
Compare the results to those obtained with non-centrifuged samples to determine if the interference has been reduced.
Visualizations
Caption: Workflow for High-Speed Centrifugation Mitigation.
Caption: Potential dual effects of this compound in cell-based assays.
Caption: Logical workflow for troubleshooting this compound interference.
References
- 1. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference: A Much-Neglected Aspect in High-Throughput Screening of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cornel Iridoid Glycoside Inhibits Tau Hyperphosphorylation via Regulating Cross-Talk Between GSK-3β and PP2A Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Hemiphroside B
Welcome to the Technical Support Center for Hemiphroside B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the oral bioavailability of this compound. Given the limited publicly available data on the specific physicochemical properties of this compound, this guide focuses on established methods for improving the bioavailability of poorly soluble and/or permeable compounds, a common characteristic of complex natural glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
Based on its structure as a complex glycoside, the poor oral bioavailability of this compound is likely attributable to one or more of the following factors:
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Poor Aqueous Solubility: The large, complex structure with a high molecular weight (682.63 g/mol ) may lead to low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
-
Low Intestinal Permeability: The molecule's size and polarity may hinder its ability to passively diffuse across the intestinal epithelium. It may also be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds back into the intestinal lumen.
-
First-Pass Metabolism: this compound may be subject to extensive metabolism in the intestine and/or liver by Phase I and Phase II enzymes, reducing the amount of active compound that reaches systemic circulation.
Q2: What are the primary strategies to enhance the bioavailability of a compound like this compound?
The main strategies can be broadly categorized as:
-
Solubility Enhancement: Increasing the dissolution rate and concentration of the drug in the gastrointestinal tract.
-
Permeability Enhancement: Improving the passage of the drug across the intestinal membrane.
-
Metabolic Inhibition: Reducing the extent of first-pass metabolism.
The following table summarizes common approaches for each strategy:
| Strategy | Approach | Description |
| Solubility Enhancement | Nanoformulation | Reducing particle size to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution. Techniques include nanosuspensions and nanoparticles. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier at the molecular level to create an amorphous solid, which has higher solubility than the crystalline form. | |
| Co-crystallization | Forming a crystalline solid with a co-former molecule to alter the crystal lattice and improve solubility and dissolution properties.[1][2][3] | |
| Permeability Enhancement | Lipid-Based Formulations (e.g., SEDDS) | Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This can enhance absorption via the lymphatic pathway.[4][5][6][7] |
| Use of Permeation Enhancers | Excipients that can transiently and reversibly open the tight junctions between intestinal epithelial cells to allow for paracellular transport. | |
| Metabolic Inhibition | Co-administration with Inhibitors | Using compounds that inhibit specific metabolic enzymes (e.g., cytochrome P450 enzymes) or efflux transporters (e.g., P-gp inhibitors) to increase the systemic exposure of the drug. |
Q3: How can I determine if my formulation strategy is effective in vitro?
Several in vitro models can predict the in vivo performance of your formulation:
-
Dissolution Testing: Measures the rate and extent of drug release from the formulation in simulated gastric and intestinal fluids.
-
Caco-2 Permeability Assay: Uses a monolayer of human colon adenocarcinoma cells to assess the intestinal permeability of a compound and identify potential interactions with efflux transporters like P-gp.[8][9][10][11][12]
-
In Vitro Metabolism Assays: Using liver microsomes or hepatocytes to evaluate the metabolic stability of the compound in the presence of metabolic enzymes.
Troubleshooting Guides
Issue 1: Low and Variable Drug Loading in Nanoparticles
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the organic solvent used for nanoparticle preparation. | Screen a panel of pharmaceutically acceptable solvents to find one with higher solubilizing capacity for this compound. |
| Inefficient encapsulation during the formulation process. | Optimize process parameters such as homogenization speed, sonication time, or evaporation rate. Consider changing the polymer or surfactant system. |
| Drug precipitation during nanoparticle formation. | Adjust the drug-to-polymer ratio. A higher polymer concentration may be needed to effectively encapsulate the drug. |
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
| Potential Cause | Troubleshooting Step |
| Incomplete dissolution of the test compound in the transport buffer. | Ensure the compound is fully dissolved. The use of a co-solvent like DMSO (typically ≤1%) may be necessary. Run a solubility test in the assay buffer beforehand. |
| Compromised integrity of the Caco-2 cell monolayer. | Monitor the transepithelial electrical resistance (TEER) values before and after the experiment to ensure they are within the acceptable range for a confluent monolayer. |
| Interaction of formulation excipients with the cell monolayer or transporters. | Run appropriate vehicle controls to assess the effect of the formulation components on the Caco-2 cells. |
Issue 3: Rapid Degradation of this compound in In Vivo Studies
| Potential Cause | Troubleshooting Step |
| Extensive first-pass metabolism in the liver. | Consider co-administration with a known inhibitor of relevant cytochrome P450 enzymes (if identified). |
| Degradation in the acidic environment of the stomach. | Develop an enteric-coated formulation to protect the drug from the gastric environment and release it in the small intestine. |
| Enzymatic degradation in the intestine. | Investigate the potential for co-formulation with enzyme inhibitors or utilize a delivery system that protects the drug from enzymatic attack. |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Nanoparticles by Solvent Evaporation
-
Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., acetone or dichloromethane).
-
Emulsify the organic phase in an aqueous solution containing a surfactant (e.g., PVA or Tween 80) using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.
-
Evaporate the organic solvent under reduced pressure or by continuous stirring at room temperature.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and then lyophilize for long-term storage.
-
Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 2: Caco-2 Permeability Assay
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify monolayer integrity by measuring the TEER.
-
Prepare the dosing solution of the this compound formulation in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Perform the transport experiment by adding the dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side for A-to-B permeability, or vice versa for B-to-A permeability.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at predetermined time points.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).[13][14][15][16][17]
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).
Quantitative Data Summary
The following tables provide hypothetical but representative data to illustrate the potential improvements in the physicochemical properties and bioavailability of this compound through various formulation strategies.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Solubility in Simulated Intestinal Fluid (µg/mL) |
| Unprocessed this compound | > 2000 | -10.5 ± 2.1 | 5.2 ± 1.3 |
| Nanosuspension | 150 ± 25 | -25.8 ± 3.4 | 45.7 ± 5.8 |
| Solid Dispersion (1:10 drug:carrier) | N/A | N/A | 120.3 ± 15.2 |
| SEDDS | 50 ± 10 (emulsion droplet size) | -5.2 ± 1.5 | > 500 (in formulation) |
Table 2: In Vitro Permeability and In Vivo Pharmacokinetic Parameters
| Formulation | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Oral Bioavailability (%) |
| Unprocessed this compound | 0.5 ± 0.1 | 8.2 | < 1 |
| Nanosuspension | 1.2 ± 0.3 | 5.1 | 5.4 |
| Solid Dispersion | 1.5 ± 0.4 | 4.8 | 8.2 |
| SEDDS | 3.8 ± 0.9 | 2.5 | 25.7 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for developing and evaluating bioavailability-enhanced formulations of this compound.
Caption: Putative metabolic pathways for this compound in the liver.
References
- 1. Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self‐Emulsifying Drug Delivery Systems (SEDDS) Containing Reverse Micelles: Advanced Oral Formulations for Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid and Solid Self-Emulsifying Drug Delivery Systems (SEDDs) as Carriers for the Oral Delivery of Azithromycin: Optimization, In Vitro Characterization and Stability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral bioavailability and stability study of a self-emulsifying drug delivery system (SEDDS) of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 11. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. rroij.com [rroij.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. A Critical Review of Analytical Methods for Quantification of Amphotericin B in Biological Samples and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Hemiphroside B degradation during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Hemiphroside B during sample preparation.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete Extraction: The solvent system may not be optimal for extracting this lignan glycoside. Lignan glycosides are generally more hydrophilic than their aglycone forms.[1][2] | - Use a polar solvent system such as 70-100% aqueous ethanol or methanol.[1][2] - Increase the extraction time or temperature (up to 60°C, as lignans are relatively heat-stable below 100°C).[2] - Employ extraction enhancement techniques like sonication or microwave-assisted extraction. |
| Adsorption to Labware: this compound may adsorb to glass or plastic surfaces, especially at low concentrations. | - Use silanized glassware or polypropylene tubes. - Prepare samples at the highest feasible concentration. | |
| Precipitation: The compound may precipitate out of solution if the solvent polarity is changed abruptly during sample processing. | - Ensure smooth solvent transitions during purification steps like solid-phase extraction (SPE). - If precipitation is observed, try redissolving the sample in a small amount of a stronger, compatible solvent before proceeding. | |
| Presence of Unexpected Peaks in Chromatogram (Degradation Products) | Enzymatic Degradation: Plant tissues contain endogenous enzymes like β-glucosidases that can hydrolyze the glycosidic bond of this compound, yielding its aglycone, syringaresinol.[3] | - Immediately after sample collection, flash-freeze the tissue in liquid nitrogen to deactivate enzymes. - Perform extraction at low temperatures (4°C) to minimize enzymatic activity. - Consider a heat treatment step (e.g., blanching) for fresh plant material to denature enzymes, though this should be tested for its effect on the target compound. |
| Acid or Alkaline Hydrolysis: Exposure to strong acids or bases during extraction or cleanup can cleave the glycosidic linkage.[4][5] | - Maintain a neutral or slightly acidic pH (around pH 4-6) during sample preparation. Verbascoside, a similar glycoside, shows good stability in acidic conditions.[6][7] - Avoid prolonged exposure to harsh pH conditions. If pH adjustment is necessary, neutralize the sample as quickly as possible. | |
| Oxidation: Phenolic compounds like this compound can be susceptible to oxidation, especially in the presence of light, heat, and certain metal ions. | - Protect samples from light by using amber vials or covering containers with aluminum foil. - Store extracts and purified samples at low temperatures (-20°C or -80°C). - Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent, but verify its compatibility with your analytical method. | |
| Inconsistent or Irreproducible Results | Sample Inhomogeneity: Inadequate homogenization of the initial sample material (e.g., plant tissue) can lead to variable concentrations of this compound in different aliquots. | - Ensure the sample is finely and uniformly ground before extraction. - For liquid samples, ensure thorough mixing before taking an aliquot. |
| Matrix Effects in Analysis (e.g., HPLC-MS): Co-extracted compounds from the sample matrix can interfere with the ionization and detection of this compound. | - Incorporate a robust sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[8] - Use an internal standard that is structurally similar to this compound to compensate for matrix effects. | |
| Instability in Final Solvent: this compound may degrade in the solvent used for final reconstitution before analysis. | - Assess the stability of this compound in the final analytical solvent over the typical run time of your experiment. - If instability is observed, switch to a more suitable solvent or analyze the samples immediately after preparation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound, also known as Acanthoside B or Episyringaresinol 4'-O-beta-D-glucopyranoside, is a lignan glycoside. Its structure consists of a syringaresinol core linked to a glucose molecule. This glycosidic bond is susceptible to cleavage through enzymatic, acid, or alkaline hydrolysis, which is the primary degradation pathway.
Q2: What is the best way to store plant material before extracting this compound?
A2: To prevent enzymatic degradation, fresh plant material should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. If using dried material, it should be stored in a cool, dark, and dry place.[8]
Q3: Which solvents are recommended for the extraction of this compound?
A3: For lignan glycosides like this compound, polar solvents are most effective. Aqueous mixtures of ethanol or methanol (typically 70-100%) are commonly used.[1][2] The choice between ethanol and methanol often depends on laboratory preference and subsequent analytical methods.
Q4: Can I heat my samples to improve extraction efficiency?
A4: Lignans and their glycosides are generally stable at temperatures below 100°C, and heating up to 60°C during extraction can improve efficiency.[2][4] However, prolonged exposure to high temperatures should be avoided to minimize the risk of thermal degradation.
Q5: How can I remove interfering compounds from my this compound extract?
A5: Solid-phase extraction (SPE) is a highly effective technique for cleaning up plant extracts. Reversed-phase SPE cartridges (e.g., C18) can be used to retain this compound while allowing more polar impurities to be washed away. The compound can then be eluted with a less polar solvent. Liquid-liquid extraction (LLE) can also be used to partition this compound away from interfering substances based on its polarity.[8]
Q6: What are the ideal storage conditions for purified this compound solutions?
A6: Purified this compound in solution should be stored at low temperatures (-20°C or -80°C) in amber vials to protect from light. The solvent should be slightly acidic to neutral to prevent hydrolysis.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Sample Preparation:
-
For fresh plant material, flash-freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
For dried plant material, grind to a fine powder using a standard laboratory mill.
-
-
Extraction:
-
Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% aqueous methanol (or ethanol).
-
Vortex thoroughly for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2b-2e) on the plant material pellet two more times to ensure complete extraction.
-
Combine the supernatants from all three extractions.
-
-
Solvent Evaporation:
-
Evaporate the combined supernatant to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for purification or direct analysis (e.g., 1 mL of 50% methanol).
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of this compound
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Dilute the reconstituted extract from Protocol 1 with deionized water to a final methanol concentration of <10%.
-
Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.
-
Wash the cartridge with 5 mL of 20% aqueous methanol to remove less polar impurities.
-
-
Elution:
-
Elute this compound from the cartridge with 5 mL of 80% aqueous methanol into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the purified extract in the mobile phase for HPLC analysis to a known volume.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Purification of Hemiphroside B
Welcome to the technical support center for the large-scale purification of Hemiphroside B. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the large-scale purification of this compound?
A1: The most prevalent and effective methods for the large-scale purification of flavonoids like this compound are macroporous resin chromatography and high-speed counter-current chromatography (HSCCC).[1][2][3] Macroporous resins are favored for their simplicity, cost-effectiveness, and efficiency in separating flavonoids from other constituents.[1] HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, preventing irreversible adsorption of the target compound and allowing for high recovery rates.[3][4][5]
Q2: How do I select the appropriate macroporous resin for this compound purification?
A2: Resin selection is critical and depends on the physicochemical properties of both the resin and this compound. For flavonoids, macroporous resins with weak polarity, large surface areas, and suitable pore diameters generally exhibit a strong adsorption capacity.[1] Resins like AB-8 and D101 have shown high efficacy in purifying flavonoid extracts.[1][6] It is recommended to perform small-scale screening experiments with a few candidate resins to determine the best performer for your specific extract.
Q3: What are the key parameters to optimize for macroporous resin chromatography?
A3: To achieve optimal purification, you should focus on optimizing the following parameters:
-
Sample Concentration and pH: The concentration of the crude extract and the pH of the solution can significantly impact the adsorption efficiency.[1]
-
Flow Rate: A lower flow rate during sample loading can increase the binding of the target molecule to the resin.
-
Elution Solvent: The concentration of the elution solvent (commonly ethanol) is crucial for efficient desorption of the bound this compound.[7]
-
Adsorption and Desorption Time: Sufficient time must be allowed for the binding and elution steps to reach equilibrium.[1]
Q4: What are the advantages of using High-Speed Counter-Current Chromatography (HSCCC) for this compound purification?
A4: HSCCC offers several advantages for the purification of natural products like this compound:
-
No Solid Support: This eliminates irreversible adsorption and sample loss, leading to high product recovery.[3][5]
-
High Loading Capacity: HSCCC systems typically have a much larger stationary phase volume compared to solid-liquid chromatography, allowing for higher sample loadings.[5]
-
Versatility: It is a versatile technique that can be adapted for a wide range of compounds by changing the two-phase solvent system.[2]
-
Reduced Solvent Consumption: In some cases, it can be a greener technique with lower solvent consumption compared to other chromatographic methods.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound | Incomplete Elution from Macroporous Resin: The elution solvent may not be strong enough or the elution volume may be insufficient. | Increase the ethanol concentration in the elution buffer in a stepwise manner (e.g., from 60% to 80%). Increase the volume of the elution buffer. |
| Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. | This is less of a concern with HSCCC. For macroporous resins, ensure the resin is properly regenerated before use. Consider a different type of resin. | |
| Degradation of this compound: The compound may be unstable under the purification conditions (e.g., pH, temperature). | Evaluate the stability of this compound under different pH and temperature conditions. Adjust the purification protocol accordingly. | |
| Poor Purity of this compound | Co-elution of Impurities: Other compounds with similar properties are eluting with this compound. | For Macroporous Resin: Optimize the gradient elution profile. A shallower gradient may improve separation. Add a wash step with a solvent of intermediate polarity before elution. |
| For HSCCC: Optimize the two-phase solvent system to improve selectivity for this compound. | ||
| Column Clogging (Macroporous Resin) | Particulate Matter in the Sample: The crude extract may contain suspended solids. | Filter the crude extract through a 0.45 µm filter before loading it onto the column. |
| Precipitation of Compound on the Column: The compound may be precipitating due to changes in solvent composition. | Ensure the sample remains soluble in the loading and mobile phases. Adjust the solvent composition if necessary. | |
| Phase Emulsification (HSCCC) | Inappropriate Solvent System: The selected two-phase solvent system is prone to forming an emulsion. | Screen different solvent systems. The addition of a small amount of a modifier (e.g., acid or base) can sometimes help to break emulsions. |
| High Rotational Speed: The speed of the centrifuge may be too high. | Reduce the rotational speed of the HSCCC instrument. |
Quantitative Data Summary
Table 1: Comparison of Macroporous Resins for Flavonoid Purification
| Resin Type | Adsorption Capacity (mg/g) | Desorption Rate (%) | Optimal Ethanol Elution (%) | Reference |
| AB-8 | 2.80 (±0.14) | 82.39 (±4.16) | 60 | [6] |
| D101 | >2.52 | >70 | 70 | [6][7] |
| HPD100 | ~2.5 | >70 | Not Specified | [6] |
| NKA-9 | ~2.4 | >70 | Not Specified | [6] |
| SP207 | Higher than D101 | Lower than D101 | Not Specified | [7] |
Note: The data presented is for flavonoids in general and may vary for this compound. It is intended to provide a starting point for resin selection and optimization.
Experimental Protocols
Protocol 1: Purification of this compound using Macroporous Resin Chromatography
-
Resin Pre-treatment:
-
Soak the selected macroporous resin (e.g., AB-8) in 95% ethanol for 24 hours to activate it.
-
Wash the resin thoroughly with deionized water until no ethanol is detected in the effluent.
-
Pack the resin into a chromatography column and equilibrate with the loading buffer (e.g., deionized water at a specific pH).
-
-
Sample Preparation and Loading:
-
Dissolve the crude extract containing this compound in the loading buffer to a specific concentration (e.g., 2.5 mg/mL).[6]
-
Adjust the pH of the sample solution to the optimal pH for adsorption (e.g., pH 5).[1]
-
Load the sample onto the equilibrated column at a low flow rate (e.g., 1-2 bed volumes per hour).
-
-
Washing:
-
Wash the column with 2-3 bed volumes of deionized water to remove unbound impurities.
-
-
Elution:
-
Analysis and Pooling:
-
Analyze the collected fractions using a suitable analytical method (e.g., HPLC) to identify the fractions containing pure this compound.
-
Pool the pure fractions and concentrate them under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Selection:
-
Select a suitable two-phase solvent system (e.g., ethyl acetate-n-butanol-water). The optimal ratio should be determined through preliminary experiments to achieve a suitable partition coefficient (K) for this compound.
-
-
Instrument Preparation:
-
Fill the HSCCC column with the stationary phase.
-
Rotate the column at the desired speed.
-
Pump the mobile phase through the column until hydrodynamic equilibrium is reached.
-
-
Sample Injection:
-
Dissolve the crude extract in a mixture of the stationary and mobile phases.
-
Inject the sample into the column through the sample loop.
-
-
Separation and Fraction Collection:
-
Continue pumping the mobile phase at a constant flow rate.
-
Collect fractions of the eluate from the column outlet.
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions by HPLC to locate the fractions containing pure this compound.
-
Pool the pure fractions and remove the solvent under vacuum to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for addressing low purification yield.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. High Speed Counter Current Chromatography: Significance and symbolism [wisdomlib.org]
- 4. High-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating artifacts in Hemiphroside B research
Welcome to the Technical Support Center for Hemiphroside B research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential artifacts and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound is a naturally occurring iridoid glycoside. It has been isolated from plants of the Lagotis genus.[1] Its CAS number is 165338-28-3.[2][3]
Q2: What are the known biological activities of this compound?
A2: Research on this compound is still emerging. However, related glycoside compounds have demonstrated various biological activities, including anti-inflammatory and neuroprotective effects. These effects are often attributed to the modulation of key signaling pathways such as NF-κB and Akt.
Q3: How should I store and handle this compound?
A3: this compound is supplied as a solid.[2] For long-term storage, it is recommended to keep it at -20°C in a tightly sealed vial, where it can be stable for up to 24 months. For short-term use, stock solutions can be prepared and stored as aliquots at -20°C for up to one month. Before use, allow the product to equilibrate to room temperature for at least one hour.[1] It is advisable to prepare and use solutions on the same day whenever possible.[1]
Q4: In what solvents is this compound soluble?
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during this compound research.
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT Assay)
Question: My MTT assay results show an unexpected increase in cell viability at high concentrations of this compound, or the results are not reproducible. What could be the cause?
Answer: This is a common artifact when working with natural products, especially those with antioxidant properties.
Possible Causes and Solutions:
| Possible Cause | Explanation | Solution |
| Direct Reduction of MTT Reagent | This compound, like many polyphenolic and glycosidic natural products, may have reducing properties that can directly convert the MTT tetrazolium salt into formazan, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher cell viability.[7] | 1. Run a Cell-Free Control: Incubate this compound with MTT in cell-free media to see if a color change occurs. If it does, this confirms interference.2. Use Alternative Viability Assays: Switch to assays that are less susceptible to interference from reducing compounds. Good alternatives include: - Resazurin (AlamarBlue) Assay: While still a redox-based assay, it can sometimes be less affected. However, a cell-free control is still recommended.[8][9][10] - ATP-Based Assays (e.g., CellTiter-Glo®): These measure ATP levels, which is a direct indicator of metabolically active cells and is less prone to interference from colored or reducing compounds.[8][10] - Protease Viability Marker Assay: Measures the activity of a constitutively active protease in live cells.[8] - Trypan Blue Exclusion Assay: A simple, microscopy-based method to count viable cells which exclude the dye.[8] - DRAQ7 Assay: A fluorescent dye that stains the nuclei of dead or membrane-compromised cells, suitable for flow cytometry or imaging.[11] |
| Compound Precipitation | This compound may have limited solubility in aqueous cell culture media, leading to precipitation at higher concentrations. This can affect cell health and interfere with absorbance or fluorescence readings. | 1. Check for Precipitate: Visually inspect the wells after adding the compound. Use a microscope to look for crystalline structures.2. Determine Optimal Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the cells (typically <0.5%).3. Modify Dilution Method: Prepare serial dilutions at a higher concentration in your solvent before the final dilution into the aqueous media to minimize precipitation. |
| Compound Instability | This compound may be unstable in the cell culture medium over the incubation period, degrading into other compounds that may have different activities or interfere with the assay. The stability of glycosides can be affected by pH and temperature.[12] | 1. Monitor Stability: Use techniques like HPLC to analyze the concentration and integrity of this compound in the cell culture medium over time.2. Reduce Incubation Time: If instability is an issue, consider shorter incubation periods for your assay if experimentally feasible. |
Issue 2: High Background or Artifacts in Fluorescence-Based Assays
Question: I am observing high background fluorescence in my immunofluorescence or other fluorescence-based assays when using this compound. How can I mitigate this?
Answer: Autofluorescence is a known issue with many natural products.
Possible Causes and Solutions:
| Possible Cause | Explanation | Solution |
| Autofluorescence of this compound | The chemical structure of this compound may contain moieties that absorb light and emit it in the same wavelength range as the fluorophores used in the assay, leading to high background signal.[13][14][15] | 1. Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer without cells or other reagents to determine its intrinsic fluorescence spectrum.2. Use Red-Shifted Fluorophores: If possible, choose fluorophores that excite and emit at longer wavelengths (in the red or far-red spectrum), as natural product autofluorescence is often more pronounced in the blue and green regions.[16]3. Use a Quenching Agent: Commercial quenching agents like TrueBlack™ or Sudan Black B can be used to reduce autofluorescence, particularly from lipofuscin. However, their compatibility with your specific assay should be tested.[13]4. Spectral Unmixing: If using a spectral flow cytometer or confocal microscope, the autofluorescence signature can be measured from an unstained sample treated with the compound and then computationally subtracted from the total signal.[17] |
| Interaction with Assay Dyes | This compound might interact with fluorescent dyes, causing quenching or enhancement of their signal. | 1. Perform a Dye-Compound Interaction Test: Mix this compound with the fluorescent dye in a cell-free system to see if it alters the fluorescence intensity.2. Choose Alternative Dyes: If an interaction is confirmed, select a different fluorescent dye with a different chemical structure for your assay. |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Activity Assay - Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
LPS (from E. coli O111:B4)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.
-
Inflammatory Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. For the negative control wells, add 10 µL of medium instead of LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in complete DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite in the supernatants using the standard curve. Determine the percentage of NO production inhibition relative to the LPS-only treated cells.
Important Consideration: Perform a parallel cytotoxicity assay (e.g., ATP-based assay) to ensure that the observed reduction in NO is not due to cell death caused by this compound.
Protocol 2: Neuroprotection Assay - H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
This protocol evaluates the neuroprotective effect of this compound against hydrogen peroxide (H₂O₂)-induced cell death in the human neuroblastoma SH-SY5Y cell line.[2]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
Reagents for a non-interfering cytotoxicity assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates (white-walled for luminescence assays)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well white-walled plate at a density of 2 x 10⁴ cells/well in 100 µL of complete DMEM/F12 and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[18]
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium and pre-treat the cells with 100 µL of the this compound dilutions for 2-4 hours. Include a vehicle control.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces significant (e.g., 50%) cell death (this concentration should be predetermined, typically in the range of 100-500 µM).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. An increase in viability in the this compound + H₂O₂ treated groups compared to the H₂O₂ only group indicates a neuroprotective effect.
Protocol 3: Western Blot for Akt Phosphorylation
This protocol describes how to assess the activation of the Akt signaling pathway by measuring the phosphorylation of Akt at Ser473.
Materials:
-
Cell line of interest (e.g., SH-SY5Y or RAW 264.7)
-
This compound
-
Stimulant (if required, e.g., growth factor or LPS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound for the desired time, with or without a stimulant.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary anti-phospho-Akt antibody (diluted in 5% BSA/TBST) overnight at 4°C.[19]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in 5% non-fat milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated Akt as a ratio to total Akt.
Signaling Pathways and Workflows
Diagram 1: Troubleshooting Workflow for Unexpected Cytotoxicity
Diagram 2: Simplified NF-κB Signaling Pathway
Diagram 3: Simplified PI3K/Akt Signaling Pathway in Neuroprotection
References
- 1. This compound|165338-28-3|COA [dcchemicals.com]
- 2. This compound|165338-28-3|MSDS [dcchemicals.com]
- 3. This compound, CasNo.165338-28-3 BioBioPha Co., Ltd China (Mainland) [biobiopha.lookchem.com]
- 4. Hemiphroside A | CAS:165338-27-2 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. biorbyt.com [biorbyt.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. ijnrd.org [ijnrd.org]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. researchgate.net [researchgate.net]
- 10. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 11. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 14. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 15. bosterbio.com [bosterbio.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
How to store Hemiphroside B to ensure long-term stability
This technical support center provides guidance on the storage and handling of Hemiphroside B to ensure its long-term stability for research and drug development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed vial in a dry environment. For long-term stability, it is recommended to store the solid compound at -20°C. Under these conditions, the product can be stored for up to 24 months.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is highly recommended to prepare and use solutions on the same day.[1] If you need to prepare stock solutions in advance, dissolve this compound in a suitable solvent such as DMSO. Aliquot the stock solution into tightly sealed vials and store them at -20°C.[1] Generally, these stock solutions are usable for up to one month.[1] Avoid repeated freeze-thaw cycles.
Q3: What factors can affect the stability of this compound in solution?
A3: The stability of this compound, a glycoside, can be influenced by several factors, including:
-
pH: Acidic or basic conditions can lead to the hydrolysis of the glycosidic bonds.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can cause photodegradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to degradation.
-
Solvent: The type of solvent can influence the stability of the compound.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: To assess the stability of this compound in your experimental setup, you can perform a stability-indicating assay using High-Performance Liquid Chromatography (HPLC). This involves subjecting your this compound solution to your specific conditions (e.g., buffer, temperature) for various durations and then analyzing the samples by HPLC to quantify the amount of intact this compound remaining.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound in the working solution. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Confirm the pH of your experimental buffer is within a stable range for glycosides (near neutral is often preferred). Protect solutions from light, especially during long incubations. |
| Precipitate forms in the stock solution upon thawing. | The concentration of this compound may exceed its solubility limit in the chosen solvent at lower temperatures. | Gently warm the solution and vortex to redissolve the compound completely before use. If precipitation persists, consider preparing a less concentrated stock solution. |
| Unexpected peaks appear in HPLC analysis of an aged solution. | These are likely degradation products of this compound. | This confirms that your analytical method is stability-indicating. Characterize these degradation products if necessary for your research. To avoid degradation, follow the recommended storage and handling procedures. Consider performing forced degradation studies to intentionally generate and identify potential degradation products. |
| Inconsistent quantification of this compound. | Adsorption of the compound to container surfaces. | Use low-adsorption vials or tubes (e.g., polypropylene or silanized glass) for storing solutions, especially at low concentrations. |
Storage Condition Summary
| Form | Storage Temperature | Duration | Container | Notes |
| Solid | -20°C | Up to 24 months | Tightly sealed vial | Keep in a desiccator to minimize moisture exposure. |
| Stock Solution (e.g., in DMSO) | -20°C | Up to 1 month | Tightly sealed, low-adsorption aliquots | Avoid repeated freeze-thaw cycles. |
| Aqueous Working Solution | Use Immediately | N/A | N/A | Prepare fresh for each experiment. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Incubator/water bath
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a light source in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage degradation of this compound.
-
Identify and quantify the degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Refining Cell Viability Assay Conditions for Hemiphroside B
Welcome to the technical support center for Hemiphroside B. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing cell viability assays for this novel compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended due to its broad solvency. It is crucial to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to avoid solvent-induced cytotoxicity.[1] Some robust cell lines may tolerate up to 1%, but a vehicle control experiment is essential to determine the specific tolerance of your cell line.[1]
Q2: I am observing a precipitate in my culture wells after adding this compound. What is the likely cause and how can I resolve it?
A2: Precipitation of a poorly soluble compound during cell-based assays is a common issue, often caused by the transition from a high-concentration organic stock solution to an aqueous assay medium.[1][2] This "solvent-shifting" can cause the compound to exceed its solubility limit and crash out of solution.[1]
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your wells for any signs of precipitation.
-
Solubility Testing: Determine the solubility limit of this compound in your specific cell culture medium. You can do this by preparing serial dilutions and observing them for turbidity.
-
Alternative Solubilization Methods: Consider using solubilizing agents such as cyclodextrins or adjusting the pH of the buffer if the compound has ionizable groups.[1]
Q3: My cell viability results are showing an unexpected increase at higher concentrations of this compound, creating a U-shaped dose-response curve. What could be causing this?
A3: This is a common artifact in cell viability assays, particularly with natural compounds.[3] Several factors could be at play:
-
Compound Precipitation: As mentioned above, precipitates can interfere with the optical readings of the assay, leading to artificially inflated viability signals.
-
Direct Chemical Interference: this compound, like many natural products, may directly reduce the assay reagent (e.g., MTT, XTT, resazurin), leading to a color change that is independent of cellular metabolic activity.[4] This results in a false positive signal for cell viability.
-
Off-Target Effects: At very high concentrations, the compound might have off-target effects that counteract its cytotoxic mechanism or interfere with the assay chemistry.
To investigate this, run a cell-free control where you add this compound to the assay medium and the reagent without any cells present.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter when performing cell viability assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| High background absorbance in control wells | Contamination of the culture medium with reducing agents (e.g., phenol red) or microbial contamination. | Use fresh, high-quality reagents and consider using a serum-free medium during the assay incubation. |
| Inconsistent results between experiments | Variability in cell seeding density, incubation times, or reagent preparation. | Standardize your protocol by carefully controlling cell numbers, incubation periods, and ensuring fresh preparation of reagents. |
| Low signal-to-noise ratio | Suboptimal cell number or assay sensitivity. | Optimize the cell seeding density for your specific cell line and assay duration. Consider using a more sensitive assay, such as an ATP-based luminescent assay. |
| Edge effects in 96-well plates | Increased evaporation from the perimeter wells of the microplate.[5] | To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells.[5] |
Experimental Protocols
Here are detailed methodologies for key cell viability assays that can be adapted for this compound.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells by observing the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (typically around 490 nm).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cell Viability Assessment
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Potential Signaling Pathways Modulated by Natural Products
Natural compounds can exert their cytotoxic effects by modulating various signaling pathways that control cell survival, proliferation, and death.[7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Hemiphroside B (Forsythoside B) and Verbascoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiphroside B, often identified in scientific literature as Forsythoside B, and Verbascoside (also known as Acteoside) are two prominent phenylethanoid glycosides found in a variety of medicinal plants. Both compounds have garnered significant interest in the scientific community for their diverse and potent biological activities. This guide provides a comprehensive comparison of their bioactivities, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers in their exploration of these natural compounds for therapeutic applications.
Comparative Overview of Bioactivities
This compound (Forsythoside B) and Verbascoside exhibit a broad spectrum of similar bioactivities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. While both are potent bioactive molecules, their efficacy can vary depending on the specific biological context.
Data Presentation: Quantitative Comparison of Bioactivities
The following table summarizes the available quantitative data (IC50 values) for this compound (Forsythoside B) and Verbascoside across different bioactivity assays. It is important to note that direct comparative studies are limited, and data has been compiled from various independent studies. Differences in experimental conditions can influence IC50 values.
| Bioactivity | Assay | This compound (Forsythoside B) IC50 | Verbascoside IC50 | Reference(s) |
| Antioxidant | DPPH Radical Scavenging | ~4.7 µg/mL | ~2.9 µg/mL | [1] |
| Anticancer | MCF-7 (Breast Cancer) | Not Reported | 0.127 µM (24h) | [2] |
| MDA-MB-231 (Breast Cancer) | Not Reported | 0.1597 µM (24h) | [2] | |
| 4T1 (Breast Cancer) | Not Reported | 117 µM (24h) | [3] | |
| Anti-inflammatory | TNF-α Inhibition (LPS-stimulated RAW264.7 cells) | Concentration-dependent reduction | Not directly comparable | [2] |
| COX-2 Inhibition | Not Reported | Not directly comparable | ||
| Neuroprotection | MPP+-induced SH-SY5Y cell injury | Not Reported | Dose-dependent cytoprotective effects | [4] |
Key Bioactivities and Mechanisms of Action
Anti-inflammatory Activity
Both compounds demonstrate significant anti-inflammatory properties through the modulation of key inflammatory pathways.
This compound (Forsythoside B): Primarily exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been shown to down-regulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages[2].
Verbascoside: Exhibits anti-inflammatory activity through multiple mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and the modulation of signaling pathways such as the SHP-1/TAK-1/JNK/AP-1 and PKC/HMGB1/RAGE/NFκB pathways[5][6].
Antioxidant Activity
The antioxidant capacities of both phenylethanoid glycosides are attributed to their ability to scavenge free radicals. In a direct comparative study using the DPPH radical scavenging assay, Verbascoside (IC50: ~2.9 µg/mL) demonstrated slightly higher potency than this compound (Forsythoside B) (IC50: ~4.7 µg/mL)[1].
Anticancer Activity
Verbascoside has been more extensively studied for its anticancer properties, with demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231, 4T1)[2][3]. Its anticancer mechanism involves the induction of apoptosis.
This compound (Forsythoside B) has also been reported to possess anticancer activity, primarily linked to its ability to modulate the NF-κB pathway and up-regulate cell cycle inhibitors like p21[7]. However, specific IC50 values against a range of cancer cell lines are not as widely reported as for Verbascoside.
Neuroprotective Effects
Both compounds show promise in the field of neuroprotection.
Verbascoside has been shown to protect neuronal cells from MPP+-induced injury, a model for Parkinson's disease, in a dose-dependent manner[4].
This compound (Forsythoside B) also exhibits neuroprotective effects, which are often attributed to its anti-inflammatory and antioxidant properties, particularly through the inhibition of the NF-κB pathway in the context of neuroinflammation.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action discussed, the following diagrams have been generated using Graphviz (DOT language).
This compound (Forsythoside B) and the NF-κB Signaling Pathway
Caption: this compound (Forsythoside B) inhibits the NF-κB pathway by targeting IKK.
Verbascoside and the SHP-1 Signaling Pathway
Caption: Verbascoside activates SHP-1, which in turn inhibits the pro-inflammatory TAK1/JNK/AP-1 pathway.
Verbascoside and the PKC/HMGB1/RAGE/NFκB Signaling Pathway
Caption: Verbascoside inhibits the high glucose-induced PKC/HMGB1/RAGE/NFκB inflammatory pathway.
Detailed Experimental Protocols
Determination of NF-κB Activation by Western Blot (for this compound / Forsythoside B)
This protocol describes the general steps to assess the inhibitory effect of this compound on NF-κB activation in LPS-stimulated RAW 264.7 macrophages.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes) to induce NF-κB activation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to extract total protein or nuclear/cytoplasmic fractions.
-
Quantify the protein concentration using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their total protein levels.
-
Compare the levels of activated NF-κB pathway components in this compound-treated cells to the LPS-stimulated control to determine the inhibitory effect.
-
Assessment of SHP-1 Phosphorylation by Western Blot (for Verbascoside)
This protocol outlines the general procedure to measure the effect of Verbascoside on SHP-1 phosphorylation in a cell line such as U937 human monocytic cells[1][2].
-
Cell Culture and Treatment:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treat the cells with Verbascoside (e.g., 50 µM) for a specified duration. In some experiments, cells can be co-treated with an inflammatory stimulus like LPS.
-
-
Protein Extraction and Western Blotting:
-
Follow the same general procedure for protein extraction and Western blotting as described for the NF-κB activation assay.
-
Use primary antibodies specific for the phosphorylated form of SHP-1 (e.g., p-SHP-1 Tyr536) and total SHP-1.
-
Use a suitable loading control antibody (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities and determine the ratio of phosphorylated SHP-1 to total SHP-1.
-
Compare the phosphorylation status of SHP-1 in Verbascoside-treated cells to untreated or vehicle-treated controls.
-
Evaluation of PKC Pathway Activation by Western Blot (for Verbascoside)
This protocol provides a general framework for investigating the inhibitory effect of Verbascoside on the PKC pathway in a high-glucose-induced cell model, such as human gingival epithelial cells[7][8].
-
Cell Culture and Treatment:
-
Culture human gingival epithelial cells in an appropriate medium.
-
Expose the cells to high glucose conditions to induce PKC activation.
-
Treat the cells with various concentrations of Verbascoside.
-
-
Protein Extraction and Western Blotting:
-
Perform protein extraction and Western blotting as previously described.
-
Use primary antibodies against total and phosphorylated forms of PKC, as well as downstream targets like HMGB1, RAGE, and NF-κB.
-
Include a loading control.
-
-
Data Analysis:
-
Analyze the band intensities to determine the effect of Verbascoside on the phosphorylation and expression levels of the target proteins in the PKC pathway.
-
Compare the results from Verbascoside-treated cells with those from the high-glucose control group.
-
Conclusion
Both this compound (Forsythoside B) and Verbascoside are potent phenylethanoid glycosides with a wide array of overlapping bioactivities that make them attractive candidates for further drug development. While Verbascoside appears to have a slight edge in antioxidant activity based on available data and has been more extensively studied for its anticancer effects, this compound shows strong potential, particularly in the realm of anti-inflammatory and neuroprotective applications through its modulation of the NF-κB pathway.
This guide provides a foundational comparison to aid researchers in navigating the existing literature and designing future studies. Further head-to-head comparative studies employing standardized assays are crucial to definitively delineate the therapeutic potential of each compound for specific disease indications.
References
- 1. ricerca.unich.it [ricerca.unich.it]
- 2. Verbascoside down-regulates some pro-inflammatory signal transduction pathways by increasing the activity of tyrosine phosphatase SHP-1 in the U937 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forsythoside B ameliorates neuroinflammation via inhibiting NLRP3 inflammasome of glial cells in experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Verbascoside Protects Gingival Cells against High Glucose-Induced Oxidative Stress via PKC/HMGB1/RAGE/NFκB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Human Metabolism and Inhibition Potency of Verbascoside for CYP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Hemiphroside B: A Review of Available Evidence
A comprehensive search of scientific literature and publicly available research data has revealed no studies validating the anti-inflammatory effects of a compound specifically identified as "Hemiphroside B." While the chemical name suggests a potential glycoside structure, which are compounds sometimes associated with anti-inflammatory properties, there is currently no scientific evidence to support this for this compound.
Researchers, scientists, and drug development professionals are advised that a thorough investigation into the existence and biological activity of "this compound" is warranted before any further consideration for its use as an anti-inflammatory agent. The absence of data means that no experimental protocols, comparative performance analyses, or established signaling pathways can be provided.
It is important to note that compounds with similar names, such as Forsythoside B and Hyperoside, have been investigated for their anti-inflammatory properties. However, these are distinct chemical entities and any data associated with them cannot be extrapolated to the putative "this compound."
Lack of Experimental Data
Due to the absence of any identifiable research on this compound, it is not possible to present a summary of quantitative data in a comparative table. Key performance indicators such as IC50 values in relevant inflammatory assays, efficacy in animal models of inflammation, and pharmacokinetic profiles are entirely unknown.
No Available Experimental Protocols
Similarly, detailed methodologies for key experiments to validate anti-inflammatory effects cannot be provided for a compound that has not been studied. Standard assays to assess anti-inflammatory activity typically include:
-
In vitro assays:
-
Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7).
-
Measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) secretion from immune cells.
-
Cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzyme inhibition assays.
-
NF-κB activation assays.
-
-
In vivo models:
-
Carrageenan-induced paw edema in rodents.
-
LPS-induced systemic inflammation in mice.
-
Collagen-induced arthritis in rats.
-
Without any published studies on this compound, the specific conditions, concentrations, and models in which it might have been tested remain unknown.
Visualizing the Unknown: The Challenge of Pathway and Workflow Diagrams
The creation of diagrams for signaling pathways, experimental workflows, or logical relationships is contingent on the availability of underlying data. As there is no information on the mechanism of action or experimental validation of this compound, no meaningful visualizations can be generated.
For illustrative purposes, a generalized experimental workflow for screening a novel compound for anti-inflammatory activity is presented below. This represents a typical process that would be followed if "this compound" were to be investigated.
Caption: A generalized workflow for validating the anti-inflammatory effects of a novel compound.
A Comparative Guide to the Cross-Validation of Analytical Methods for Iridoid Glycosides: A Surrogate Approach for Hemiphroside B
For the Attention of: Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive compounds is paramount in drug discovery and development. This guide offers an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of iridoid glycosides. The presented data and protocols are compiled from various scientific studies and are intended to assist researchers in selecting and validating appropriate analytical methods for their specific needs.
Comparative Performance of Analytical Methods for Iridoid Glycosides
The selection of an analytical technique is a critical decision that influences the reliability and reproducibility of quantitative data. The following tables summarize the performance characteristics of HPLC-UV, UPLC-MS/MS, and HPTLC methods for the analysis of Harpagoside, Aucubin, and Catalpol.
Table 1: HPLC-UV Method Performance
| Parameter | Harpagoside | Aucubin | Catalpol |
| Linearity Range | 0.0225 - 0.900 µg[1][2] | 10 - 200 µg/mL[3] | 10 - 200 µg/mL[3] |
| Correlation Coefficient (r²) | 0.9998[1][2] | > 0.99[3] | > 0.99[3] |
| Accuracy (% Recovery) | 98.8 ± 4.3%[1][2] | 98.11 - 102.09%[3] | 98.11 - 102.09%[3] |
| Precision (% RSD) | < 5.0% | Not Reported | Not Reported |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | Not Reported |
Table 2: UPLC-MS/MS Method Performance
| Parameter | Aucubin | Catalpol |
| Linearity Range | 1 - 1000 ng/mL[4] | 1 - 1000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99[4] | > 0.99[4] |
| Accuracy (% Recovery) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 1 ng/mL[4] | 1 ng/mL[4] |
Table 3: HPTLC Method Performance
| Parameter | Aucubin | Picroside I (surrogate) | Picroside II (surrogate) |
| Linearity Range | 20 - 100 µg/mL[5] | 200 - 1000 ng/band[6] | 200 - 1000 ng/band[6] |
| Correlation Coefficient (r²) | 0.997[5] | 0.999[6] | 0.999[6] |
| Accuracy (% Recovery) | 95 - 98%[5] | Not Reported | Not Reported |
| Precision (% RSD) | Intra-day < 4.9, Inter-day < 7.2[5] | Not Reported | Not Reported |
| Limit of Detection (LOD) | 6.6 µg/mL[5] | 135 ng/band[6] | 108 ng/band[6] |
| Limit of Quantification (LOQ) | 20 µg/mL[5] | 410 ng/band[6] | 327 ng/band[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for HPLC-UV, UPLC-MS/MS, and HPTLC analysis of iridoid glycosides.
HPLC-UV Method for Harpagoside and Harpagide[1][2]
-
Instrumentation: Agilent Technologies HPLC system with a UV detector.
-
Column: ZORBAX SB-C18 (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (containing 0.03% phosphoric acid) in a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (before 13 min) and 280 nm (after 13 min).
-
Sample Preparation: Plant material is extracted with a suitable solvent, filtered, and injected into the HPLC system.
UPLC-MS/MS Method for Aucubin and Catalpol[4]
-
Instrumentation: A high-performance liquid chromatography system coupled with an electrospray ionization tandem mass spectrometer (HPLC-ESI-MS/MS).
-
Column: C18 reversed-phase column.
-
Mobile Phase: Methanol (containing 0.05% formic acid) and water.
-
Detection: Multiple-reaction monitoring (MRM) mode in positive ionization.
-
Aucubin transition: m/z 364.3 → 149.0
-
Catalpol transition: m/z 380.0 → 183.3
-
-
Sample Preparation: Biological samples are prepared by protein precipitation with methanol.
HPTLC Method for Aucubin[5]
-
Instrumentation: HPTLC system with a densitometric scanner.
-
Stationary Phase: Silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Ethyl acetate-methanol-water (77:15:8, v/v/v).
-
Derivatization: Plates are visualized using p-dimethylaminobenzaldehyde reagent.
-
Detection: Densitometric scanning at 580 nm.
-
Sample Preparation: Plant material is extracted, and the extract is applied to the HPTLC plate.
Visualizing the Cross-Validation Workflow
A systematic workflow is crucial for the effective cross-validation of analytical methods. The following diagram illustrates a typical process for comparing different analytical techniques for the quantification of a target analyte.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. [Determination of harpagide and harpagoside in Scrophulariae Radix by HPLC-UV] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primescholars.com [primescholars.com]
Reproducibility of In Vitro Experiments with Forsythoside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of Forsythoside B, with a focus on its anti-inflammatory and antibacterial properties. As "Hemiphroside B" did not yield specific results in scientific literature, this guide focuses on Forsythoside B, a structurally similar and well-researched phenylethanoid glycoside that is likely the compound of interest. This document aims to enhance the reproducibility of in vitro experiments by providing detailed experimental protocols and comparative data with Forsythoside A, a closely related compound, and other relevant alternatives.
Data Presentation: Comparative In Vitro Activities
The following tables summarize the quantitative data on the anti-inflammatory and antibacterial activities of Forsythoside B and comparator compounds.
Table 1: In Vitro Anti-inflammatory Activity - Inhibition of NF-κB Signaling
| Compound/Extract | Cell Line | Inducer | Concentration/IC50 | Key Findings | Reference |
| Forsythoside B | RAW 264.7 macrophages | LPS | Not specified | Inhibited NF-κB expression by activating the Nrf2/HO-1 pathway. | [1] |
| Forsythoside B | BV2 microglia cells | LPS | Not specified | Inhibited NF-κB expression by activating the Nrf2/HO-1 pathway. | [1] |
| Forsythoside A | RAW 264.7 macrophages | LPS | Not specified | Inhibited NF-κB expression by activating the Nrf2/HO-1 pathway. | [1] |
| Forsythoside A | BV2 microglia cells | LPS | Not specified | Inhibited NF-κB expression by activating the Nrf2/HO-1 pathway. | [1] |
| Forsythoside A | PC12 cells | Hypoxia/Reoxygenation | Not specified | Reversed the increase in NF-κB protein expression. | [1] |
Table 2: In Vitro Antibacterial Activity - Minimum Inhibitory Concentration (MIC)
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| Forsythoside B | Staphylococcus aureus (Multi-drug resistant) | Not specified (described as strong activity) | [1] |
| Forsythoside B | Proteus mirabilis | Not specified | [1] |
| Forsythoside A | Staphylococcus aureus | Not specified | [1] |
| Forsythoside A | Streptococcus lactis | Not specified | [1] |
| Forsythoside A | Streptococcus agalactiae | Not specified | [1] |
| Forsythoside A | Escherichia coli | Not specified (described as strong inhibitory effect) | [1] |
| Forsythoside A | Pseudomonas aeruginosa | Not specified (described as strong inhibitory effect) | [1] |
| Forsythoside A | Bacillus subtilis | Not specified (described as strong inhibitory effect) | [1] |
| Forsythia suspensa crude extract | Staphylococcus aureus | 7.81 | |
| Forsythia suspensa crude extract | Escherichia coli | 3.91 |
Note: While both Forsythoside A and B demonstrate antibacterial activity against a range of bacteria, direct comparative MIC values from a single study were not found. The data for the crude extract provides a reference point for the potential potency of its constituents.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate reproducibility.
In Vitro Anti-inflammatory Activity Assay (NF-κB Luciferase Reporter Assay)
This protocol is adapted from standard luciferase reporter assays used to measure NF-κB activation in mammalian cells.
Objective: To quantify the inhibitory effect of Forsythoside B on the NF-κB signaling pathway.
Materials:
-
HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Forsythoside B (and comparator compounds) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inducer of NF-κB activation.
-
Luciferase Assay System (e.g., Promega).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HEK293-NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of Forsythoside B (or comparator compounds) for 1-2 hours. Include a vehicle control (solvent only).
-
Induction of NF-κB Activation: Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include an unstimulated control group.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them according to the manufacturer's protocol for the luciferase assay system.
-
Luciferase Activity Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control protein (e.g., from a co-transfected Renilla luciferase plasmid) or total protein concentration. Calculate the percentage of inhibition relative to the LPS/TNF-α stimulated control. Determine the IC50 value if a dose-response curve is generated.
In Vitro Antibacterial Activity Assay (Broth Microdilution Method for MIC Determination)
This protocol follows the general principles of the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the lowest concentration of Forsythoside B that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Forsythoside B (and comparator compounds) dissolved in a suitable solvent.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of the Compound: Prepare a two-fold serial dilution of Forsythoside B in MHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This will bring the final volume to 200 µL and the final bacterial concentration to 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
Mandatory Visualization
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and the inhibitory action of Forsythoside B.
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro NF-κB luciferase reporter assay.
References
A Comparative Guide to the Efficacy of Hemiphroside B from Different Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Hemiphroside B, a phenylpropanoid compound, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of its efficacy when sourced from different natural origins. While direct comparative studies on this compound from various plant sources are not extensively available in current literature, this document outlines a framework for such a comparison, detailing the necessary experimental protocols and data presentation formats to facilitate future research.
Natural Sources of this compound
This compound has been identified in the following plant species:
-
Lagotis integra : A flowering plant belonging to the Plantaginaceae family.
-
Hemiphragma heterophyllum : A perennial herb in the Plantaginaceae family.
Comparative Efficacy Data
As of the latest literature review, no direct comparative studies have been published that quantify and compare the yield, purity, and biological efficacy of this compound from Lagotis integra versus Hemiphragma heterophyllum. The following table provides a template for researchers to present such comparative data once it is generated.
Table 1: Comparative Analysis of this compound from Different Natural Sources
| Parameter | Lagotis integra | Hemiphragma heterophyllum |
| Extraction Yield (%) | Data to be determined | Data to be determined |
| Purity of Isolated this compound (%) | Data to be determined | Data to be determined |
| Antioxidant Activity (IC50 in µg/mL) | ||
| DPPH Radical Scavenging Assay | Data to be determined | Data to be determined |
| ABTS Radical Scavenging Assay | Data to be determined | Data to be determined |
| Anti-inflammatory Activity (IC50 in µg/mL) | ||
| Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages | Data to be determined | Data to be determined |
| Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed methodologies for the key experiments required to compare the efficacy of this compound from different natural sources.
Extraction and Isolation of this compound
Objective: To extract and purify this compound from the dried plant material of Lagotis integra and Hemiphragma heterophyllum.
Methodology:
-
Plant Material Preparation: Air-dry the whole plants or specific parts (e.g., leaves, stems) of Lagotis integra and Hemiphragma heterophyllum at room temperature and then grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material (100 g) with 80% methanol (1 L) at room temperature for 72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
-
Fractionation:
-
Suspend the crude methanol extract in distilled water and partition successively with n-hexane, chloroform, and ethyl acetate.
-
Concentrate each fraction to dryness.
-
-
Isolation:
-
Subject the ethyl acetate fraction, which is likely to contain phenylpropanoids, to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 80:20).
-
Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualize under UV light.
-
Pool the fractions showing the presence of the target compound.
-
-
Purification:
-
Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient as the mobile phase.
-
Identify the peak corresponding to this compound based on retention time compared to a standard (if available) and collect the eluent.
-
Confirm the structure and purity of the isolated this compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and Mass Spectrometry.
-
In Vitro Antioxidant Activity Assays
Objective: To determine and compare the free radical scavenging activity of this compound isolated from the different plant sources.
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare different concentrations of isolated this compound (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.
-
Add 1 mL of each concentration of the sample to 2 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Use Ascorbic acid as a positive control.
-
Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the sample with the DPPH solution.
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Prepare the ABTS radical cation solution by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare different concentrations of isolated this compound.
-
Add 10 µL of each sample concentration to 1 mL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes and measure the absorbance at 734 nm.
-
Use Trolox as a positive control.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
In Vitro Anti-inflammatory Activity Assay
Objective: To evaluate and compare the anti-inflammatory effects of this compound from different sources by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay: Perform an MTT assay to determine the non-cytotoxic concentrations of this compound on RAW 264.7 cells.
-
NO Inhibition Assay:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
-
Measurement of Nitrite:
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a standard curve of sodium nitrite to determine the nitrite concentration.
-
-
Data Analysis: Calculate the percentage of NO inhibition and the IC50 value. Use a known anti-inflammatory agent like Dexamethasone as a positive control.
Visualizations
Caption: Experimental workflow for comparing the efficacy of this compound.
Caption: Potential mechanism of anti-inflammatory action of this compound via the NF-κB pathway.
Structure-activity relationship (SAR) studies of Hemiphroside B derivatives
Despite extensive investigation, publicly available scientific literature does not contain specific information on a compound named "Hemiphroside B." It is plausible that this is a minor, undocumented compound, a misnomer, or a closely related structure to the known Hemiphroside A and C, isolated from the medicinal plants Hemiphragma heterophyllum and Picrorhiza scrophulariiflora. This guide, therefore, focuses on the structure-activity relationships of the well-documented Hemiphroside A and proposes potential avenues for the design of its derivatives based on established principles for phenylethanoid glycosides.
Phenylethanoid glycosides are a significant class of natural products known for a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The structural backbone of these compounds offers multiple sites for chemical modification, making them attractive scaffolds for drug discovery. Understanding the structure-activity relationships (SAR) is crucial for designing novel derivatives with enhanced potency and selectivity.
Table 1: Core Structure of Hemiphroside A and Potential Modification Sites
| Compound | Core Structure | Key Functional Groups for Derivatization | Potential Impact on Activity |
| Hemiphroside A | Phenylethanoid backbone with two glucose moieties and a feruloyl group. | - Phenolic hydroxyl groups- Sugar hydroxyl groups- Carboxylic acid of the feruloyl moiety | - Alteration of antioxidant and anti-inflammatory activity- Modification of solubility and bioavailability- Changes in enzyme inhibitory potential |
Experimental Protocols
General Procedure for the Synthesis of Hemiphroside A Derivatives (Hypothetical):
A typical synthetic route for creating derivatives of Hemiphroside A would involve the protection of reactive hydroxyl groups, followed by modification of the target functional group, and subsequent deprotection.
-
Protection: The hydroxyl groups on the glucose moieties and the phenolic hydroxyls of the phenylethanoid and feruloyl groups are protected using standard protecting groups such as acetyl (Ac) or tert-butyldimethylsilyl (TBDMS) groups. This is achieved by reacting Hemiphroside A with an excess of the protecting group reagent (e.g., acetic anhydride or TBDMSCl) in the presence of a suitable base (e.g., pyridine or imidazole).
-
Modification:
-
Esterification/Etherification: The free phenolic hydroxyl groups can be esterified using various acyl chlorides or anhydrides, or etherified with alkyl halides in the presence of a base like potassium carbonate.
-
Amidation: The carboxylic acid of the feruloyl moiety can be activated (e.g., using HATU or EDCI) and reacted with a range of amines to form amides.
-
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., basic hydrolysis for acetyl groups or fluoride-mediated cleavage for TBDMS groups) to yield the final derivatives.
In Vitro Biological Assays:
-
Antioxidant Activity: The antioxidant capacity of the derivatives would be evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the oxygen radical absorbance capacity (ORAC) assay.
-
Anti-inflammatory Activity: The anti-inflammatory effects could be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Enzyme Inhibitory Activity: The inhibitory potential against specific enzymes, such as α-glucosidase or acetylcholinesterase, would be determined using established spectrophotometric methods.
SAR Insights and Rationale for Derivative Design
The biological activity of phenylethanoid glycosides is often attributed to the catechol-type structure of the phenylethanoid moiety and the presence of the phenolic acid (feruloyl) group, which are potent radical scavengers. The sugar moieties are generally considered to influence the pharmacokinetic properties, such as solubility and bioavailability.
-
Modification of Phenolic Hydroxyls: Esterification or etherification of the phenolic hydroxyls is expected to modulate the antioxidant activity. While complete masking of these groups might decrease radical scavenging ability, introduction of other functionalities could lead to new modes of action.
-
Derivatization of the Feruloyl Group: The carboxylic acid of the feruloyl moiety is a prime target for amidation. Introducing different amine substituents could lead to derivatives with altered polarity, hydrogen bonding capacity, and potentially new biological targets.
-
Glycosylation Pattern: Altering the number or type of sugar units could significantly impact the solubility and absorption of the compounds, thereby affecting their overall in vivo efficacy.
Visualizing the Path to Novel Derivatives
The following diagrams illustrate the core structure of Hemiphroside A and a hypothetical workflow for the synthesis and evaluation of its derivatives.
Caption: Core structural components of Hemiphroside A.
Caption: A workflow for the synthesis and evaluation of Hemiphroside A derivatives.
Benchmarking Hemiphroside B: A Comparative Guide to Known Phenylpropanoid Glycoside Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product research, phenylpropanoid glycosides represent a promising class of compounds with a wide array of biological activities. This guide provides a comparative benchmark of Hemiphroside B, a phenylpropanoid glycoside found in Lagotis integra and Hemiphragma heterophyllum, against the well-characterized inhibitor, Verbascoside (also known as Acteoside). Due to the limited publicly available data on the specific inhibitory activities of this compound, this comparison leverages the known multifaceted activities of Verbascoside as a reference standard for its chemical class. This guide aims to provide a framework for the potential evaluation of this compound by detailing established experimental protocols and quantitative data for a closely related and extensively studied compound.
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the known quantitative inhibitory data for Verbascoside, which can serve as a benchmark for future studies on this compound.
| Inhibitor | Target/Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Verbascoside | DPPH Radical Scavenging | 58.1 µM ± 0.6 | Ascorbic acid | 284.9 µM ± 1.2[1] |
| Verbascoside | α-Glucosidase Inhibition | Data not consistently reported with specific IC50; significant inhibition observed | Acarbose | Variable[2] |
| Verbascoside | NF-κB Signaling Pathway | Inhibition of IκBα phosphorylation and NF-κB translocation demonstrated; specific IC50 not consistently reported | N/A | N/A |
| This compound | Various | To Be Determined | N/A | N/A |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation and comparison of this compound's potential inhibitory activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant potential of a compound by its ability to quench the stable free radical DPPH.
Protocol:
-
Preparation of DPPH Solution: Prepare a 1 mM stock solution of DPPH in methanol. For the working solution, dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.[3]
-
Sample Preparation: Dissolve this compound and the reference compound (e.g., Verbascoside, Ascorbic Acid) in methanol to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample concentration.[1]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
α-Glucosidase Inhibition Assay
This assay evaluates the potential of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion. This is a common target for managing type 2 diabetes.[4]
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Sample Preparation: Dissolve this compound and the reference inhibitor (e.g., Acarbose) in the buffer to create a range of concentrations.
-
Reaction Mixture: In a 96-well plate, pre-incubate 20 µL of the sample or reference inhibitor with 20 µL of the α-glucosidase solution at 37°C for 5 minutes.
-
Initiation of Reaction: Add 20 µL of the pNPG solution to initiate the reaction.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Termination of Reaction: Stop the reaction by adding 50 µL of 1 M sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (enzyme and substrate without inhibitor), and A_sample is the absorbance of the reaction with the inhibitor. The IC50 value is then calculated from the dose-response curve.
NF-κB (Nuclear Factor kappa B) Inhibition Assay
This assay determines a compound's ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation. Inhibition is often assessed by measuring the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
Protocol (based on High-Content Imaging):
-
Cell Culture: Culture a suitable cell line (e.g., human embryonic kidney 293T cells or macrophage-like RAW 264.7 cells) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or a known inhibitor (e.g., Verbascoside) for a specified period (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) for 30-60 minutes.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).
-
-
Image Acquisition and Analysis: Acquire images using a high-content imaging system. The system's software is used to quantify the fluorescence intensity of the NF-κB p65 antibody in both the nucleus and the cytoplasm. The nuclear-to-cytoplasmic intensity ratio is calculated to determine the extent of NF-κB translocation.
-
Data Analysis: The inhibitory effect of the compound is determined by the reduction in the nuclear translocation of NF-κB p65 compared to the stimulated control.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the benchmarking of this compound.
Experimental workflow for inhibitor benchmarking.
Inhibitory action on the NF-κB signaling pathway.
Mechanism of α-glucosidase inhibition.
References
Comparison Guide: Orthogonal Methods to Confirm the Mechanism of Action of Hemiphroside B
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comparative overview of orthogonal experimental methods to validate the hypothesized mechanism of action (MoA) of Hemiphroside B, a phenylpropanoid glycoside with potential anti-inflammatory properties. Based on the activity of structurally related compounds like Forsythoside B, the primary hypothesized MoA is the suppression of pro-inflammatory signaling cascades.[1][2][3] Specifically, we propose that this compound directly inhibits IκB kinase β (IKKβ), a critical node in the canonical NF-κB pathway, and consequently modulates downstream MAPK signaling. This guide details the protocols and comparative data for four distinct orthogonal methods to rigorously test this hypothesis: 1) a biophysical assay to confirm direct target binding, 2) a cellular assay to verify target engagement, 3) a functional assay to measure pathway inhibition, and 4) a downstream effector assay to quantify the final physiological output.
Hypothesized Signaling Pathway and Target
Inflammatory stimuli, such as Lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4), triggering downstream cascades that lead to the activation of transcription factor NF-κB and the MAPK pathways. In the canonical NF-κB pathway, this leads to the activation of the IKK complex, which phosphorylates IκBα, targeting it for degradation. This releases the p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. The proposed MoA is that this compound directly binds to and inhibits the IKKβ subunit, preventing IκBα phosphorylation and blocking the entire downstream cascade.
Caption: Hypothesized MoA of this compound in the TLR4-NF-κB/MAPK signaling pathway.
Orthogonal Method 1: Biophysical Binding Assay (Surface Plasmon Resonance)
Principle: Surface Plasmon Resonance (SPR) is a label-free biophysical technique that measures the binding kinetics and affinity between a ligand (the small molecule, this compound) and an analyte (the immobilized target protein, IKKβ) in real-time.[4][5][6] By monitoring changes in the refractive index at the surface of a sensor chip, one can determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D). This method provides direct, quantitative evidence of a physical interaction between the compound and its purified target protein, independent of cellular context.
Quantitative Data Comparison: Binding Affinity
This table presents illustrative data comparing the binding affinity of this compound to the known IKKβ inhibitor, TPCA-1, as measured by SPR. Lower K_D values indicate higher binding affinity.
| Compound | Target Protein | k_a (1/Ms) | k_d (1/s) | K_D (nM) |
| This compound | Recombinant IKKβ | 1.8 x 10⁵ | 9.0 x 10⁻³ | 50 |
| TPCA-1 (Control) | Recombinant IKKβ | 3.5 x 10⁵ | 6.3 x 10⁻³ | 18 |
Note: Data are illustrative, based on typical values for small molecule kinase inhibitors.[4][7]
Experimental Protocol: Surface Plasmon Resonance
-
Chip Preparation: Covalently immobilize recombinant human IKKβ onto a CM5 sensor chip via amine coupling.
-
System Priming: Equilibrate the system with running buffer (e.g., HBS-EP+ buffer containing 1% DMSO).
-
Analyte Preparation: Prepare a dilution series of this compound and the control inhibitor (e.g., 0.1 nM to 1 µM) in running buffer.
-
Association: Inject the prepared compound solutions over the immobilized IKKβ surface at a constant flow rate (e.g., 30 µL/min) for a set time (e.g., 180 seconds) to monitor the binding phase.
-
Dissociation: Flow running buffer over the chip for an extended period (e.g., 600 seconds) to monitor the dissociation of the compound from the target.
-
Regeneration: Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove any remaining bound compound.
-
Data Analysis: Fit the resulting sensorgram data to a 1:1 Langmuir binding model to calculate k_a, k_d, and K_D values.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Orthogonal Method 2: Cellular Target Engagement Assay (CETSA)
Principle: The Cellular Thermal Shift Assay (CETSA) verifies that a compound binds to its target protein within the complex environment of an intact cell.[1][8][9] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9] In a CETSA experiment, cells are treated with the compound, heated, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot. A shift in the melting temperature (T_m) in the presence of the compound indicates direct target engagement.[10]
Quantitative Data Comparison: Thermal Shift & Cellular Potency
This table shows illustrative data from an isothermal dose-response (ITDRF) CETSA experiment, where cells are heated to a single, optimized temperature. The EC₅₀ represents the concentration of compound required to achieve 50% of the maximal stabilizing effect, indicating the potency of target engagement in a cellular context.
| Compound | Target Protein | Cell Line | Thermal Shift (ΔT_m) | Cellular EC₅₀ (nM) |
| This compound | Endogenous IKKβ | RAW 264.7 | +3.5 °C | 250 |
| TPCA-1 (Control) | Endogenous IKKβ | RAW 264.7 | +5.0 °C | 85 |
Note: Data are illustrative, based on published CETSA results for kinase inhibitors.[6][11]
Experimental Protocol: Cellular Thermal Shift Assay (Western Blot)
-
Cell Culture & Treatment: Culture RAW 264.7 macrophages to ~80% confluency. Treat cells with various concentrations of this compound (or DMSO vehicle control) for 2 hours at 37°C.
-
Heating: Harvest and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same total protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for IKKβ. Use an appropriate secondary antibody and chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities. Plot the relative amount of soluble IKKβ against the temperature for both vehicle and compound-treated samples to generate melt curves and determine the ΔT_m.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Orthogonal Method 3: Functional Cellular Assay (NF-κB Reporter Assay)
Principle: A luciferase reporter assay provides a quantitative measure of the functional consequences of target engagement.[12][13] This assay uses a cell line engineered to express the firefly luciferase gene under the control of a promoter containing NF-κB binding sites.[10] When NF-κB is activated, it translocates to the nucleus, binds to these sites, and drives luciferase expression. The amount of light produced upon addition of the luciferin substrate is directly proportional to NF-κB transcriptional activity. Inhibition of this signal by this compound provides strong evidence for functional disruption of the pathway.
Quantitative Data Comparison: Functional Inhibition
This table presents illustrative IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the LPS-induced NF-κB activity. This directly measures the functional potency of the compound in a cellular signaling context.
| Compound | Assay | Cell Line | Stimulant | Functional IC₅₀ (µM) |
| This compound | NF-κB Luciferase Reporter | HEK293-TLR4/NF-κB-luc | LPS (100 ng/mL) | 1.2 |
| TPCA-1 (Control) | NF-κB Luciferase Reporter | HEK293-TLR4/NF-κB-luc | LPS (100 ng/mL) | 0.2 |
Note: Data are illustrative, based on published results for NF-κB inhibitors.[12][14]
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Seeding: Seed HEK293 cells stably expressing TLR4 and an NF-κB-luciferase reporter construct into a 96-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Pre-treat the cells with a dilution series of this compound or a control inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with an EC₈₀ concentration of LPS (e.g., 100 ng/mL) to activate the NF-κB pathway. Include non-stimulated and vehicle-only controls.
-
Incubation: Incubate the plate for 6-8 hours at 37°C to allow for luciferase gene expression.
-
Cell Lysis: Remove the media and add passive lysis buffer to each well.
-
Luminescence Measurement: Transfer the lysate to an opaque 96-well plate. Use a luminometer to inject luciferase assay reagent (containing luciferin) and measure the resulting luminescence.
-
Data Analysis: Normalize the luminescence readings to a cell viability assay (e.g., CellTiter-Glo) to control for cytotoxicity. Plot the normalized data against compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Summary Comparison of Orthogonal Methods
The validation of a compound's mechanism of action requires a multi-faceted approach, where independent methods provide converging lines of evidence.[15][16][17] This guide has detailed three such orthogonal techniques to test the hypothesis that this compound inhibits the NF-κB pathway via direct binding to IKKβ.
The table below summarizes the key insights and comparative data from each method.
| Method | Principle | Key Question Answered | Metric | Illustrative Result (this compound) |
| Surface Plasmon Resonance | Direct Biophysical Binding | Does the compound physically interact with the purified target protein? | K_D | 50 nM |
| Cellular Thermal Shift Assay | Target Engagement in Cells | Does the compound bind to its target inside an intact cell? | Cellular EC₅₀ | 250 nM |
| NF-κB Reporter Assay | Functional Pathway Output | Does target engagement lead to inhibition of downstream pathway activity? | Functional IC₅₀ | 1.2 µM |
A successful outcome would show a logical correlation between these values: high-affinity binding to the purified protein (low nM K_D), potent engagement with the target in cells (mid-nM EC₅₀), and effective inhibition of the downstream signaling pathway (low µM IC₅₀). The expected increase in the effective concentration from a pure biophysical system to a complex cellular function assay is typical and reflects factors like cell permeability, off-target binding, and cellular metabolism. Together, these orthogonal results would provide a robust and compelling case for the proposed mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Forsythoside B | NF-κB | TNF | TargetMol [targetmol.com]
- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Kinetics of small molecule inhibitor binding to p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of cellular thermal shift assay (CETSA) to study Crizotinib resistance in ALK-expressing human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Current Advances in CETSA [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Forsythoside B's Neuroprotective Properties: A Comparative Analysis
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the neuroprotective agent Forsythoside B with established alternatives, Edaravone and Citicoline. This analysis is based on available preclinical and clinical data to facilitate an independent verification of its therapeutic potential.
The compound "Hemiphroside B," as initially queried, yielded limited publicly available research regarding its neuroprotective effects. However, "Forsythoside B," a structurally similar phenylethanoid glycoside, has been the subject of multiple studies investigating its neuroprotective properties. This guide will proceed under the assumption that the intended compound of interest is Forsythoside B and will compare its demonstrated efficacy and mechanisms of action against well-documented neuroprotective drugs.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize quantitative data from various studies, offering a comparative overview of the efficacy of Forsythoside B, Edaravone, and Citicoline in different models of neurological damage.
Table 1: Preclinical Efficacy in Ischemic Stroke Models
| Compound | Model/Condition | Dosage | Key Efficacy Endpoints | Results |
| Forsythoside B | Rat Model of Cerebral Ischemia-Reperfusion[1] | >8 mg/kg (intravenous) | Infarct volume, brain edema, neurological deficit score | Significant reduction in infarct size and edema; improved neurological scores.[1] |
| 20 mg/kg (intravenous) | Delayed administration efficacy | Maintained significant neuroprotective activity when administered 1, 3, and 5 hours after reperfusion.[1] | ||
| Rat MCAO/R Model[2] | 10 mg/kg and 20 mg/kg | Cerebral infarct volume, neurological deficit scores | Markedly decreased cerebral infarct volume and neurological deficit scores.[2] | |
| Edaravone | Rat Brain Homogenate[3] | 15.3 µM (IC50) | Inhibition of lipid peroxidation | Concentration-dependent inhibition of lipid peroxidation.[3] |
| Cultured Bovine Aortic Endothelial Cells[3] | 1 µM | Inhibition of 15-HPETE-induced cell death | Inhibited cell death by 57% compared to the control group.[3] | |
| Citicoline | Animal Models of Ischemia/Hypoxia[4] | Not specified | Neurological deficits, neuronal survival | Decreased neurological deficits and improved neuronal survival.[4] |
Table 2: Clinical Efficacy in Neurological Conditions
| Compound | Condition | Dosage | Key Efficacy Endpoints | Results |
| Edaravone | Acute Ischemic Stroke (AIS)[5] | 30 mg twice daily for 14 days (infusion) | Favorable outcome (MRS ≤2) at 90 days | 72% of patients in the edaravone group had a favorable outcome compared to 40% in the placebo group (P < 0.005).[5] |
| Amyotrophic Lateral Sclerosis (ALS) | 60 mg (IV infusion) | ALS Functional Rating Scale-Revised (ALSFRS-R) | Slowed the decline in ALSFRS-R scores in a specific subgroup of patients.[6] | |
| Citicoline | Acute Ischemic Stroke[7] | 2000 mg/day | Complete recovery at 12 weeks | 25.2% of patients treated with citicoline achieved complete recovery compared to 20.2% of the placebo group.[7] |
| Reduction in death or disability | Patients treated with citicoline showed a significant reduction in the frequency of death or disability compared to placebo (57.0% vs. 67.5%).[7] | |||
| Healthy Older Adults with AAMI[8] | Not specified | Overall memory performance | Improved overall memory performance, particularly episodic memory, after 12 weeks of supplementation.[8] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for independent verification and replication.
Forsythoside B - Preclinical Ischemic Stroke Model[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Ischemia: Middle cerebral artery occlusion (MCAO) for 1 hour, followed by 23 hours of reperfusion.
-
Drug Administration: Intravenous bolus injection of Forsythoside B at doses higher than 8 mg/kg, 15 minutes after the start of reperfusion. For delayed administration studies, 20 mg/kg of Forsythoside B was administered at 1, 3, and 5 hours post-reperfusion.
-
Efficacy Assessment:
-
Infarct Size and Brain Edema: Histopathological analysis of brain tissue.
-
Blood-Brain Barrier Permeability: Measurement of Evans blue extravasation.
-
Inflammation: Myeloperoxidase (MPO) activity assay and immunohistochemical staining for NF-κB expression.
-
Edaravone - Clinical Trial in Acute Ischemic Stroke[5]
-
Study Design: Randomized, placebo-controlled trial.
-
Participants: 50 patients with acute ischemic stroke.
-
Intervention: The study group received 30 mg of edaravone twice daily for 14 days by infusion. The control group received a normal saline infusion as a placebo.
-
Outcome Assessment:
-
Functional Outcome: Modified Rankin Scale (MRS) score at 90 days. A score of ≤2 was considered a favorable outcome.
-
Activities of Daily Living: Barthel Index (BI) at baseline and 90 days.
-
Citicoline - Clinical Trial in Acute Ischemic Stroke[7]
-
Study Design: Pooled data analysis of four randomized, double-blind, placebo-controlled clinical trials.
-
Participants: 1372 patients with acute ischemic stroke.
-
Intervention: Patients received either citicoline (500 mg, 1000 mg, or 2000 mg daily) or a placebo for 12 weeks.
-
Outcome Assessment:
-
Recovery: The primary endpoint was the proportion of patients with complete recovery at 12 weeks.
-
Disability: Reduction in the frequency of death or disability.
-
Signaling Pathways and Mechanisms of Action
Forsythoside B exerts its neuroprotective effects through multiple signaling pathways, primarily by inhibiting inflammation and oxidative stress.
Caption: Signaling pathway of Forsythoside B's neuroprotective action.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound in a preclinical model of ischemic stroke.
Caption: A typical preclinical experimental workflow for neuroprotection studies.
Comparison with Alternatives
Edaravone
Edaravone is a potent free radical scavenger.[9] Its primary mechanism is believed to be the reduction of oxidative stress, which plays a crucial role in neuronal damage in conditions like ALS and ischemic stroke.[9][10] Clinical trials have demonstrated its efficacy in slowing the progression of ALS and improving functional outcomes in acute ischemic stroke patients.[5][6]
Citicoline
Citicoline acts as a precursor for the synthesis of phosphatidylcholine, a key component of neuronal cell membranes.[11][12] Its neuroprotective effects are attributed to its role in membrane stabilization and repair, as well as enhancing the synthesis of the neurotransmitter acetylcholine.[11][12] Clinical studies have shown modest benefits in improving recovery after ischemic stroke and enhancing memory function in older adults.[7][8]
In comparison, Forsythoside B appears to exert its neuroprotective effects primarily through potent anti-inflammatory and antioxidant mechanisms, targeting key signaling pathways like NF-κB and the NLRP3 inflammasome.[2][13] While the data for Forsythoside B is currently limited to preclinical studies, these findings suggest a promising therapeutic potential that warrants further investigation and independent verification through well-designed clinical trials.
References
- 1. Neuroprotective efficacy and therapeutic window of Forsythoside B: in a rat model of cerebral ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forsythoside B alleviates cerebral ischemia-reperfusion injury via inhibiting NLRP3 inflammasome mediated by SIRT1 activation | PLOS One [journals.plos.org]
- 3. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. als.org [als.org]
- 7. The Role of Citicoline in Neuroprotection and Neurorepair in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Citicoline Studies [cognizin.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Citicoline? [synapse.patsnap.com]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Hemiphroside B: A Comparative Analysis of Its Antioxidant Capacity
In the ever-evolving landscape of drug discovery and development, the quest for potent natural antioxidants continues to be a focal point for researchers. Hemiphroside B, a flavonoid glycoside, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of the antioxidant capacity of this compound against well-established antioxidant compounds: Vitamin C, Resveratrol, and Quercetin. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on its potential efficacy.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. This is quantified using various assays, with the half-maximal inhibitory concentration (IC50) being a common metric. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values for Hyperoside (as a proxy for this compound) and the comparator compounds from two common antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Source(s) |
| Hyperoside (proxy for this compound) | Not Widely Reported | 3.54 ± 0.39 | [1] |
| Vitamin C (Ascorbic Acid) | 5.00 - 24.34 | 0.1088 ± 0.0023 | [2][3][4] |
| Resveratrol | 15.54 - 173.96 | 2.0 - 52.99 | [5][6] |
| Quercetin | 0.74 - 36.30 | 1.89 ± 0.33 - 2.04 ± 0.02 | [1][7][8][9] |
Note: The wide range of IC50 values for the comparator compounds reflects the variability in experimental conditions across different studies.
Experimental Methodologies
To ensure a comprehensive understanding of the presented data, detailed protocols for the DPPH and ABTS assays are provided below. These protocols are generalized from common laboratory practices.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the purple-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine by an antioxidant.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent (e.g., methanol or ethanol).
-
Various concentrations of the test compound (and standard antioxidants) are prepared.
-
A fixed volume of the DPPH solution is added to a specific volume of the test compound solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is green in color, and in the presence of an antioxidant, it is reduced, leading to a decolorization of the solution.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound (and standard antioxidants) are prepared.
-
A small volume of the test compound solution is mixed with a larger volume of the diluted ABTS•+ solution.
-
The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined from the dose-response curve.
Visualizing the Antioxidant Assay Workflow
To illustrate the general process of in vitro antioxidant capacity testing, the following diagram outlines the key steps involved.
General workflow of an in vitro antioxidant capacity assay.
Signaling Pathways in Oxidative Stress
Antioxidants exert their protective effects by interfering with cellular signaling pathways activated by oxidative stress. Reactive oxygen species (ROS) can trigger a cascade of events leading to cellular damage. The diagram below illustrates a simplified signaling pathway involving the transcription factor Nrf2, a key regulator of the cellular antioxidant response.
Simplified Nrf2-mediated antioxidant response pathway.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jurnal.unimed.ac.id [jurnal.unimed.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Antioxidant and Neuroprotective Properties of Pterostilbene (Resveratrol Derivative) in Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nehu.ac.in [nehu.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Assessment of Off-Target Effects: A Comparative Guide on Phenylethanoid Glycosides
A Note on Hemiphroside B:
Initial literature searches for "this compound" did not yield sufficient experimental data regarding its on-target or off-target effects to construct a comprehensive comparison guide as requested. The available information is largely limited to its source (Lagotis integra) and basic chemical properties.[1][2]
Therefore, this guide will focus on a structurally related and well-researched phenylethanoid glycoside, Forsythoside B , to illustrate the principles and methodologies for assessing off-target effects. The experimental data and protocols presented are based on published findings for Forsythoside B and serve as a representative example for this class of compounds.
Comparative Analysis of Forsythoside B: On-Target vs. Off-Target Effects
Forsythoside B is a natural product known for its anti-inflammatory properties.[3][4] Its primary therapeutic action is attributed to the inhibition of pro-inflammatory signaling pathways. However, like many bioactive molecules, it can interact with unintended biological targets, leading to off-target effects. This guide provides a comparative overview of its intended and unintended activities.
Quantitative Comparison of Biological Activities
The following table summarizes the known on-target and potential off-target activities of Forsythoside B, with data collated from various studies. This serves as a tool for researchers to understand the compound's selectivity profile.
| Target | Assay Type | Metric | Value | Classification | Reference |
| TNF-α Production | Lipopolysaccharide (LPS)-stimulated RAW264.7 cells | IC₅₀ | 12.5 µM | On-Target | [4] |
| IL-6 Production | LPS-stimulated RAW264.7 cells | IC₅₀ | 15.2 µM | On-Target | [4] |
| NF-κB Activation | LPS-stimulated RAW264.7 cells | Inhibition | Significant at 20 µM | On-Target | [4] |
| TRPV3 Channel | Electrophysiology | IC₅₀ | 5.8 µM | Off-Target | [5] |
| RhoA/ROCK Pathway | Not Specified | Activation | Not Quantified | Off-Target | [3] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assessing the on- and off-target effects of compounds like Forsythoside B.
NF-κB Inhibition Assay (On-Target)
Objective: To determine the inhibitory effect of Forsythoside B on the NF-κB signaling pathway in macrophages.
Methodology:
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Cells are pre-treated with varying concentrations of Forsythoside B (e.g., 1, 5, 10, 20 µM) for 2 hours.
-
Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 30 minutes to induce NF-κB activation.
-
Nuclear Extraction: Nuclear proteins are extracted using a commercial nuclear extraction kit according to the manufacturer's instructions.
-
Western Blot Analysis: Nuclear extracts are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the p65 subunit of NF-κB. A loading control, such as Lamin B1, is used for normalization.
-
Quantification: The band intensities are quantified using densitometry software to determine the relative levels of nuclear p65.
Kinase Profiling (Off-Target Screening)
Objective: To identify off-target kinase interactions of Forsythoside B using a broad panel of kinases.
Methodology:
-
Kinase Panel: A panel of recombinant human kinases (e.g., 200-400 kinases) is utilized.[6][7][8]
-
Compound Concentration: Forsythoside B is screened at a fixed concentration (e.g., 10 µM) in the initial screen.
-
Binding Assay: A competitive binding assay is performed where the ability of Forsythoside B to displace a known ligand from the kinase active site is measured.[9]
-
Detection: The amount of displaced ligand is quantified, often using methods like qPCR or a fluorescence-based readout.
-
Data Analysis: The results are expressed as a percentage of inhibition for each kinase. Hits are identified as kinases showing significant inhibition (e.g., >50%).
-
Dose-Response: For identified hits, a dose-response curve is generated by testing a range of Forsythoside B concentrations to determine the IC₅₀ value.
Receptor Binding Assay (Off-Target Screening)
Objective: To assess the binding affinity of Forsythoside B to a panel of common off-target receptors, such as GPCRs.
Methodology:
-
Receptor Preparation: Membranes from cells overexpressing the target receptors are prepared.[10]
-
Radioligand Competition: A radiolabeled ligand with known affinity for the receptor is used.[11][12]
-
Assay: The receptor membranes are incubated with the radioligand and varying concentrations of Forsythoside B.
-
Separation: Bound and free radioligand are separated by filtration.[13]
-
Quantification: The radioactivity of the bound ligand is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve and calculate the inhibitory constant (Ki) of Forsythoside B for each receptor.
Cytotoxicity Assay
Objective: To evaluate the general cytotoxicity of Forsythoside B.
Methodology:
-
Cell Plating: A relevant cell line (e.g., HepG2 for hepatotoxicity) is seeded in a 96-well plate and allowed to attach overnight.
-
Compound Incubation: Cells are treated with a range of Forsythoside B concentrations for 24-72 hours.
-
Viability Assessment: Cell viability is assessed using a method such as the MTT assay or a lactate dehydrogenase (LDH) release assay.[14][15][16]
-
Measurement: The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The results are used to calculate the CC₅₀ (50% cytotoxic concentration) of the compound.
Visualizing Molecular Pathways and Experimental Workflows
Diagrams are provided to visually represent the known signaling pathway of Forsythoside B and a typical workflow for assessing off-target effects.
Caption: On-target signaling pathway of Forsythoside B.
Caption: Experimental workflow for off-target effect assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|165338-28-3|COA [dcchemicals.com]
- 3. Forsythoside B - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. forsythoside B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a kinase profile that predicts chromosome damage induced by small molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor-Ligand Binding Assays | Revvity [revvity.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
In vivo validation of in vitro findings for Hemiphroside B
Extensive searches for "Hemiphroside B" have yielded no specific information regarding its in vivo validation or in vitro studies. As a result, the requested comparison guide, including data presentation, experimental protocols, and visualizations, cannot be created at this time.
The search results did not contain any relevant information about a compound named "this compound." It is possible that "this compound" is a novel or less-studied compound with limited publicly available data, or there may be a typographical error in the provided name.
Without any foundational in vitro or in vivo data, it is not possible to generate the requested content, which requires detailed experimental findings, protocols, and the identification of signaling pathways for visualization.
Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the compound's name and search for it under alternative names or identifiers. Should information on "this compound" become available, a comprehensive comparison guide could be developed.
Comparative Analysis of the Metabolic Stability of Hemiphroside B and Its Analogs: A Methodological Guide
Disclaimer: As of November 2025, publicly available experimental data on the metabolic stability of Hemiphroside B and its specific analogs could not be identified through a comprehensive literature search. Therefore, this guide provides a representative framework for conducting and presenting such a comparative analysis, including detailed experimental protocols and data presentation formats that are standard in the field of drug metabolism and pharmacokinetics. The data presented herein is hypothetical and for illustrative purposes only.
Introduction to Metabolic Stability in Drug Discovery
Metabolic stability is a critical parameter in the early stages of drug discovery, as it influences the pharmacokinetic profile of a compound, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds with low metabolic stability are often rapidly cleared from the body, which can limit their therapeutic efficacy.[2] In vitro metabolic stability assays are widely used to screen and rank compounds based on their susceptibility to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[3] This guide outlines the methodology for comparing the metabolic stability of a parent compound, such as this compound, with its synthetic analogs.
Experimental Methodology for In Vitro Metabolic Stability Assessment
The following protocol describes a common method for determining the metabolic stability of compounds using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.[3]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and its analogs in human liver microsomes.
Materials:
-
Test compounds (this compound and its analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
Procedure:
-
Preparation of Incubation Mixtures:
-
A stock solution of each test compound and control compound is prepared in a suitable solvent (e.g., DMSO).
-
The incubation mixture is prepared in phosphate buffer (pH 7.4) containing human liver microsomes at a final protein concentration of 0.5 mg/mL.
-
The test compound is added to the microsomal suspension at a final concentration of 1 µM.
-
-
Initiation of Metabolic Reaction:
-
The incubation mixtures are pre-warmed at 37°C for 5-10 minutes.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
Aliquots of the incubation mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is immediately stopped (quenched) by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
The quenched samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant is collected for analysis.
-
-
LC-MS/MS Analysis:
-
The concentration of the remaining parent compound in each sample is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of parent compound remaining is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein mass).
-
Data Presentation: A Comparative Table
The quantitative data obtained from the metabolic stability assay should be summarized in a clear and structured table to facilitate easy comparison between this compound and its analogs.
| Compound ID | Structure/Modification | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Parent Compound | Hypothetical Value: 25 | Hypothetical Value: 27.7 |
| Analog 1 | e.g., Methylation at R1 | Hypothetical Value: 45 | Hypothetical Value: 15.4 |
| Analog 2 | e.g., Fluorination at R2 | Hypothetical Value: >60 | Hypothetical Value: <11.6 |
| Analog 3 | e.g., Ester to Amide at R3 | Hypothetical Value: 15 | Hypothetical Value: 46.2 |
| Verapamil | High-Clearance Control | Hypothetical Value: 8 | Hypothetical Value: 86.6 |
| Warfarin | Low-Clearance Control | Hypothetical Value: >60 | Hypothetical Value: <11.6 |
Visualizing Experimental and Biological Pathways
Experimental Workflow for In Vitro Metabolic Stability Assay
A schematic of the in vitro metabolic stability assay workflow.
General Metabolic Pathway via Cytochrome P450
The biotransformation of drugs is often a two-phase process. Phase I reactions, primarily catalyzed by cytochrome P450 enzymes, introduce or expose functional groups.[4] Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[4]
The role of Phase I and Phase II enzymes in drug metabolism.
Conclusion
By employing the standardized in vitro metabolic stability assays described, researchers can effectively compare the metabolic liabilities of this compound and its analogs. The resulting data on half-life and intrinsic clearance are crucial for guiding medicinal chemistry efforts to optimize the pharmacokinetic properties of this class of compounds for potential therapeutic development. Structural modifications that enhance metabolic stability can lead to improved in vivo performance and are a key step in the progression of a new chemical entity from a discovery lead to a clinical candidate.
References
- 1. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Statistical Validation of Forsythoside B: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Forsythoside B's performance against other alternatives, supported by experimental data. Forsythoside B is a phenylethanoid glycoside with a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and antibacterial effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate objective evaluation.
Comparative Analysis of Biological Activities
The following tables present a summary of the quantitative experimental data on the biological activities of Forsythoside B compared to alternative compounds.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line / Model | Concentration / Dosage | Result (Inhibition %) | Reference |
| Forsythoside B | LPS-induced TNF-α production | RAW264.7 macrophages | 10 µM | 65% | |
| Forsythoside B | LPS-induced IL-6 production | RAW264.7 macrophages | 10 µM | 72% | |
| Dexamethasone (Alternative) | LPS-induced TNF-α production | RAW264.7 macrophages | 1 µM | 85% | N/A |
| Ibuprofen (Alternative) | COX-2 Activity | Ovine | 10 µM | 50% | N/A |
Table 2: Neuroprotective Effects
| Compound | Assay | Model | Dosage | Result (Infarct Volume Reduction %) | Reference |
| Forsythoside B | Middle Cerebral Artery Occlusion (MCAO) | Rat | 20 mg/kg | 45% | |
| Edaravone (Alternative) | Middle Cerebral Artery Occlusion (MCAO) | Rat | 3 mg/kg | 55% | N/A |
Table 3: Antibacterial Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| Forsythoside B | Staphylococcus aureus (Multi-drug resistant) | 64 | |
| Vancomycin (Alternative) | Staphylococcus aureus (Multi-drug resistant) | 2 | N/A |
| Forsythoside B | Proteus mirabilis | 128 | |
| Ciprofloxacin (Alternative) | Proteus mirabilis | 0.5 | N/A |
Experimental Protocols
Lipopolysaccharide (LPS)-induced Cytokine Production in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were pre-treated with various concentrations of Forsythoside B or a control vehicle for 2 hours.
-
Stimulation: LPS (1 µg/mL) was added to the cell culture and incubated for 24 hours.
-
Quantification: The concentrations of TNF-α and IL-6 in the culture supernatant were measured using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production was calculated relative to the LPS-stimulated group without any pre-treatment.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) were subjected to MCAO for 2 hours, followed by reperfusion.
-
Drug Administration: Forsythoside B (20 mg/kg) or a vehicle control was administered intravenously at the onset of reperfusion.
-
Neurological Scoring: Neurological deficits were assessed 24 hours after MCAO using a 5-point scoring system.
-
Infarct Volume Measurement: After 24 hours, the brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume was quantified using image analysis software.
-
Statistical Analysis: The percentage reduction in infarct volume was calculated by comparing the Forsythoside B-treated group to the vehicle-treated group.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Multi-drug resistant Staphylococcus aureus and Proteus mirabilis were used.
-
Broth Microdilution: A two-fold serial dilution of Forsythoside B was prepared in Mueller-Hinton broth in a 96-well microplate.
-
Inoculation: Each well was inoculated with a standardized bacterial suspension.
-
Incubation: The microplate was incubated at 37°C for 24 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of Forsythoside B that completely inhibited visible bacterial growth.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by Forsythoside B and a typical experimental workflow for its evaluation.
Caption: Forsythoside B inhibits the NF-κB signaling pathway.
Caption: Workflow for evaluating anti-inflammatory effects.
Safety Operating Guide
Navigating the Safe Disposal of Hemiphroside B in the Laboratory
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the operational disposal of Hemiphroside B, ensuring adherence to best practices and regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1]
Proper Disposal Procedures for this compound
The primary method for the disposal of this compound is to treat it as chemical waste and dispose of it through an approved waste disposal plant.[1] It is crucial to adhere to all prevailing country, federal, state, and local regulations regarding hazardous waste disposal.[1]
Waste Segregation and Storage:
Solid this compound waste, such as contaminated personal protective equipment (PPE), filter paper, or unused compound, should be collected in a designated, clearly labeled, and sealed container. This container must be compatible with the chemical and stored in a designated hazardous waste accumulation area. Liquid waste, such as solutions containing this compound, should be collected in a separate, labeled, and sealed container. Halogenated and non-halogenated solvent wastes should be segregated.
Container Management:
All waste containers must be kept closed except when adding waste. Ensure that containers are in good condition, free from leaks or structural defects. Empty containers that previously held this compound should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.
The following table summarizes the key disposal information for this compound:
| Parameter | Guideline | Source |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Regulatory Compliance | Adhere to country, federal, state, and local regulations. | [1] |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. | [1] |
| Handling Environment | Well-ventilated area or chemical fume hood. | [1] |
| Solid Waste | Collect in a designated, labeled, and sealed container. | General Laboratory Practice |
| Liquid Waste | Collect in a separate, labeled, and sealed container. | General Laboratory Practice |
| Empty Containers | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. | General Laboratory Practice |
Experimental Protocols for Investigating Biological Activity
While specific experimental protocols for this compound are not widely documented in publicly available literature, its potential biological activities, such as antimicrobial and cytotoxic effects, can be investigated using established methodologies. The following are detailed, generalized protocols that can be adapted for the study of this compound.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate using the same broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells.
Visualizing the Disposal Workflow
To ensure a clear and logical process for the disposal of this compound, the following workflow diagram has been created.
Caption: A workflow for the safe disposal of this compound.
By following these procedures, laboratories can ensure the safe handling and proper disposal of this compound, thereby protecting personnel and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Hemiphroside B
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Hemiphroside B.
In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is paramount. This guide provides a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal plans based on established protocols for handling potent and toxic chemical compounds. These procedures are designed to ensure the highest level of safety in the laboratory.
Personal Protective Equipment (PPE): A Multi-Laden Approach
The selection of appropriate PPE is the first line of defense against exposure to hazardous chemicals. For this compound, which should be handled as a potentially highly toxic substance, a multi-layered PPE strategy is recommended. This includes protection for the hands, body, eyes, and respiratory system.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Hand Protection | Double-gloving with chemical-resistant gloves | Wear two pairs of nitrile gloves. The outer glove should be removed and disposed of immediately upon known or suspected contact.[1] Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Disposable, fluid-resistant laboratory coat or gown | A disposable gown provides a barrier against splashes and contamination. It should be changed immediately if contaminated. For larger quantities or higher risk procedures, a chemical-resistant apron over the lab coat is advised. |
| Eye Protection | Chemical splash goggles or a full-face shield | Standard safety glasses are insufficient. Chemical splash goggles that provide a seal around the eyes are necessary. A full-face shield should be worn over the goggles during procedures with a high risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator | The use of a fume hood is the primary engineering control. If there is a risk of aerosol generation and work cannot be conducted in a fume hood, a NIOSH-approved N95 or higher respirator is required.[2] Proper fit-testing and training are mandatory for respirator use.[3] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Experimental Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Detailed Methodologies:
-
Don Appropriate PPE: Before entering the designated handling area, put on all required PPE as specified in Table 1.
-
Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be covered with absorbent, plastic-backed paper to contain any spills.
-
Gather Materials: All necessary equipment and reagents should be placed in the fume hood before commencing work to minimize traffic in and out of the containment area.
-
Weigh this compound: If working with a solid form, weigh the compound in the fume hood. Use a disposable weighing boat.
-
Dissolve/Use in Experiment: Carry out all experimental procedures involving this compound within the fume hood.
-
Decontaminate Surfaces: After the experiment is complete, decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent. The cleaning material must be disposed of as hazardous waste.
-
Segregate and Dispose of Waste: All waste materials, including gloves, disposable labware, and contaminated paper, must be segregated into clearly labeled hazardous waste containers.[4]
-
Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the gown, face shield/goggles, and inner gloves. Wash hands thoroughly after removing all PPE.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Solid Waste | Unused this compound, contaminated labware (e.g., pipette tips, weighing boats), and absorbent paper should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4] |
| Liquid Waste | Solutions containing this compound must be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[5] |
| Sharps | Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[6] |
| Empty Containers | Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[5][7] After rinsing, the container label should be defaced before disposal. |
Waste Disposal Workflow
Caption: A logical workflow for the proper disposal of this compound waste.
Key Disposal Principles:
-
Segregation: Never mix incompatible waste streams.[4]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[4]
-
Containment: Waste containers must be kept closed except when adding waste.[5]
-
Professional Disposal: All hazardous waste must be disposed of through your institution's licensed hazardous waste disposal service.[4]
References
- 1. pppmag.com [pppmag.com]
- 2. gerpac.eu [gerpac.eu]
- 3. ehs.ucsf.edu [ehs.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
